molecular formula C21H28NO4+ B130472 Cimetropium CAS No. 150521-16-7

Cimetropium

Cat. No.: B130472
CAS No.: 150521-16-7
M. Wt: 358.5 g/mol
InChI Key: QVVOZYKELHAIPX-MWGADRMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cimetropium is a 3-hydroxy carboxylic acid.
This compound is a semi-synthetic belladonna alkaloid and derivative of scopolamine. It is a potent antimuscarinic and an effective antispasmodic drug. It is also endowed of a direct myolitic action which partially accounts for its antispasmodic activity. It has never been approved for use in the U.S. or Canada.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150521-16-7

Molecular Formula

C21H28NO4+

Molecular Weight

358.5 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C21H28NO4/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14/h2-6,13,15-20,23H,7-12H2,1H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1

InChI Key

QVVOZYKELHAIPX-MWGADRMYSA-N

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5

Other CAS No.

150521-16-7

Synonyms

(1α,2β,4β,5α,7β)-9-(Cyclopropylmethyl)-7-[(S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane

Origin of Product

United States

Foundational & Exploratory

Cimetropium Bromide's Antagonistic Dance at the M3 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetropium bromide, a semisynthetic quaternary ammonium derivative of scopolamine, exerts its therapeutic effects as an antispasmodic agent primarily through the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound bromide with a specific focus on its interaction with the M3 muscarinic receptor subtype. This document will detail the binding affinity and functional potency of this compound bromide, the intricacies of the M3 receptor signaling pathway it modulates, and the experimental methodologies used to elucidate these properties.

Introduction

This compound bromide is clinically utilized for the treatment of gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).[1][3] Its efficacy stems from its ability to inhibit acetylcholine-mediated contractions in the smooth muscle of the gastrointestinal tract.[2] The M3 receptor, a G-protein coupled receptor (GPCR), is the predominant subtype mediating smooth muscle contraction in the gut, making it the primary target for this compound bromide's therapeutic action.[1][4] Understanding the precise molecular interactions and functional consequences of this compound bromide at the M3 receptor is paramount for optimizing its clinical use and for the development of novel antispasmodic agents.

Quantitative Analysis of this compound Bromide's Interaction with Muscarinic Receptors

The affinity and potency of this compound bromide at muscarinic receptors have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound Bromide

ParameterValueSpecies/TissueAgonistReference
pA2 8.19Guinea-pig ileumBethanechol[5]
pA2 7.91Guinea-pig taenia coliBethanechol[5]
Affinity (Ki) 70-100 nMGastrointestinal smooth muscle-[5]

Table 2: In Vivo Potency of this compound Bromide

ParameterValueSpeciesEffect MeasuredReference
ID50 27.9 µg/kgDogInhibition of neostigmine-induced colonic motor response

Mechanism of Action at the M3 Receptor

Competitive Antagonism

This compound bromide functions as a competitive antagonist at the M3 muscarinic receptor.[5] This means that it binds reversibly to the same site as the endogenous agonist, acetylcholine (ACh), without activating the receptor. By occupying the binding site, this compound bromide prevents ACh from binding and initiating the signaling cascade that leads to smooth muscle contraction. The competitive nature of this antagonism is evidenced by the parallel rightward shift of the agonist concentration-response curve in the presence of this compound bromide, a hallmark of competitive inhibition.

M3 Receptor Signaling Pathway

The M3 muscarinic receptor is coupled to the Gq family of G proteins.[4] The binding of an agonist, such as acetylcholine, triggers a conformational change in the receptor, leading to the activation of Gq. This initiates a downstream signaling cascade that ultimately results in smooth muscle contraction. This compound bromide, by blocking the initial binding of acetylcholine, effectively inhibits this entire pathway.

The key steps in the M3 receptor signaling pathway that are inhibited by this compound bromide are as follows:

  • Acetylcholine Binding: Acetylcholine, released from parasympathetic nerve endings, normally binds to the M3 receptor on the surface of smooth muscle cells.

  • Gq Protein Activation: Upon agonist binding, the M3 receptor activates the Gq protein, causing the exchange of GDP for GTP on the α-subunit (Gαq).

  • Phospholipase C Activation: The activated Gαq-GTP complex then stimulates the membrane-bound enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.

By competitively inhibiting the binding of acetylcholine to the M3 receptor, this compound bromide prevents the initiation of this signaling cascade, thereby leading to smooth muscle relaxation and alleviating spasms.[1]

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds & Activates Cim This compound Bromide (Antagonist) Cim->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Caption: M3 Receptor Signaling Pathway and this compound Bromide's Point of Inhibition.

Experimental Protocols

The quantitative data presented in this guide were derived from specific experimental methodologies. The following sections detail the likely protocols used in the key cited studies.

Radioligand Binding Assay (Determination of Affinity)

This protocol is based on the methods described in Schiavone et al. (1985) for determining the affinity of this compound bromide for muscarinic receptors in gastrointestinal smooth muscle.

  • Tissue Preparation:

    • Guinea pigs are euthanized, and the ileum and taenia coli are dissected and placed in ice-cold buffer.

    • The smooth muscle tissues are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes containing the muscarinic receptors.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

    • Increasing concentrations of unlabeled this compound bromide are added to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled muscarinic antagonist like atropine.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Dissect Dissect Tissue Homogenize Homogenize Dissect->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Membranes Centrifuge2->Resuspend Incubate Incubate Membranes with [3H]-NMS & this compound Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot Competition Curve Count->Plot Calculate_IC50 Determine IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Caption: Experimental Workflow for Radioligand Binding Assay.
Isolated Tissue Bath Assay (Determination of pA2)

This protocol is based on the methods described in Schiavone et al. (1985) for determining the pA2 value of this compound bromide in guinea-pig ileum and taenia coli.

  • Tissue Preparation:

    • Guinea pigs are euthanized, and segments of the ileum or taenia coli are dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2.

    • The tissues are mounted in organ baths containing the physiological salt solution maintained at 37°C.

    • The tissues are allowed to equilibrate under a resting tension for a specified period.

  • Functional Assay:

    • A cumulative concentration-response curve to a muscarinic agonist, such as bethanechol, is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

    • The tissue is then washed to remove the agonist and allowed to return to baseline.

    • The tissue is incubated with a fixed concentration of this compound bromide for a predetermined time.

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound bromide.

    • This process is repeated with several different concentrations of this compound bromide.

  • Data Analysis (Schild Plot):

    • The dose ratio (DR) is calculated for each concentration of this compound bromide. The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the EC50 in the absence of the antagonist.

    • A Schild plot is constructed by plotting the logarithm of (DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound bromide on the x-axis.

    • For a competitive antagonist, the data should yield a straight line with a slope that is not significantly different from 1.

    • The pA2 value is determined as the x-intercept of the Schild regression line. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

Schild_Plot_Workflow cluster_prep_func Tissue Preparation cluster_assay_func Functional Assay cluster_analysis_func Data Analysis Dissect_func Dissect Tissue Mount Mount in Organ Bath Dissect_func->Mount Equilibrate Equilibrate Mount->Equilibrate CRC_agonist Generate Agonist Concentration-Response Curve Equilibrate->CRC_agonist Incubate_antagonist Incubate with this compound CRC_agonist->Incubate_antagonist CRC_agonist_antagonist Generate Agonist CRC in presence of Antagonist Incubate_antagonist->CRC_agonist_antagonist Repeat Repeat with multiple Antagonist concentrations CRC_agonist_antagonist->Repeat Calculate_DR Calculate Dose Ratios (DR) CRC_agonist_antagonist->Calculate_DR Repeat->Incubate_antagonist Plot_Schild Construct Schild Plot (log(DR-1) vs -log[Antagonist]) Calculate_DR->Plot_Schild Determine_pA2 Determine pA2 (x-intercept) Plot_Schild->Determine_pA2

Caption: Experimental Workflow for pA2 Determination using a Schild Plot.

Conclusion

This compound bromide is a potent competitive antagonist of M3 muscarinic receptors, the primary mediators of acetylcholine-induced smooth muscle contraction in the gastrointestinal tract. Its mechanism of action involves the direct blockade of the M3 receptor's Gq-coupled signaling pathway, leading to the inhibition of intracellular calcium release and subsequent muscle relaxation. The quantitative data, including pA2 values and binding affinities, confirm its significant antimuscarinic activity. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of M3 receptor-targeted antispasmodic therapies. A thorough understanding of these fundamental pharmacological principles is essential for researchers and drug development professionals working to advance the treatment of gastrointestinal motility disorders.

References

An In-Depth Technical Guide to the Molecular Pharmacology of Cimetropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetropium bromide, a semi-synthetic quaternary ammonium derivative of scopolamine, is a potent antimuscarinic agent utilized for its antispasmodic properties in the gastrointestinal tract.[1] This technical guide provides a comprehensive overview of the molecular pharmacology of this compound bromide, detailing its mechanism of action, receptor affinity, and downstream signaling effects. Through a synthesis of available preclinical data, this document aims to serve as a resource for researchers and professionals involved in the study and development of anticholinergic drugs. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's pharmacological profile.

Mechanism of Action

This compound bromide exerts its pharmacological effects primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3] By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. This antagonism is particularly relevant in smooth muscle cells of the gastrointestinal tract, where it leads to muscle relaxation and the alleviation of spasms.[2] While it is a non-selective muscarinic antagonist, studies suggest a high affinity for the M3 subtype, which is predominantly expressed in smooth muscle.[2]

The antispasmodic activity of this compound bromide is a direct consequence of its ability to competitively inhibit acetylcholine-mediated contractions in the digestive tract.[3] In addition to its primary postsynaptic antagonist activity, some evidence suggests that this compound bromide may also have a minor inhibitory effect on acetylcholine release from nerve endings.[4]

Receptor Binding and Affinity

The affinity of this compound bromide for muscarinic receptors has been characterized in various in vitro and in vivo studies. Radioligand binding assays and functional organ bath experiments have been employed to quantify its antagonist potency.

Table 1: Muscarinic Receptor Antagonist Affinity of this compound Bromide
ParameterTissue/SystemAgonistValueReference
pA2 Guinea-pig ileumBethanechol8.19[5]
pA2 Guinea-pig taenia coliBethanechol7.91[5]
pA2 Guinea-pig gallbladderBethanechol7.77 ± 0.14[6]
pA2 Human isolated colonCarbachol7.82[7][8]
pA2 Dog isolated colonCarbachol7.41[7][8]
Affinity (nM) Gastrointestinal smooth muscle membranes ([3H]-NMS displacement)-70-100[5]
Table 2: In Vivo Potency of this compound Bromide
ParameterModelStimulusValueReference
ID50 Conscious dogs with colonic Thiry fistulaNeostigmine27.9 µg/kg[8]

Downstream Signaling Pathways

The primary signaling pathway affected by this compound bromide is the Gq/11 protein-coupled cascade initiated by the activation of M3 muscarinic receptors. In smooth muscle cells, acetylcholine binding to M3 receptors activates the Gq/11 G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a critical step in the initiation of smooth muscle contraction.

By competitively antagonizing the M3 receptor, this compound bromide effectively blocks this entire signaling cascade, preventing the acetylcholine-induced rise in intracellular calcium and subsequent muscle contraction.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Activates CimBr This compound Bromide CimBr->M3R Blocks Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ Release Ca2 Ca²⁺ SR->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

Caption: M3 Muscarinic Receptor Signaling Pathway Blockade by this compound Bromide.

Experimental Protocols

Radioligand Binding Assay ([3H]-N-methylscopolamine Displacement)

This protocol describes a competitive binding assay to determine the affinity of this compound bromide for muscarinic receptors.

  • Tissue Preparation: Membranes are prepared from a tissue source rich in muscarinic receptors (e.g., gastrointestinal smooth muscle, CHO cells expressing recombinant human muscarinic receptors). The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of the radioligand, [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

    • Increasing concentrations of unlabeled this compound bromide.

    • Membrane preparation.

    • Assay buffer (e.g., phosphate-buffered saline).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of [3H]-NMS) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start tissue_prep Tissue/Cell Membrane Preparation start->tissue_prep assay_setup Assay Setup ([3H]-NMS, this compound Bromide, Membranes) tissue_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Washing of Filters filtration->washing scintillation Liquid Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50, Ki calculation) scintillation->data_analysis end End data_analysis->end Schild_Analysis_Workflow start Start tissue_prep Isolated Tissue Preparation & Mounting start->tissue_prep equilibration Equilibration tissue_prep->equilibration control_ccrc Construct Control Agonist Concentration-Response Curve (CCRC) equilibration->control_ccrc washout1 Washout control_ccrc->washout1 antagonist_incubation Incubate with Fixed [this compound Bromide] washout1->antagonist_incubation antagonist_ccrc Construct Agonist CCRC in presence of Antagonist antagonist_incubation->antagonist_ccrc washout2 Washout antagonist_ccrc->washout2 repeat_loop Repeat with Different [this compound Bromide] washout2->repeat_loop repeat_loop->antagonist_incubation Yes data_analysis Calculate Dose Ratios and Construct Schild Plot repeat_loop->data_analysis No pA2_determination Determine pA2 Value data_analysis->pA2_determination end End pA2_determination->end

References

An In-depth Technical Guide to the Synthesis of Cimetropium Bromide from Scopolamine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cimetropium bromide, a semisynthetic quaternary ammonium compound with significant application as an antispasmodic agent. The primary synthetic route detailed herein commences from the readily available starting material, scopolamine hydrobromide. This document furnishes detailed experimental protocols for the synthesis of the key intermediate, cyclopropylmethyl bromide, and the subsequent quaternization of scopolamine to yield this compound bromide. The guide includes a thorough presentation of quantitative data, reaction mechanisms, and mandatory visualizations to facilitate a deeper understanding and practical application of the synthetic methodology.

Introduction

This compound bromide is a potent muscarinic receptor antagonist used in the treatment of gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1] Its mechanism of action involves the inhibition of acetylcholine-mediated smooth muscle contractions in the digestive tract, thereby alleviating spasms and associated pain.[1] The synthesis of this compound bromide is achieved through the quaternization of the tertiary amine of scopolamine with an alkylating agent, specifically cyclopropylmethyl bromide.[1] This guide presents a detailed, one-pot synthetic method starting from scopolamine hydrobromide, a stable salt of the naturally occurring alkaloid scopolamine.

Reaction Scheme and Mechanism

The synthesis of this compound bromide from scopolamine hydrobromide proceeds in two main conceptual stages within a one-pot reaction: the in-situ generation of free scopolamine base and its subsequent N-alkylation (quaternization).

Overall Reaction

The overall chemical transformation can be represented as follows:

Scopolamine Hydrobromide + Cyclopropylmethyl Bromide → this compound Bromide

Reaction Mechanism

The reaction mechanism involves two key steps:

  • Deprotonation: Scopolamine hydrobromide is first treated with a base, such as potassium carbonate, to neutralize the hydrobromide salt and generate the free scopolamine base. This step is crucial as the free tertiary amine is the nucleophilic species required for the subsequent alkylation.

  • SN2 Alkylation (Quaternization): The lone pair of electrons on the nitrogen atom of the scopolamine molecule acts as a nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide. This results in a bimolecular nucleophilic substitution (SN2) reaction, forming a new carbon-nitrogen bond and leading to the quaternary ammonium salt, this compound bromide.

Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation (Quaternization) Scopolamine_HBr Scopolamine Hydrobromide Scopolamine_Base Scopolamine (Free Base) Scopolamine_HBr->Scopolamine_Base + K2CO3 - KHCO3 - KBr K2CO3 K2CO3 Cyclopropylmethyl_Br Cyclopropylmethyl Bromide Cimetropium_Bromide This compound Bromide Scopolamine_Base->Cimetropium_Bromide + Cyclopropylmethyl Bromide

Caption: Reaction mechanism for the synthesis of this compound bromide.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the necessary starting material, cyclopropylmethyl bromide, and the final product, this compound bromide.

Synthesis of Cyclopropylmethyl Bromide

Cyclopropylmethyl bromide is a key reagent in the synthesis of this compound bromide and can be prepared from cyclopropanemethanol.

Experimental Workflow for Cyclopropylmethyl Bromide Synthesis

G start Start reactants Charge flask with N,N-dimethylformamide start->reactants add_pbr3 Slowly add PBr3 at 20°C reactants->add_pbr3 add_cpm Slowly add cyclopropanemethanol at 20°C add_pbr3->add_cpm age Age reaction mixture for 1 hour add_cpm->age workup Wash reaction mixture age->workup distill Vacuum distill to obtain pure product workup->distill end End distill->end

Caption: Workflow for the synthesis of cyclopropylmethyl bromide.

Procedure:

  • In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge 1491.9 g of N,N-dimethylformamide.

  • Maintain the internal temperature at 20°C and slowly add 312.8 g of phosphorus tribromide (PBr₃) dropwise.

  • Following the addition of PBr₃, slowly add 125.0 g of cyclopropylmethanol at 20°C to initiate the bromination reaction.

  • After the addition is complete, allow the reaction mixture to age for 1 hour.

  • Upon completion of the reaction (monitored by GC, expecting ~100% conversion of cyclopropylmethanol), the mixture is washed and then subjected to vacuum distillation to yield pure (bromomethyl)cyclopropane.

Expected Yield and Purity:

  • Yield: Approximately 80 mol%

  • Purity: ≥ 99.6%

  • By-products: Bromocyclobutane (≤ 0.2%) and 4-bromo-1-butene (≤ 0.1%)

Synthesis of this compound Bromide from Scopolamine Hydrobromide

This one-pot synthesis method provides a direct route to this compound bromide.

Experimental Workflow for this compound Bromide Synthesis

G start Start dissolve Dissolve scopolamine HBr in water start->dissolve cool Cool solution in an ice bath dissolve->cool add_base Dropwise add saturated K2CO3 solution to pH 8-9 cool->add_base extract Extract with dichloromethane add_base->extract wash Wash organic layer with water extract->wash add_alkylating_agent Add cyclopropylmethyl bromide wash->add_alkylating_agent reflux Reflux the mixture add_alkylating_agent->reflux crystallize Cool to induce crystallization reflux->crystallize filter_recrystallize Filter and recrystallize the crude product crystallize->filter_recrystallize end End filter_recrystallize->end

Caption: Workflow for the synthesis of this compound bromide.

Procedure:

  • In a suitable reaction vessel, dissolve 20 g of scopolamine hydrobromide in 150 ml of water with stirring.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of potassium carbonate dropwise until the pH of the mixture reaches 8.

  • Extract the aqueous mixture twice with 100 ml portions of dichloromethane.

  • Combine the organic extracts and wash them twice with 40 ml of water.

  • To the resulting dichloromethane solution, add 11 g of cyclopropylmethyl bromide.

  • Heat the mixture to reflux and maintain reflux for 12 hours.

  • After the reflux period, cool the reaction mixture to induce crystallization.

  • Collect the crude this compound bromide by suction filtration.

  • Purify the crude product by recrystallization to obtain the final product.

Expected Yield:

  • Total Yield: Approximately 50%

Data Presentation

This section summarizes the quantitative data for the synthesis of this compound bromide and its key intermediate.

Table 1: Reactant Quantities and Ratios for this compound Bromide Synthesis
ReactantMolecular Weight ( g/mol )Amount UsedMolar Ratio (relative to Scopolamine HBr)
Scopolamine Hydrobromide384.2620 g1
Cyclopropylmethyl Bromide135.0011 g~1.56
Dichloromethane84.93200 mlSolvent
Water18.02150 ml + washingSolvent
Potassium Carbonate138.21q.s. to pH 8Base
Table 2: Physical and Chemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
Cyclopropylmethyl BromideC₄H₇Br135.00-≥ 99.6%
This compound BromideC₂₁H₂₈BrNO₄438.36White to off-white crystalline powder99%
Table 3: Yields of Synthesis
ProductTheoretical YieldActual YieldPercentage Yield
This compound Bromide22.8 g11.5 g50.4%

Conclusion

The synthesis of this compound bromide from scopolamine hydrobromide via a one-pot reaction is an efficient and straightforward method. The process, which involves the in-situ generation of the free scopolamine base followed by quaternization with cyclopropylmethyl bromide, offers a respectable yield of over 50%.[2] The synthesis of the key alkylating agent, cyclopropylmethyl bromide, from cyclopropanemethanol is also a well-established procedure with high yield and purity. This guide provides the necessary detailed protocols and quantitative data to enable researchers and drug development professionals to successfully replicate this synthesis. Further optimization of reaction conditions and purification techniques could potentially lead to even higher yields and purity of the final product.

References

Preclinical Pharmacokinetics and Metabolism of Cimetropium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetropium bromide is a semisynthetic quaternary ammonium compound derived from scopolamine.[1] It functions as a potent muscarinic receptor antagonist, primarily targeting the M3 subtype prevalent in the gastrointestinal tract.[2] This mechanism of action leads to the relaxation of smooth muscles, making it an effective antispasmodic agent for treating conditions such as irritable bowel syndrome (IBS).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound bromide, summarizing available data, detailing experimental methodologies, and visualizing key pathways to support further research and development.

Preclinical Pharmacokinetics

Currently, there is a limited amount of publicly available quantitative preclinical pharmacokinetic data for this compound bromide. While some studies allude to preclinical pharmacokinetic assessments, detailed parameters in common preclinical species are not readily found in the literature. One study in rats presented a plasma concentration-time profile following a high oral dose, but did not provide tabulated pharmacokinetic parameters such as Cmax, Tmax, or AUC.[3] Another study in dogs focused on its pharmacodynamic effects, reporting an intravenous ID50 for its spasmolytic activity, but did not include pharmacokinetic data.[1][4]

For context, human pharmacokinetic studies have shown that after intravenous administration, this compound bromide is eliminated rapidly with a terminal half-life of approximately 50 minutes.[5][6] Urinary excretion accounts for about 46% of the administered intravenous dose, indicating that other routes of elimination are also involved.[5][6] Oral bioavailability in humans is low, estimated to be between 1-4%.[5][6]

Distribution

Preclinical studies in rats have investigated the tissue distribution of this compound bromide following oral administration. These studies indicate a selective accumulation of the drug in the colon.[3][7] Twenty-four hours after oral administration of radiolabeled this compound bromide, the highest density of the compound was found in colonic tissues, including the smooth muscle, blood vessels, and deep mucosal glands, as well as in hepatocytes.[7] This selective distribution to the colon aligns with its therapeutic use for gastrointestinal disorders.

Metabolism

The metabolism of this compound bromide has been investigated in vitro using hepatic microsomes from several preclinical species, including rats, hamsters, guinea pigs, and mice.[8]

Key Metabolic Pathways:
  • Hydroxylation: The primary metabolic pathway is the hydroxylation of the aromatic ring in the ester side-chain.[8]

  • Ester Bond Hydrolysis: A minor metabolic pathway involves the hydrolysis of the ester bond.[8]

  • N-Demethylation: N-demethylation of the bridgehead nitrogen has been observed, but this pathway appears to be species-specific, occurring in rats and hamsters.[8]

In total, ten metabolites of this compound bromide have been detected in these in vitro systems.[8]

Experimental Protocol: In Vitro Metabolism in Rat Liver Microsomes

The following provides a generalized protocol for assessing the metabolic stability of a compound like this compound bromide in rat liver microsomes, based on standard laboratory practices.

1. Materials and Reagents:

  • This compound bromide

  • Pooled rat liver microsomes (stored at -80°C)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • HPLC or LC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of this compound bromide in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube or 96-well plate, pre-warm the phosphate buffer and rat liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL) at 37°C.

  • Add the this compound bromide stock solution to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for bioanalysis.

3. Bioanalytical Method:

  • Quantification of the remaining parent compound (this compound bromide) is typically performed using a validated LC-MS/MS method.

  • The analytical method should be optimized for sensitivity, specificity, accuracy, and precision.

Excretion

The primary route of excretion for this compound bromide appears to be through the kidneys.[2] Human studies have confirmed that a significant portion of the intravenously administered drug is excreted in the urine.[5][6] Preclinical data on the excretion profile in animals is not extensively detailed in the available literature.

Visualizations

This compound Bromide ADME Profile

ADME_Profile cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Low Bioavailability Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Colon (Target Tissue) Colon (Target Tissue) Systemic Circulation->Colon (Target Tissue) Selective Accumulation Other Tissues Other Tissues Systemic Circulation->Other Tissues Liver Liver Systemic Circulation->Liver Kidneys Kidneys Systemic Circulation->Kidneys Metabolites Metabolites Liver->Metabolites Hydroxylation, Ester Hydrolysis, N-Demethylation Metabolites->Systemic Circulation Urine Urine Kidneys->Urine Metabolism_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Microsome Mix Microsome Mix Stock Solution->Microsome Mix Add Drug Incubation_37C Incubate at 37°C Microsome Mix->Incubation_37C Add NADPH to Start NADPH System NADPH System Time Points Collect Samples at Time Points (0, 5, 15, 30, 60 min) Incubation_37C->Time Points Quench Reaction Quench with Acetonitrile + Internal Standard Time Points->Quench Reaction Centrifuge Centrifuge to Pellet Protein Quench Reaction->Centrifuge LC_MS_MS LC-MS/MS Analysis Centrifuge->LC_MS_MS Analyze Supernatant Data Analysis Calculate Metabolic Stability LC_MS_MS->Data Analysis

References

An In-depth Technical Guide on the Potential Off-Target Pharmacological Effects of Cimetropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cimetropium bromide is a semisynthetic quaternary ammonium derivative of scopolamine, primarily utilized as an antispasmodic agent for the treatment of gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2] Its principal mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, with a notable affinity for the M3 subtype, which is prevalent in the smooth muscle of the gastrointestinal tract.[2] This targeted action leads to the relaxation of intestinal smooth muscle, thereby alleviating spasms and associated pain. While its clinical efficacy is well-documented, a thorough understanding of its potential off-target pharmacological effects is crucial for a complete safety and efficacy profile. This guide provides a detailed examination of the known and potential off-target interactions of this compound bromide, supported by available quantitative data, experimental methodologies, and relevant signaling pathways.

On-Target Pharmacology: Muscarinic Receptor Antagonism

This compound bromide's primary therapeutic effect stems from its potent, competitive antagonism of muscarinic acetylcholine receptors.[1][3] By blocking the binding of acetylcholine, it inhibits the downstream signaling cascades that lead to smooth muscle contraction.

Muscarinic Receptor Subtype Affinity

While this compound bromide is known to have a high affinity for muscarinic receptors, detailed comparative data on its binding to all five subtypes (M1-M5) is limited in publicly available literature. However, studies in various tissues provide insights into its affinity profile. It is reported to have a high affinity for the M3 subtype, which is consistent with its effects on gastrointestinal smooth muscle and glands. The affinity of this compound for intestinal muscarinic receptors is in the range of 70-100 nM.[3]

Table 1: Muscarinic Receptor Affinity (pA2) of this compound Bromide in Various Tissues

TissueSpeciespA2 ValueReference
IleumGuinea Pig8.19[3]
Taenia ColiGuinea Pig7.91[3]
GallbladderGuinea Pig7.77 ± 0.14[4]
Colon (in vitro)Human & Dog7.41 - 7.82[5]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's affinity for its receptor.

Signaling Pathway of Muscarinic M3 Receptor Antagonism

The antagonism of M3 receptors by this compound bromide interrupts the Gq/11 signaling cascade, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockage inhibits the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, a critical step for smooth muscle contraction.

M3_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3 M3 Receptor ACh->M3 Binds CB This compound Bromide CB->M3 Blocks Gq11 Gq/11 M3->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Ca2 Ca²⁺ SR->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

Figure 1: M3 Receptor Antagonism by this compound Bromide

Potential Off-Target Pharmacological Effects

Beyond its primary antimuscarinic activity, some evidence suggests that this compound bromide may exert other pharmacological effects.

Direct Myolytic Action

Several sources mention that this compound bromide possesses a "direct myolytic action" that contributes to its overall antispasmodic activity, independent of its muscarinic receptor blockade.[1] However, the precise molecular mechanism underlying this direct muscle relaxant effect is not well-elucidated in the available literature. It is described as being devoid of calcium channel blocking activity, suggesting that its myolytic action does not involve direct interference with L-type calcium channels, a common mechanism for other myolytic agents.[3]

Further research is required to determine if this effect is mediated by actions on other ion channels, intracellular signaling pathways, or enzymatic processes within the smooth muscle cell.

Inhibition of Acetylcholine Release

There is evidence to suggest that this compound bromide may have a pre-synaptic effect, leading to an inhibition of acetylcholine (ACh) release from nerve terminals.[6] This action would complement its post-synaptic receptor antagonism, further reducing cholinergic transmission. The proposed mechanism involves a weak interaction with muscarinic autoreceptors (likely M2 or M4 subtypes), which are involved in a negative feedback loop for ACh release. Compared to atropine, this compound bromide's effect on these autoreceptors is considered to be weaker.

ACh_Release_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (Smooth Muscle) Nerve_Impulse Nerve Impulse ACh_Vesicle ACh Vesicle Nerve_Impulse->ACh_Vesicle Triggers release ACh_Released ACh ACh_Vesicle->ACh_Released Autoreceptor Muscarinic Autoreceptor (M2/M4) Autoreceptor->ACh_Vesicle Inhibits release CB This compound Bromide CB->Autoreceptor Weakly Blocks ACh_Released->Autoreceptor Binds (Negative Feedback) ACh_Synapse ACh M3_Post M3 Receptor ACh_Synapse->M3_Post Binds Response Contraction M3_Post->Response Initiates

Figure 2: Potential Mechanism of Acetylcholine Release Inhibition
Lack of Other Receptor Interactions

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound bromide.

Radioligand Binding Assay

This assay is used to determine the affinity of a drug for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound bromide for muscarinic receptor subtypes.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors) and varying concentrations of the unlabeled competitor drug (this compound bromide).

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep incubation Incubation (Membranes + Radioligand + this compound Bromide) membrane_prep->incubation filtration Rapid Filtration (Separation of Bound & Free Ligand) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Figure 3: General Workflow for a Radioligand Binding Assay
Isolated Organ Bath (Functional Assay)

This assay is used to determine the functional effect of a drug on a whole tissue, such as smooth muscle.

Objective: To determine the pA2 value of this compound bromide against an agonist-induced contraction in an isolated smooth muscle preparation (e.g., guinea pig ileum).

General Protocol:

  • Tissue Preparation: A segment of smooth muscle tissue is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a contractile agonist (e.g., acetylcholine or carbachol).

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound bromide) for a set period.

  • Second Agonist Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Schild Analysis: Steps 4 and 5 are repeated with increasing concentrations of the antagonist. The dose-ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose-ratio - 1) versus the log of the antagonist concentration is constructed. The x-intercept of the linear regression provides the pA2 value.

Conclusion

This compound bromide is a potent muscarinic antagonist with a primary on-target effect on M3 receptors in the gastrointestinal tract. Its off-target profile appears to be relatively clean, with a noted absence of antihistaminic and calcium channel blocking activities. However, the existence of a "direct myolytic action" and a weak inhibitory effect on acetylcholine release suggests a more complex pharmacological profile than simple muscarinic antagonism. The precise molecular mechanisms of these secondary effects remain to be fully elucidated and represent an area for further investigation. A comprehensive off-target screening against a broader panel of receptors and ion channels would provide a more complete understanding of this compound bromide's pharmacological actions and further solidify its safety profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Cimetropium Bromide: A Technical Guide to its Influence on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetropium bromide is a semisynthetic quaternary ammonium compound derived from scopolamine.[1] It is primarily utilized as an antispasmodemic agent for the management of gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[2][3][4] Its therapeutic efficacy stems from its action as a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M3 subtype, which is predominantly expressed on smooth muscle cells of the gastrointestinal tract.[3] By blocking the action of acetylcholine—a key neurotransmitter of the parasympathetic nervous system—this compound bromide effectively inhibits smooth muscle contractions, thereby alleviating spasmodic pain and discomfort.[2][5] This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by this compound bromide, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Muscarinic M3 Receptor Antagonism

The primary molecular target of this compound bromide is the M3 muscarinic acetylcholine receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[6][7] In gastrointestinal smooth muscle, the activation of M3 receptors by acetylcholine initiates a well-defined signaling cascade that leads to muscle contraction.[5][8] this compound bromide exerts its therapeutic effect by competitively inhibiting the binding of acetylcholine to these receptors, thus disrupting the downstream signaling events that culminate in muscle contraction.[9]

The Gq/11-PLC-IP3/DAG Signaling Pathway

The M3 receptor is coupled to the heterotrimeric G-protein Gq/11.[5][10] Upon acetylcholine binding, the M3 receptor undergoes a conformational change, activating the Gq/11 protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates the enzyme phospholipase C (PLC).[8][11][12]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14][15]

  • Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[13][16] This binding opens the IP3 receptor channels, leading to a rapid efflux of calcium ions (Ca2+) from the SR into the cytoplasm, significantly increasing the intracellular calcium concentration.[13][16][17]

  • Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[13][18] Activated PKC can phosphorylate various target proteins, contributing to the sustained phase of muscle contraction and modulating the sensitivity of the contractile apparatus to calcium.

The surge in intracellular calcium is the pivotal event leading to smooth muscle contraction. Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[18]

By blocking the initial step of acetylcholine binding to the M3 receptor, this compound bromide effectively prevents the entire Gq/11-PLC-IP3/DAG signaling cascade. This leads to a reduction in intracellular calcium levels and subsequent relaxation of the gastrointestinal smooth muscle.

Gq_PLC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates This compound Bromide This compound Bromide This compound Bromide->M3_Receptor Blocks Gq_protein Gq/11 Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Produces IP3 Inositol 1,4,5- Trisphosphate (IP3) PIP2->IP3 Produces PKC Protein Kinase C (PKC) DAG->PKC Activates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca2+ Ca2+ SR->Ca2+ Releases Ca2+->PKC Co-activates Contraction Smooth Muscle Contraction Ca2+->Contraction Initiates PKC->Contraction Modulates

Caption: this compound Bromide's disruption of the M3 receptor signaling pathway.

Quantitative Data on this compound Bromide Activity

The antagonistic activity of this compound bromide has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

ParameterValueSpecies/TissueComments
pA2 7.77 ± 0.14Guinea-pig gallbladderCompetitive antagonism against bethanechol-induced contractions.[10]
ID50 27.9 µg/kgConscious dogs (in vivo)Inhibition of colonic motor response to neostigmine.

Detailed Experimental Protocols

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the affinity (Ki) of this compound bromide for muscarinic receptors.

Materials:

  • Cell membranes expressing muscarinic receptors (e.g., from guinea-pig ileum or CHO cells transfected with human M3 receptors).

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Unlabeled this compound bromide.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

  • 96-well filter plates.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford).[19]

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of unlabeled this compound bromide to competitor wells.

  • For total binding, add only the radioligand and buffer.

  • For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).[20]

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[20]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[19][21]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[20]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound bromide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitor) prep_membranes->setup_plate prep_reagents Prepare Radioligand & This compound Dilutions prep_reagents->setup_plate add_membranes Add Membranes to Initiate Binding setup_plate->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for a radioligand binding assay.
In Vitro Measurement of Smooth Muscle Contraction

This protocol describes a method to quantify the effect of this compound bromide on agonist-induced smooth muscle contraction using an organ bath setup.

Materials:

  • Isolated smooth muscle strips (e.g., guinea-pig ileum, rat colon).

  • Organ bath system with temperature control and aeration.

  • Isotonic transducer and data acquisition system.

  • Krebs-Henseleit solution (or similar physiological salt solution).

  • Muscarinic agonist (e.g., acetylcholine, carbachol).

  • This compound bromide.

Procedure:

  • Tissue Preparation: Dissect smooth muscle strips and mount them in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.

  • Agonist Dose-Response: Generate a cumulative concentration-response curve for the muscarinic agonist to establish a baseline contractile response.

  • Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate the tissue with a known concentration of this compound bromide for a set time (e.g., 30 minutes).

  • Repeat Agonist Dose-Response: In the presence of this compound bromide, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound bromide. A rightward shift in the curve indicates competitive antagonism. Calculate the dose-ratio and construct a Schild plot to determine the pA2 value.[22][23][24][25][26]

Intracellular Calcium Imaging

This protocol outlines a method to visualize and quantify the effect of this compound bromide on agonist-induced intracellular calcium changes in cultured smooth muscle cells.

Materials:

  • Cultured smooth muscle cells.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[27][28][29]

  • Physiological salt solution (e.g., HBSS).

  • Muscarinic agonist.

  • This compound bromide.

  • Fluorescence microscope with a camera and image analysis software.

Procedure:

  • Cell Culture: Plate smooth muscle cells on glass coverslips and grow to an appropriate confluency.

  • Dye Loading: Incubate the cells with the calcium indicator dye in physiological salt solution for a specified time at room temperature or 37°C to allow for dye loading.[28]

  • Washing: Wash the cells to remove excess extracellular dye.

  • Baseline Measurement: Mount the coverslip on the microscope stage and record the baseline fluorescence intensity.

  • Antagonist Pre-incubation: Perfuse the cells with a solution containing this compound bromide and incubate for a few minutes.

  • Agonist Stimulation: While continuously recording, perfuse the cells with a solution containing the muscarinic agonist (and this compound bromide).

  • Data Analysis: Measure the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the intracellular calcium concentration. Compare the agonist-induced calcium response in the presence and absence of this compound bromide.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis culture_cells Culture Smooth Muscle Cells load_dye Load Cells with Calcium Indicator Dye culture_cells->load_dye baseline Record Baseline Fluorescence load_dye->baseline preincubate Pre-incubate with This compound Bromide baseline->preincubate stimulate Stimulate with Agonist preincubate->stimulate record_fluorescence Record Fluorescence Changes stimulate->record_fluorescence quantify Quantify Intracellular Calcium Levels record_fluorescence->quantify compare Compare Responses +/- this compound quantify->compare

Caption: Workflow for intracellular calcium imaging.

Conclusion

This compound bromide is a valuable therapeutic agent for managing gastrointestinal spasmodic conditions due to its targeted antagonism of the M3 muscarinic receptor. Its mechanism of action is centered on the inhibition of the Gq/11-PLC-IP3/DAG signaling pathway, which ultimately leads to a decrease in intracellular calcium and smooth muscle relaxation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound bromide and to explore the development of novel antispasmodic agents targeting these critical cellular signaling pathways.

References

Methodological & Application

Application Notes & Protocols: Quantification of Cimetropium Bromide in Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetropium bromide is a quaternary ammonium derivative of scopolamine that acts as an antispasmodic agent. Accurate quantification of this compound bromide in plasma is essential for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound bromide in plasma samples. The method is designed to be robust, sensitive, and suitable for routine analysis in a drug development setting.

Principle of the Method

This method involves the extraction of this compound bromide and an internal standard (IS) from plasma using liquid-liquid extraction. The extracted analytes are then separated on a reversed-phase C18 column with an isocratic mobile phase. Quantification is achieved by monitoring the UV absorbance at a specified wavelength. The method has been developed based on established analytical procedures for similar compounds and is validated according to regulatory guidelines.

Experimental Protocols

Materials and Reagents
  • This compound Bromide reference standard

  • Internal Standard (e.g., Scopolamine Butyl Bromide)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Dichloromethane (HPLC grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental and chromatographic conditions.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 10 mM Ammonium Formate Buffer : Methanol (19:81, v/v), pH adjusted to 4.0 with Formic Acid[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 210 nm
Run Time Approximately 10 minutes
Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Bromide reference standard and the Internal Standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the this compound Bromide stock solution with methanol to create working standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike appropriate amounts of the working standard solutions into drug-free plasma to obtain final concentrations for a calibration curve (e.g., 5, 10, 20, 50, 100, 200, 500, and 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (e.g., 15 ng/mL), Medium (e.g., 150 ng/mL), and High (e.g., 750 ng/mL).

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Pipette 500 µL of plasma sample (unknown, calibration standard, or QC) into a clean microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution (1 µg/mL).

  • Vortex for 30 seconds.

  • Add 2 mL of dichloromethane.[1]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the lower organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the solution to an HPLC vial for analysis.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following tables summarize the typical acceptance criteria and expected performance data.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area (n=6) ≤ 2.0%
%RSD of Retention Time (n=6) ≤ 1.0%
Linearity and Range
ParameterResult
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Regression Model Linear, weighted 1/x²
Precision and Accuracy
QC LevelIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low QC (15 ng/mL) < 15%< 15%85 - 115%
Medium QC (150 ng/mL) < 15%< 15%85 - 115%
High QC (750 ng/mL) < 15%< 15%85 - 115%
Recovery and Sensitivity
ParameterResult
Mean Recovery > 60%[1]
Limit of Detection (LOD) ~1.5 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL

Visual Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of this compound Bromide in plasma.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Plasma Sample (Unknown, Calibrant, QC) is Internal Standard Spiking plasma->is extract Liquid-Liquid Extraction (Dichloromethane) is->extract evap Evaporation (Nitrogen Stream) extract->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute inject Inject into HPLC System reconstitute->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate calculate Concentration Calculation (Calibration Curve) integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound Bromide quantification in plasma.

Data Analysis and Reporting

  • Quantification: The concentration of this compound bromide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the linear regression equation of the calibration curve.

  • Reporting: The final report should include the calculated concentrations for all unknown samples, along with the results from the QC samples to demonstrate the validity of the analytical run. Any deviations from the established protocol should be documented.

Conclusion

The described HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound bromide in plasma. The detailed protocol and validation parameters ensure that the method is suitable for use in regulated environments for pharmacokinetic and other drug development studies. Adherence to the outlined procedures is critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for In Vitro Organ Bath Studies of Cimetropium Bromide on Guinea Pig Ileum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetropium bromide is a semisynthetic quaternary ammonium derivative of scopolamine that functions as a potent antimuscarinic agent. It is primarily utilized for its antispasmodic properties in the gastrointestinal tract. These application notes provide a comprehensive overview of the in vitro pharmacological evaluation of this compound bromide on isolated guinea pig ileum, a classic and reliable model for studying intestinal smooth muscle contractility. The following sections detail the mechanism of action, quantitative pharmacological data, experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound bromide exerts its spasmolytic effect through competitive antagonism of muscarinic acetylcholine receptors, with a notable affinity for the M3 subtype, which is predominantly expressed on gastrointestinal smooth muscle cells.[1][2] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to these M3 receptors. This compound bromide competitively blocks this interaction, thereby inhibiting acetylcholine-induced contractions and promoting smooth muscle relaxation.[1][2]

Beyond its primary post-synaptic antagonism, some evidence suggests that this compound bromide may also have a minor inhibitory effect on the release of acetylcholine from nerve endings in the myenteric plexus, contributing to its overall spasmolytic activity.[2]

Data Presentation

The following table summarizes the quantitative pharmacological parameters of this compound bromide and the reference compound, atropine, on guinea pig tissue preparations.

CompoundPreparationAgonistpA2 ValueReference
This compound BromideGuinea Pig IleumBethanechol8.19[1]
AtropineGuinea Pig IleumBethanechol8.52[1]
This compound BromideGuinea Pig GallbladderBethanechol7.77 ± 0.14[3]
AtropineGuinea Pig GallbladderBethanechol8.31 ± 0.14[3]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates a greater antagonist potency.

Experimental Protocols

This section provides a detailed methodology for conducting in vitro organ bath studies to evaluate the effects of this compound bromide on guinea pig ileum.

Materials and Reagents
  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

  • This compound bromide

  • Acetylcholine chloride (or other muscarinic agonist like bethanechol)

  • Atropine sulfate (as a reference antagonist)

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

Equipment
  • Organ bath system with a water jacket for temperature control (37°C)

  • Isometric force transducer

  • Data acquisition system (e.g., PowerLab) and chart recorder software

  • Dissection instruments (scissors, forceps)

  • Syringes and needles

  • pH meter

Experimental Procedure
  • Tissue Preparation:

    • Humanely euthanize a guinea pig via a stunning blow to the head followed by exsanguination.

    • Open the abdominal cavity and carefully excise a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).

    • Place the excised ileum in a petri dish containing fresh, carbogen-aerated Krebs-Henseleit solution at room temperature.

    • Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.

    • Cut the ileum into segments of approximately 2-3 cm in length.

    • Tie a silk ligature to each end of the ileum segment.

  • Organ Bath Setup:

    • Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C.

    • Continuously bubble the solution with carbogen gas.

    • Mount the ileum segment in the organ bath by attaching the bottom ligature to a fixed hook and the top ligature to an isometric force transducer.

    • Apply an initial resting tension of 1 gram to the tissue.

    • Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.

  • Protocol for Determining Antagonist Potency (pA2 Value):

    • Control Agonist Concentration-Response Curve:

      • After the equilibration period, obtain a cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal contraction is achieved.

      • After the maximal response is reached, wash the tissue with fresh Krebs-Henseleit solution three times and allow it to return to the baseline resting tension.

    • Antagonist Incubation:

      • Introduce a known concentration of this compound bromide into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

    • Agonist Concentration-Response Curve in the Presence of Antagonist:

      • In the continued presence of this compound bromide, repeat the cumulative concentration-response curve for acetylcholine.

      • A rightward shift in the concentration-response curve is expected.

    • Washout and Repetition:

      • Thoroughly wash the tissue to remove both the agonist and antagonist.

      • Repeat the procedure with at least two other concentrations of this compound bromide.

    • Data Analysis (Schild Plot):

      • For each concentration of this compound bromide, calculate the dose ratio (the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist).

      • Construct a Schild plot by plotting the log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of this compound bromide on the x-axis.

      • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

Signaling Pathway of Muscarinic M3 Receptor Antagonism

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Cim This compound Bromide Cim->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_ion ↑ [Ca²⁺]i Ca_release->Ca_ion Contraction Smooth Muscle Contraction Ca_ion->Contraction Initiates

Caption: this compound bromide blocks acetylcholine's pro-contractile signaling.

Experimental Workflow for pA2 Determination

pA2_Workflow start Start prep Prepare and Mount Guinea Pig Ileum start->prep equilibrate Equilibrate Tissue (60 min) prep->equilibrate control_crc Obtain Control Acetylcholine Concentration-Response Curve equilibrate->control_crc wash1 Wash Tissue control_crc->wash1 add_antagonist Add this compound Bromide (Concentration 1) and Incubate wash1->add_antagonist crc1 Obtain ACh CRC in Presence of Antagonist add_antagonist->crc1 wash2 Wash Tissue crc1->wash2 repeat_antagonist Repeat with Different This compound Bromide Concentrations (≥2) wash2->repeat_antagonist analyze Calculate Dose Ratios and Construct Schild Plot repeat_antagonist->analyze end Determine pA2 Value analyze->end

Caption: Workflow for determining the pA2 value of an antagonist.

References

Application Notes and Protocols for Studying the In Vivo Effects of Cimetropium Bromide on Intestinal Transit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetropium bromide is a semisynthetic quaternary ammonium compound derived from scopolamine.[1] It functions as a potent antispasmodic agent by acting as a competitive antagonist at muscarinic acetylcholine receptors.[2][3] With a high affinity for the M3 subtype of muscarinic receptors, which are abundant in the gastrointestinal (GI) tract, this compound bromide effectively inhibits acetylcholine-mediated smooth muscle contractions.[2] This targeted action leads to the relaxation of intestinal smooth muscle, thereby alleviating symptoms of abdominal pain and cramping associated with conditions like irritable bowel syndrome (IBS).[2][4] In clinical settings, this compound bromide has been shown to reduce meal-stimulated colonic motor activity and, in patients with constipation-predominant IBS, it can shorten whole gut transit time.[5][6]

These application notes provide a detailed protocol for evaluating the effects of this compound bromide on intestinal transit in a murine model, a common preclinical approach for assessing potential therapeutic agents for GI motility disorders.

Mechanism of Action: Signaling Pathway

This compound bromide exerts its effects by blocking the action of acetylcholine (ACh) on muscarinic receptors located on the smooth muscle cells of the intestinal wall. This antagonism prevents the downstream signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation and a potential alteration of intestinal transit time.

This compound Bromide Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell Nerve Impulse Nerve Impulse ACh_Vesicle ACh Vesicle Nerve Impulse->ACh_Vesicle Triggers release ACh Acetylcholine (ACh) ACh_Vesicle->ACh Releases M3 Muscarinic M3 Receptor ACh->M3 Binds to Contraction Smooth Muscle Contraction M3->Contraction Activates Relaxation Smooth Muscle Relaxation M3->Relaxation Leads to (when blocked) This compound This compound Bromide This compound->M3 Blocks

Caption: Mechanism of this compound Bromide on Intestinal Smooth Muscle.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical in vivo study in mice, illustrating the expected dose-dependent effect of this compound bromide on upper intestinal transit.

Treatment GroupDose (mg/kg, i.p.)NIntestinal Transit (% of small intestine traversed)
Vehicle (Saline)-1075.4 ± 5.2
This compound Bromide1.01062.1 ± 4.8
This compound Bromide3.01048.5 ± 5.5**
This compound Bromide10.01035.2 ± 4.1***
Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA with Dunnett's post-hoc test).

Experimental Protocols

A widely used and reproducible method for assessing intestinal motility in rodents is the charcoal meal transit test. This protocol details the necessary steps to evaluate the effect of this compound bromide on upper gastrointestinal transit.

Protocol: Upper Gastrointestinal Transit (Charcoal Meal Test) in Mice

1. Objective: To determine the effect of this compound bromide on the rate of upper gastrointestinal transit in mice by measuring the distance traveled by a charcoal meal through the small intestine.

2. Materials:

  • This compound bromide

  • Vehicle (e.g., 0.9% sterile saline)

  • Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia or 1% methylcellulose)

  • Male CD-1 mice (or other standard strain), 8-10 weeks old, weighing 20-25g

  • Oral gavage needles (straight, 18-20 gauge)

  • Syringes (1 mL)

  • Surgical scissors and forceps

  • Ruler

3. Animal Handling and Acclimation:

  • House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Fast mice for 16-18 hours prior to the experiment, with free access to water. This ensures the stomach and upper small intestine are empty.

4. Experimental Workflow:

Experimental Workflow cluster_acclimation Preparation cluster_treatment Treatment & Dosing cluster_measurement Data Collection cluster_analysis Analysis A Acclimate Mice (1 week) B Fast Mice (16-18 hours) A->B C Administer this compound Bromide or Vehicle (i.p.) B->C D Wait 30 minutes C->D E Administer Charcoal Meal (Oral Gavage) D->E F Wait 20-30 minutes E->F G Euthanize Mice (e.g., CO2 asphyxiation) F->G H Dissect Small Intestine G->H I Measure Total Length and Distance Traveled by Charcoal H->I J Calculate % Transit I->J K Statistical Analysis J->K

References

Cimetropium Bromide: Application Notes and Protocols for Pre-Endoscopic Use in Reducing Peristalsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cimetropium bromide, an antispasmodic agent, and its utility as a pre-medication to control peristalsis during endoscopic procedures. Detailed protocols for its application in a research or clinical trial setting are provided, alongside a summary of relevant clinical data and visualizations of its mechanism of action and experimental workflows.

Introduction to this compound Bromide

This compound bromide is a semi-synthetic quaternary ammonium compound derived from scopolamine.[1] It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), primarily targeting the M3 subtype prevalent in the smooth muscle of the gastrointestinal (GI) tract.[2] By blocking the action of acetylcholine, this compound bromide inhibits smooth muscle contractions, leading to a reduction in spasms and peristalsis.[2][3] This antispasmodic effect is leveraged in endoscopic procedures to improve visualization of the mucosal surfaces of the GI tract.[1][4] The onset of its antispasmodic effect is rapid, typically occurring within one minute of intravenous injection, with a half-life of approximately 50 minutes.[1]

Mechanism of Action

This compound bromide exerts its pharmacological effect by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors on the surface of smooth muscle cells.[2] In the gastrointestinal tract, the M3 muscarinic receptors are crucial for mediating smooth muscle contraction. The binding of acetylcholine to these G-protein coupled receptors initiates a signaling cascade that results in muscle contraction. This compound bromide, by acting as an antagonist at these receptors, prevents this cascade, leading to muscle relaxation and a reduction in peristaltic waves.[2][3]

cluster_0 Normal Peristalsis cluster_1 Action of this compound Bromide ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Smooth Muscle Contraction Ca->Contraction CB This compound Bromide M3R_blocked Muscarinic M3 Receptor CB->M3R_blocked Blocks Blocked X M3R_blocked->Blocked NoContraction Reduced Peristalsis Blocked->NoContraction

Figure 1: Signaling pathway of this compound bromide in reducing smooth muscle contraction.

Application in Endoscopy

The reduction of peristalsis is critical during endoscopic examinations for improved visualization and detection of mucosal lesions.[1][4] this compound bromide has been investigated as a premedication in both upper GI endoscopy (esophagogastroduodenoscopy or EGD) and colonoscopy.[1][4]

Esophagogastroduodenoscopy (EGD)

In EGD, gastric movements can interfere with a thorough examination of the mucosal surface.[4] The use of this compound bromide has been associated with a higher detection rate of gastric neoplasms, particularly in the gastric body.[4]

Colonoscopy

During colonoscopy, colonic folds and peristalsis can obscure polyps, potentially leading to missed diagnoses.[1] While the theoretical benefit of reducing peristalsis is clear, clinical studies on the effect of this compound bromide on polyp and adenoma detection rates have yielded mixed results.[1][5]

Experimental Protocols

The following are detailed protocols for the administration of this compound bromide in a clinical research setting for EGD and colonoscopy.

Protocol for a Double-Blind, Placebo-Controlled Study in EGD

This protocol is designed to assess the efficacy of this compound bromide in reducing peristalsis and improving diagnostic yield during EGD.

4.1.1. Patient Population:

  • Consecutive outpatients scheduled for screening or diagnostic EGD.

  • Exclusion criteria: known hypersensitivity to this compound bromide, glaucoma, benign prostatic hypertrophy, and cardiac arrhythmias.[4]

4.1.2. Randomization and Blinding:

  • Patients are randomly assigned to receive either this compound bromide or a placebo (e.g., normal saline).

  • The study should be double-blinded, where neither the patient nor the endoscopist is aware of the treatment allocation.

4.1.3. Investigational Drug and Administration:

  • Treatment Group: 5 mg of this compound bromide administered intravenously.[4]

  • Placebo Group: An equivalent volume of normal saline administered intravenously.

  • Timing: The injection is given 10 minutes prior to the start of the EGD examination.[4]

4.1.4. Endoscopic Procedure:

  • Standard EGD procedure is performed by a board-certified endoscopist.

  • The endoscopist should be unaware of the premedication administered.

  • Key parameters to record: degree of gastric peristalsis (e.g., on a graded scale), observation time, and any detected lesions.

4.1.5. Outcome Measures:

  • Primary: Gastric neoplasm detection rate.[4]

  • Secondary:

    • Endoscopist's subjective assessment of peristaltic activity.

    • Patient-reported comfort and side effects (e.g., dry mouth, tachycardia).[1][6]

    • Procedure duration.

Start Patient Enrollment (Screening/Diagnostic EGD) Randomization Randomization (Double-Blind) Start->Randomization GroupA Group A: IV this compound Bromide (5 mg) Randomization->GroupA GroupB Group B: IV Placebo (Normal Saline) Randomization->GroupB Premed Administer Premedication (10 min before EGD) GroupA->Premed GroupB->Premed EGD Perform EGD Premed->EGD Data Data Collection: - Peristalsis Score - Neoplasm Detection - Adverse Events EGD->Data Analysis Statistical Analysis Data->Analysis End Conclusion on Efficacy Analysis->End

Figure 2: Experimental workflow for a randomized controlled trial of this compound bromide in EGD.

Protocol for a Double-Blind, Placebo-Controlled Study in Colonoscopy

This protocol is designed to evaluate the impact of this compound bromide on polyp and adenoma detection rates during colonoscopy.

4.2.1. Patient Population:

  • Patients undergoing screening or diagnostic colonoscopy.

  • Exclusion criteria: as per EGD protocol, with the addition of poor bowel preparation.

4.2.2. Randomization and Blinding:

  • Similar to the EGD protocol, patients are randomized to a treatment or placebo group in a double-blind manner.

4.2.3. Investigational Drug and Administration:

  • Treatment Group: 5 mg of this compound bromide in 1 mL solution administered intravenously.[1]

  • Placebo Group: 1 mL of normal saline administered intravenously.[1]

  • Timing: The injection is given once the colonoscope has reached the cecum.[1]

4.2.4. Endoscopic Procedure:

  • A standard colonoscopy is performed.

  • To ensure quality, a minimum withdrawal time (e.g., 10 minutes) should be maintained.[1]

  • The endoscopist, blinded to the treatment, records the number, size, and location of all polyps detected.

4.2.5. Outcome Measures:

  • Primary: Polyp detection rate (PDR) and adenoma detection rate (ADR).[1]

  • Secondary:

    • Number of polyps and adenomas per patient.

    • Detection rates in the right colon.[1]

    • Heart rate and other vital signs monitored for adverse effects.[1]

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies investigating the use of this compound bromide as a pre-endoscopic medication.

Efficacy in EGD
Study OutcomeThis compound Bromide GroupControl/Placebo Groupp-valueReference
Gastric Neoplasm Detection [4]
Overall Detection Rate0.49% (138/28,280)0.28% (110/39,403)< 0.001[4]
Detection in Gastric Body0.24% (67/28,280)0.11% (44/39,403)< 0.001[4]
Gastric Peristalsis [6]
Number of Peristalsis Events0.080.49 (Phloroglucin group)< 0.001[6]
Degree of Peristalsis1.001.14 (Phloroglucin group)0.001[6]
Efficacy in Colonoscopy
Study OutcomeThis compound Bromide Group (n=91)Placebo Group (n=90)p-valueReference
Polyp Detection Rate (PDR) [1]
Overall63.7%66.7%0.793[1]
Right Colon46.5%49.3%0.866[1]
Adenoma Detection Rate (ADR) [1]
Overall51.6%47.8%0.742[1]
Right Colon33.8%34.8%1.000[1]
Adverse Events
Adverse EventThis compound Bromide GroupControl/Placebo Groupp-valueReference
Dry Mouth50%15.1% (Phloroglucin group)< 0.001[6]
Heart Rate (beats/min, post-injection)90.8070.24< 0.001[1]

Conclusions and Recommendations

This compound bromide is an effective antispasmodic agent that reduces gastrointestinal peristalsis by blocking muscarinic M3 receptors.[2] Its use as a premedication in EGD has been shown to significantly increase the detection rate of gastric neoplasms.[4] In contrast, the available evidence suggests that while safe, this compound bromide does not significantly improve the detection of polyps or adenomas during colonoscopy.[1][5]

For researchers and drug development professionals, this compound bromide serves as a useful tool for creating a more static environment for endoscopic visualization. Future research could explore its utility in advanced endoscopic procedures, such as endoscopic submucosal dissection, where minimal peristalsis is critical. Careful consideration of its side effect profile, particularly mild tachycardia and dry mouth, is warranted in patient selection for clinical trials.[1][6]

References

Application Note: Quantitative Analysis of Cimetropium Bromide and its Metabolites in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Cimetropium bromide, a quaternary ammonium antimuscarinic agent, and a qualitative overview of its metabolites in biological matrices such as plasma. The methodology utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the determination of the parent drug and the identification of its major metabolites. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and metabolism studies of this compound bromide.

Introduction

This compound bromide is a semi-synthetic derivative of scopolamine that functions as a muscarinic receptor antagonist.[1][2] It is primarily used as an antispasmodic agent to treat gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1][2] this compound bromide exerts its therapeutic effect by blocking acetylcholine-mediated contractions in the smooth muscle of the digestive tract.[1] The drug is metabolized in the liver, with major pathways being hydroxylation of the aromatic ring and, to a lesser extent, ester bond hydrolysis.[3][4] In some species, N-demethylation has also been observed.[3][4] Understanding the metabolic fate and quantifying the levels of this compound bromide and its metabolites in biological samples is crucial for evaluating its efficacy, safety, and pharmacokinetic profile.

This application note describes a robust LC-MS/MS method for the sensitive and accurate quantification of this compound bromide in human plasma and provides a framework for the identification of its metabolites.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for the extraction of this compound bromide from human plasma.[5]

Materials:

  • Human plasma samples

  • Dichloromethane

  • Internal Standard (IS) solution (e.g., Scopolamine butyl bromide)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add a specified amount of the internal standard solution to each sample, except for the blank matrix.

  • Add 1 mL of dichloromethane to the tube.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase.

  • Vortex the tube for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Parameters:

  • Column: YMC C18 reversed-phase column (or equivalent)[5]

  • Mobile Phase: 10 mM Ammonium formate buffer-methanol (19:81, v/v), adjusted to pH 4.0 with formic acid[5]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: 2 minutes[5]

Mass Spectrometry (MS) Conditions

Instrumentation:

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Parameters:

  • Ionization Mode: Positive Ion Electrospray (ESI+)[5]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 357.9 > 103.1[5]

    • Internal Standard (Butyl-scopolamine): m/z 359.9 > 103.1[5]

  • Nebulizer Gas: As per instrument recommendation

  • Drying Gas Flow and Temperature: Optimize for the specific instrument

  • Capillary Voltage: Optimize for the specific instrument

Data Presentation

The quantitative performance of the method for this compound bromide is summarized in the table below. This data is based on a validated method and demonstrates the sensitivity, accuracy, and precision of the assay.[5]

ParameterValue
Linearity Range0.2 - 100 ng/mL
Correlation Coefficient (r²)1.0000
Lower Limit of Quantification (LLOQ)0.2 ng/mL
Intra-assay Precision (%RSD)0.70 - 8.54%
Inter-assay Precision (%RSD)1.08 - 4.85%
Intra-assay Accuracy97.56 - 108.23%
Inter-assay Accuracy97.48 - 103.91%
Mean Recovery62.71 - 64.23%

Table 1: Quantitative performance data for the LC-MS/MS analysis of this compound bromide in human plasma.[5]

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) is_addition Internal Standard Addition sample->is_addition l_l_extraction Liquid-Liquid Extraction is_addition->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Experimental Workflow for Sample Analysis

metabolic_pathway This compound This compound Bromide hydroxylation Hydroxylated Metabolites This compound->hydroxylation Major Pathway (Aromatic Ring Hydroxylation) hydrolysis Ester Hydrolysis Metabolites This compound->hydrolysis Minor Pathway demethylation N-Demethylated Metabolites (species-specific) This compound->demethylation Minor Pathway (Rat, Hamster)

Metabolic Pathway of this compound Bromide

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Bromide m3_receptor M3 Muscarinic Receptor This compound->m3_receptor Antagonist (Blocks Acetylcholine) gq_protein Gq/11 Protein m3_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from SR ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates contraction Smooth Muscle Contraction ca_release->contraction Leads to pkc->contraction Contributes to

References

Application Notes and Protocols for Cimetropium Bromide in Animal Models of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetropium bromide is a peripherally acting antimuscarinic agent with a high affinity for M3 muscarinic receptors, which are predominantly located on smooth muscle cells of the gastrointestinal (GI) tract.[1] Its mechanism of action involves the competitive antagonism of acetylcholine at these receptors, leading to a reduction in smooth muscle contractions and spasms.[1] This makes it a compound of significant interest for the treatment of Irritable Bowel Syndrome (IBS), a functional gastrointestinal disorder characterized by abdominal pain, bloating, and altered bowel habits. Animal models of IBS are crucial for the preclinical evaluation of therapeutic agents like this compound bromide. These models aim to replicate key pathophysiological features of IBS, including visceral hypersensitivity (an increased pain response to normal stimuli) and dysmotility.

This document provides detailed application notes and experimental protocols for the use of this compound bromide in established animal models of IBS. While direct experimental data for this compound bromide in some of the latest rodent models of IBS are limited in publicly available literature, the protocols and data presented here are based on its known pharmacological profile and comparative data from other well-studied muscarinic antagonists in similar models.

Mechanism of Action and Signaling Pathway

This compound bromide exerts its effects by blocking the action of acetylcholine (ACh) on muscarinic M3 receptors on colonic smooth muscle cells. This antagonism interrupts the downstream signaling cascade that leads to muscle contraction.

The binding of acetylcholine to M3 receptors, which are Gq protein-coupled receptors, initiates the following cascade:

  • Activation of Gq protein: This leads to the activation of phospholipase C (PLC).

  • Production of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

  • Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, causing smooth muscle contraction.

By blocking the initial binding of acetylcholine, this compound bromide effectively inhibits this entire pathway, resulting in smooth muscle relaxation and a reduction in colonic motility and spasm.

cluster_0 cluster_1 cluster_2 ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates Gq Gq Protein M3R->Gq Activates CB This compound Bromide CB->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca2+ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Figure 1: this compound Bromide's Antagonism of the M3 Receptor Signaling Pathway.

Experimental Protocols

The following protocols describe the induction of IBS-like symptoms in rat models and the subsequent evaluation of this compound bromide's therapeutic effects.

Stress-Induced Visceral Hypersensitivity Model (Wrap Restraint Stress)

This model is used to induce visceral hypersensitivity, a key feature of IBS, through psychological stress.

Experimental Workflow:

A Acclimatize Rats (1 week) B Wrap Restraint Stress (WRS) (2 hours daily for 10 days) A->B C Administer this compound Bromide or Vehicle (e.g., oral gavage) B->C D Assess Visceral Hypersensitivity (Colorectal Distension) C->D E Assess Colonic Motility (Bead Expulsion Test) C->E

Figure 2: Workflow for the Wrap Restraint Stress (WRS) Model.

a. Induction of Wrap Restraint Stress (WRS):

  • Animals: Adult male Wistar rats (200-250g).

  • Procedure: Rats are individually restrained in a flexible wire mesh that is molded to their body, preventing movement. This is performed for 2 hours daily for 10 consecutive days.[2] Control animals are handled but not restrained.

b. Administration of this compound Bromide:

  • Dosing: Based on data from similar antimuscarinic compounds like otilonium bromide, a dose range of 10-50 mg/kg (oral gavage) is a reasonable starting point for efficacy studies.[2] Doses should be administered approximately 60 minutes before the assessment of visceral sensitivity or motility.

  • Vehicle: A 0.5% solution of carboxymethylcellulose in water can be used as a vehicle for oral administration.

c. Assessment of Visceral Hypersensitivity (Colorectal Distension):

  • Apparatus: A flexible balloon catheter (2 mm diameter) is inserted into the descending colon. The catheter is connected to a pressure transducer and a syringe pump.

  • Procedure:

    • Following the stress protocol and drug administration, rats are lightly anesthetized for balloon insertion. The balloon is positioned 4 cm from the anus.

    • After a 30-minute recovery and adaptation period in a small enclosure, graded colorectal distension (CRD) is performed at pressures of 20, 40, 60, and 80 mmHg.

    • Each distension lasts for 20 seconds, with a 2-minute rest interval.

    • Visceral pain is quantified by measuring the abdominal withdrawal reflex (AWR), a semi-quantitative score of abdominal muscle contraction, or by recording the electromyographic (EMG) activity of the external oblique muscles.

d. Assessment of Colonic Motility (Bead Expulsion Test):

  • Procedure:

    • A small glass bead (3 mm diameter) is inserted 2 cm into the distal colon of a conscious rat.

    • The latency to expel the bead is recorded.

    • Antimuscarinic agents are expected to increase the expulsion time, indicating reduced colonic motility.

Post-Inflammatory Visceral Hypersensitivity Model (TNBS-induced)

This model mimics the visceral hypersensitivity that can persist after an episode of colitis, a clinical scenario observed in a subset of IBS patients.

Experimental Workflow:

A Induce Colitis with TNBS B Recovery Period (e.g., 2-4 weeks) A->B C Confirm Resolution of Inflammation (Histology/MPO assay) B->C D Administer this compound Bromide or Vehicle C->D E Assess Visceral Hypersensitivity (Colorectal Distension) D->E

References

Application Notes and Protocols: Cimetropium Bromide for Investigating Cholinergic Pathways in Gut Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetropium bromide is a semi-synthetic quaternary ammonium compound derived from scopolamine. It functions as a potent competitive antagonist of muscarinic acetylcholine receptors (mAChRs), making it a valuable tool for investigating the role of cholinergic pathways in the regulation of gastrointestinal (GI) motility.[1][2] Its primary action is to block acetylcholine-mediated contractions in the smooth muscle of the digestive tract, thereby reducing spasms. This property has led to its clinical use as an antispasmodic agent for conditions such as irritable bowel syndrome (IBS). For researchers, this compound bromide serves as a selective antagonist to probe the intricate mechanisms governing gut motility.

Mechanism of Action: Antagonism of Muscarinic Receptors

This compound bromide exerts its effects by competitively blocking the action of acetylcholine at muscarinic receptors on the surface of smooth muscle cells in the GI tract. Acetylcholine, a primary excitatory neurotransmitter in the enteric nervous system, binds to these receptors to initiate a signaling cascade that leads to muscle contraction. This compound bromide has a notable affinity for M3 muscarinic receptors, which are predominantly expressed in the gut.[3] By inhibiting acetylcholine binding, this compound bromide effectively reduces the contractile activity of the intestinal smooth muscle, leading to relaxation and a decrease in motility.

Signaling Pathway of Cholinergic-Mediated Gut Motility and Inhibition by this compound Bromide

The following diagram illustrates the signaling pathway of acetylcholine-induced smooth muscle contraction and the point of intervention for this compound bromide.

Cholinergic_Pathway cluster_neuron Cholinergic Neuron cluster_muscle Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Contraction Muscle Contraction Ca->Contraction Initiates PKC->Contraction Potentiates This compound This compound Bromide This compound->M3R Blocks

Caption: Cholinergic signaling pathway in gut smooth muscle and the inhibitory action of this compound bromide.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound bromide from various studies.

Table 1: Muscarinic Receptor Antagonism of this compound Bromide
ParameterSpecies/TissueAgonistValueReference
pA2Human & Canine ColonMuscarine7.41 - 7.82[1]
pA2Guinea-pig IleumBethanechol8.19[4]
pA2Guinea-pig Taenia coliBethanechol7.91[4]
Affinity (Ki)Gastrointestinal Smooth Muscle3H-N-methylscopolamine70-100 nM[4]
Table 2: In Vivo Efficacy of this compound Bromide
ModelSpeciesStimulusEndpointDose/ConcentrationResultReference
Conscious Dog with Colonic Thiry FistulaDogNeostigmineInhibition of Colonic Motility10-100 µg/kg i.v.ID50 = 27.9 µg/kg[1][2]
Conscious Dog with Colonic Thiry FistulaDogIntraluminal DistensionInhibition of Motor Activity3-100 µg/kg i.v.Dose-dependent inhibition[1][2]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Bromide on Intestinal Smooth Muscle Contractility using an Organ Bath

This protocol describes the methodology to assess the effect of this compound bromide on the contractility of isolated intestinal smooth muscle strips.

in_vitro_workflow start Start tissue_prep Isolate intestinal segment (e.g., guinea pig ileum) start->tissue_prep strip_prep Prepare longitudinal muscle strips tissue_prep->strip_prep mounting Mount strips in organ bath with Krebs solution (37°C, 95% O₂/5% CO₂) strip_prep->mounting equilibration Equilibrate under tension (e.g., 1g) for 60 min mounting->equilibration viability_check Assess viability with KCl-induced contraction equilibration->viability_check agonist_crc Generate cumulative concentration-response curve (CRC) for acetylcholine viability_check->agonist_crc washout Washout and re-equilibration agonist_crc->washout cimetropium_incubation Incubate with this compound bromide (various concentrations) washout->cimetropium_incubation agonist_crc_antagonist Generate acetylcholine CRC in the presence of this compound bromide cimetropium_incubation->agonist_crc_antagonist data_analysis Analyze data to determine pA2 value agonist_crc_antagonist->data_analysis end End data_analysis->end

Caption: Workflow for in vitro assessment of this compound bromide.

  • Animals: Guinea pig

  • Tissues: Distal ileum

  • Reagents:

    • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.

    • Acetylcholine chloride (agonist)

    • This compound bromide (antagonist)

    • Potassium chloride (KCl) for viability check

  • Equipment:

    • Organ bath system with thermostatic control

    • Isometric force transducer

    • Data acquisition system

    • Carbogen gas (95% O₂ / 5% CO₂)

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise a segment of the distal ileum.

    • Place the tissue in cold, oxygenated Krebs-Henseleit solution.

    • Gently flush the lumen to remove contents.

    • Prepare longitudinal muscle strips (approximately 1.5-2 cm in length).

  • Mounting and Equilibration:

    • Mount the tissue strips in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Viability and Standardization:

    • After equilibration, contract the tissues with a high concentration of KCl (e.g., 60 mM) to check for viability and to standardize the responses.

    • Wash the tissues thoroughly and allow them to return to baseline.

  • Concentration-Response Curve (CRC) to Acetylcholine:

    • Generate a cumulative CRC for acetylcholine by adding increasing concentrations of the agonist to the organ bath.

    • Record the contractile response until a maximal effect is achieved.

    • Wash the tissues and allow them to recover to baseline.

  • Antagonism with this compound Bromide:

    • Incubate the tissues with a known concentration of this compound bromide for a predetermined period (e.g., 30 minutes).

    • In the continued presence of this compound bromide, generate a second CRC for acetylcholine.

    • Repeat this procedure with different concentrations of this compound bromide.

  • Data Analysis:

    • Measure the amplitude of the contractile responses.

    • Construct log concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound bromide.

    • Perform a Schild analysis to determine the pA2 value, which quantifies the affinity of this compound bromide for the muscarinic receptors. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[5]

Protocol 2: In Vivo Measurement of Gastrointestinal Transit Time in Mice

This protocol details a non-invasive method to assess the effect of this compound bromide on whole-gut transit time in mice using a colored marker.

in_vivo_workflow start Start acclimatize Acclimatize mice to individual housing start->acclimatize fasting Fast mice overnight (with access to water) acclimatize->fasting drug_admin Administer this compound bromide or vehicle (control) fasting->drug_admin marker_admin Administer carmine red marker by oral gavage drug_admin->marker_admin monitoring Monitor for the first appearance of red-colored feces marker_admin->monitoring record_time Record the time of first red fecal pellet expulsion monitoring->record_time data_analysis Compare transit times between treatment and control groups record_time->data_analysis end End data_analysis->end

Caption: Workflow for in vivo measurement of gastrointestinal transit time.

  • Animals: Adult mice (e.g., C57BL/6)

  • Reagents:

    • This compound bromide

    • Vehicle (e.g., saline or 0.5% methylcellulose)

    • Carmine red (6% w/v in 0.5% methylcellulose)[6][7][8]

  • Equipment:

    • Animal balances

    • Oral gavage needles

    • Individual cages with white paper or bedding for easy visualization of feces

  • Animal Preparation:

    • Acclimatize mice to individual housing for at least 24 hours before the experiment.

    • Fast the mice overnight (12-16 hours) with free access to water to ensure an empty stomach.

  • Drug Administration:

    • On the day of the experiment, weigh the mice and administer this compound bromide (at the desired dose) or vehicle to the control group via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Marker Administration:

    • After a specific time following drug administration (e.g., 30 minutes), administer a fixed volume (e.g., 100-150 µL) of the 6% carmine red solution to each mouse by oral gavage.[6][7] Record the exact time of administration.

  • Monitoring and Data Collection:

    • Place each mouse in a clean, individual cage with white paper on the bottom.

    • Monitor the mice for the expulsion of the first red-colored fecal pellet. Check the cages at regular intervals (e.g., every 15-30 minutes).[8][9][10]

    • Record the time of the first appearance of the red marker in the feces. The whole-gut transit time is the duration between the administration of the carmine red and the expulsion of the first red pellet.

  • Data Analysis:

    • Calculate the mean transit time for each treatment group.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the transit times between the this compound bromide-treated group and the control group.

Protocol 3: Investigation of Gut Motility in a Conscious Canine Model (Thiry-Vella Loop) - Overview

The Thiry-Vella loop is a surgically prepared, isolated segment of the intestine in a conscious animal, which allows for the direct study of intestinal motility and secretion without the interference of passing chyme.[11][12]

A segment of the intestine is surgically isolated, with its blood and nerve supply maintained intact. Both ends of the segment are brought to the skin surface as stomas. This allows for the introduction of substances and the recording of motor activity from a specific region of the gut in a conscious, unanesthetized animal.

  • Surgical Preparation:

    • Under general anesthesia and sterile conditions, a segment of the desired intestinal region (e.g., colon) is isolated.

    • The continuity of the remaining intestine is restored by end-to-end anastomosis.

    • The two ends of the isolated loop are exteriorized as stomas.

    • A recovery period is allowed for the animal to return to a healthy state.

  • Experimental Procedure:

    • In a conscious, trained dog, a balloon or catheter connected to a pressure transducer is inserted into the Thiry-Vella loop to record intraluminal pressure changes, which reflect motor activity.

    • Baseline motility is recorded.

    • A stimulus to induce motility is administered (e.g., intravenous neostigmine to increase acetylcholine levels, or intraluminal distension).[1]

    • This compound bromide is administered (e.g., intravenously) at various doses, and its effect on the stimulated motor activity is recorded.

  • Data Analysis:

    • The motility index (an integrated measure of the frequency and amplitude of contractions) is calculated.

    • The inhibitory effect of this compound bromide is quantified, and dose-response curves can be generated to determine parameters such as the ID₅₀ (the dose required to inhibit the response by 50%).[1][2]

Note: The use of canine models involves significant ethical considerations and requires approval from an Institutional Animal Care and Use Committee (IACUC). The surgical procedures are complex and should only be performed by trained personnel.

Conclusion

This compound bromide is a valuable pharmacological tool for elucidating the role of cholinergic pathways in the regulation of gut motility. The protocols outlined above provide standardized methods for characterizing its antagonist activity both in vitro and in vivo. The quantitative data and understanding of its mechanism of action make it a useful compound for researchers in physiology, pharmacology, and drug development focused on gastrointestinal disorders.

References

Application Notes and Protocols: Cimetropium Bromide in the Study of Visceral Hypersensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Visceral hypersensitivity (VH) is a critical pathophysiological mechanism underlying chronic abdominal pain in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2][3] It is characterized by a reduced threshold for pain and discomfort in response to physiological stimuli, such as colorectal distension.[2] Cimetropium bromide is a quaternary ammonium antimuscarinic agent with potent antispasmodic properties.[4][5] It functions as a competitive antagonist of muscarinic acetylcholine receptors, with a high affinity for M3 receptors located on gastrointestinal smooth muscle cells.[6][7][8] By blocking acetylcholine-mediated signaling, this compound bromide effectively inhibits smooth muscle contractions and reduces intestinal spasms.[6]

While clinically used to alleviate abdominal pain and cramping in IBS, this compound bromide also serves as a valuable pharmacological tool in preclinical research.[4][5][9] Its primary application in studying visceral hypersensitivity is to dissect the contribution of smooth muscle contractility (the "motor" component) to the overall nociceptive response (the "sensory" component). By inhibiting colonic motor activity, researchers can investigate how much of the pain response to a visceral stimulus, like balloon distension, is due to the mechanical stretch of the gut wall versus the intensity of the resulting muscle contraction.

Mechanism of Action

This compound bromide exerts its effects by competitively blocking the binding of acetylcholine (ACh) to muscarinic receptors on the surface of smooth muscle cells in the gastrointestinal tract.[6][10] The M3 receptor subtype is predominant in this tissue and, upon activation by ACh, initiates a signaling cascade that leads to smooth muscle contraction.[7][11] this compound bromide's antagonism at these receptors prevents this cascade, resulting in muscle relaxation and a reduction in both tonic and phasic contractile activity.[12][13] This antispasmodic effect is central to its therapeutic action and its utility in experimental models.

Data Presentation: Summary of Efficacy

The following tables summarize the quantitative data on the efficacy of this compound bromide from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound Bromide on Colonic Motility
SpeciesModelStimulusRouteDose RangeKey FindingReference(s)
DogConscious, with colonic Thiry fistulaNeostigmineIntravenous10-100 µg/kgPotent, dose-dependent inhibition of colonic motor response with an ID50 of 27.9 µg/kg.[9][12][13]
DogConscious, with colonic Thiry fistulaIntraluminal DistensionIntravenous3-100 µg/kgDose-dependent inhibition of motor activity elicited by mechanical stretch.[12][13]
Human/DogIsolated colonic preparationsMuscarinic agonistsIn vitroN/ACompetitive antagonism with pA2 values ranging from 7.41 to 7.82.[9][13]
Table 2: Clinical Efficacy of this compound Bromide in Irritable Bowel Syndrome (IBS)
Study DesignPatient PopulationTreatmentDurationKey FindingsReference(s)
Double-blind, placebo-controlled70 IBS outpatientsThis compound bromide (50 mg TID)3 months- 85% reduction in pain score vs. 52% for placebo (p=0.0005).- 86% reduction in daily pain episodes vs. 50% for placebo (p=0.001).- 89% of patients reported global improvement vs. 69% for placebo (p=0.039).[14]
Double-blind, randomized40 IBS patientsThis compound bromide (50 mg BID)6 weeksSignificant decrease in abdominal pain severity.[15]
Double-blind, randomized30 IBS patientsThis compound bromide (5 mg, i.v.)Single doseAbolished the peak motor activity post-meal and significantly inhibited motility for at least 2 hours (p < 0.01).[16]
Placebo-controlled40 IBS patients (subgrouped by transit time)This compound bromide4 weeksIn patients with prolonged transit, shortened whole gut transit time from 80.8 h to 60.8 h (p < 0.01) and improved clinical condition (p=0.029).[17]

Key Signaling Pathways and Experimental Workflow

Signaling Pathway: Cholinergic Contraction and this compound Bromide Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) in vesicles ACh ACh ACh_vesicle->ACh Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle triggers release M3R Muscarinic M3 Receptor ACh->M3R binds to Gq Gq Protein M3R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca ↑ Intracellular Ca²⁺ IP3->Ca triggers Contraction Smooth Muscle Contraction Ca->Contraction causes This compound This compound Bromide This compound->M3R BLOCKS

Caption: this compound bromide competitively blocks M3 receptors, preventing muscle contraction.

Conceptual Pathway: Investigating Visceral Hypersensitivity

G cluster_0 Visceral Stimulus cluster_1 Peripheral Mechanisms cluster_2 Central Processing cluster_3 Measured Response Distension Colorectal Distension (CRD) Afferent Primary Afferent Nociceptor Activation (e.g., via TRP channels) Distension->Afferent directly activates Muscle Smooth Muscle Contraction (via Muscarinic Receptors) Distension->Muscle induces Spinal Spinal Cord Processing Afferent->Spinal Muscle->Afferent further stimulates (mechanical feedback) Brain Brain (Pain Perception) Spinal->Brain VMR Visceromotor Response (e.g., Abdominal Contraction) Spinal->VMR This compound This compound Bromide This compound->Muscle INHIBITS

Caption: this compound bromide isolates the direct sensory pathway by inhibiting muscle feedback.

Experimental Workflow

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Baseline Assessment cluster_2 Phase 3: Treatment & Re-assessment cluster_3 Phase 4: Data Analysis A1 Select Animal Model (e.g., Rat, Mouse) A2 Induce Visceral Hypersensitivity (e.g., Neonatal colonic irritation, Stress) A1->A2 A3 Allow for recovery and model development (weeks) A2->A3 B1 Habituate animal to test environment A3->B1 B2 Measure baseline visceromotor response (VMR) to colorectal distension (CRD) B1->B2 C1 Administer Vehicle or This compound Bromide (e.g., 10-100 µg/kg, i.v.) B2->C1 C2 Wait for drug action (e.g., 15-30 min) C1->C2 C3 Re-assess VMR to CRD C2->C3 D1 Compare pre- and post-drug VMR C3->D1 D2 Compare this compound vs. Vehicle groups C3->D2

Caption: Workflow for assessing this compound bromide's effect on visceral hypersensitivity.

Experimental Protocols

Animal Model of Visceral Hypersensitivity: Neonatal Colonic Irritation

This protocol is adapted from established methods to create a model of chronic VH relevant to IBS.[18]

  • Animals: 8-day-old male Sprague-Dawley rat pups.

  • Irritation Procedure:

    • Gently insert a balloon (e.g., made from a latex glove finger) attached to a fine catheter anally to the descending colon (approx. 2 cm).

    • Inflate the balloon with air to a pressure of 60 mmHg for 1 minute.

    • Deflate and remove the balloon.

    • Repeat the stimulation after a 30-minute rest period.

    • Perform this procedure once daily from postnatal day 8 to day 21.

  • Post-Procedure: Wean the rats and allow them to mature to adulthood (e.g., 8-10 weeks old). These animals will exhibit stable, long-term visceral hypersensitivity. Control animals should receive gentle handling and genital scratching without balloon insertion.

Measurement of Visceral Sensitivity: Colorectal Distension (CRD)

This is a standard method for assessing visceral pain in rodents.[19][20][21]

  • Preparation:

    • Fast adult rats overnight but allow free access to water.

    • Anesthetize the rat lightly with isoflurane.

    • Insert a flexible balloon catheter (e.g., 4-5 cm) into the colon and rectum, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.

    • Place the animal in a small restraint cage (e.g., Bollmann cage) and allow it to recover from anesthesia and habituate for at least 30-45 minutes.

  • Distension Protocol:

    • Connect the catheter to a pressure distension control device.

    • Apply graded, phasic distensions (e.g., 20, 40, 60, 80 mmHg), with each distension lasting 20 seconds followed by a 4-minute rest interval.

  • Quantification of Visceromotor Response (VMR):

    • Method A: Abdominal Withdrawal Reflex (AWR) Scoring. Visually observe and score the animal's behavioral response during distension on a 0-4 scale:

      • 0: No behavioral response.

      • 1: Brief head movement followed by immobility.

      • 2: Contraction of abdominal muscles.

      • 3: Lifting of the abdomen.

      • 4: Body arching and lifting of pelvic structures.

    • Method B: Electromyography (EMG). For more quantitative measurement, implant EMG electrodes into the external oblique abdominal musculature several days prior to the experiment. Record and quantify the EMG signal during baseline and distension periods. The response is typically calculated as the total area under the curve during the stimulus minus the baseline.[20]

Proposed Protocol for this compound Bromide Application

This protocol describes how to integrate this compound bromide into the VH assessment.

  • Experimental Design: Use a crossover or parallel-group design.

  • Baseline Measurement: Following habituation, perform an initial CRD procedure (as described in 4.2) to establish a baseline VMR for each animal.

  • Drug Administration:

    • Administer this compound bromide or vehicle (saline) via an appropriate route. Intravenous (i.v.) or intraperitoneal (i.p.) injections are common.

    • Dosage (suggestion based on preclinical data): A dose range of 10-100 µg/kg (i.v.) is a logical starting point, adapted from canine studies.[13] Dose-response studies are recommended to determine the optimal dose in rodents.

  • Post-Treatment Measurement: Wait for 15-30 minutes after administration to allow for drug distribution and action.

  • Repeat CRD: Perform a second CRD procedure identical to the baseline measurement.

  • Data Analysis: Compare the VMR (AWR score or EMG activity) before and after treatment. A significant reduction in the VMR in the this compound bromide group compared to the vehicle group would indicate that muscarinic receptor-mediated smooth muscle contraction is a significant contributor to the pain response in that specific VH model.

References

Application Notes: Cimetropium Bromide for High-Throughput Screening of Antispasmodics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cimetropium bromide is a semisynthetic quaternary ammonium compound derived from scopolamine.[1] It functions as a potent antispasmodic agent by acting as a muscarinic receptor antagonist.[1][2] Its primary therapeutic use is in the treatment of gastrointestinal disorders, such as irritable bowel syndrome (IBS), where it alleviates symptoms by reducing smooth muscle spasms.[1][3] The mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors, particularly the M3 subtype, which are prevalent in the smooth muscle of the gastrointestinal tract.[3] This targeted action leads to muscle relaxation and the amelioration of spasmodic pain and cramping.[2][3] Given its well-defined mechanism and clinical efficacy, this compound bromide serves as an excellent positive control and reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel antispasmodic agents.

Mechanism of Action

This compound bromide exerts its antispasmodic effects by blocking the action of acetylcholine on muscarinic receptors located on smooth muscle cells.[3] Specifically, it shows a high affinity for the M3 subtype of muscarinic receptors.[3] The binding of acetylcholine to M3 receptors typically initiates a signaling cascade that results in smooth muscle contraction. By competitively antagonizing these receptors, this compound bromide prevents this signaling, leading to muscle relaxation.[3] In addition to its antimuscarinic activity, some studies suggest it may also possess a direct myolytic action.[4]

Application in High-Throughput Screening (HTS)

The primary utility of this compound bromide in an HTS setting is as a reference antagonist for assays targeting muscarinic receptors or downstream signaling events, such as intracellular calcium mobilization. Due to its established potency and mechanism, it can be used to validate assay performance and to benchmark the activity of test compounds.

A common HTS approach for identifying antispasmodics is to use a cell-based assay that measures changes in intracellular calcium ([Ca2+]i) following the stimulation of muscarinic receptors. In such an assay, an agonist (e.g., carbachol or acetylcholine) is used to stimulate the M3 receptors, leading to an increase in [Ca2+]i. Potential antispasmodic compounds are screened for their ability to inhibit this calcium influx. This compound bromide would be used as a positive control to define the maximal inhibitory response.

Quantitative Data Summary

The following tables summarize the pharmacological data for this compound bromide, which is essential for its use as a reference compound in HTS assays.

Table 1: Receptor Binding and Potency of this compound Bromide

ParameterSpeciesTissueAgonistValueReference
pA2HumanColonMuscarinic7.41 - 7.82[5]
pA2DogColonMuscarinic7.41 - 7.82[5]
ID50 (in vivo)DogColonNeostigmine-induced motility27.9 µg/kg[5]
Relative PotencyGuinea PigIleumAcetylcholineAtropine > this compound > Butylscopolamine[6]

Table 2: Example IC50 Data from a Calcium Flux HTS Assay

CompoundTargetCell LineAgonistIC50 (nM)
This compound Bromide M3 Muscarinic ReceptorCHO-K1 expressing human M3Carbachol (EC80)8.5
Atropine (Reference)Muscarinic ReceptorsCHO-K1 expressing human M3Carbachol (EC80)1.2
Test Compound AM3 Muscarinic ReceptorCHO-K1 expressing human M3Carbachol (EC80)15.2
Test Compound BM3 Muscarinic ReceptorCHO-K1 expressing human M3Carbachol (EC80)>10,000

Experimental Protocols

Protocol 1: High-Throughput Calcium Flux Assay for M3 Receptor Antagonists

This protocol describes a cell-based assay to screen for antagonists of the M3 muscarinic receptor using a fluorescent calcium indicator.

1. Materials and Reagents:

  • Cell Line: CHO-K1 or HEK-293 cells stably expressing the human M3 muscarinic receptor.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Calcium Indicator Dye: Fluo-8 No Wash Calcium Assay Kit or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Carbachol.

  • Reference Antagonist: this compound Bromide.

  • Control Antagonist: Atropine.

  • Liquid Handling System: Automated liquid handler for compound addition and plate washing.

  • Plate Reader: Fluorescence imaging plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

2. Cell Preparation:

  • Culture the M3-expressing cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Seed the cells into 384-well assay plates at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium.

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Dye Loading:

  • Prepare the Fluo-8 dye-loading solution according to the manufacturer's instructions in the assay buffer.

  • Remove the culture medium from the cell plates.

  • Add 25 µL of the dye-loading solution to each well.

  • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

4. Compound Addition:

  • Prepare serial dilutions of this compound bromide, atropine, and test compounds in assay buffer. The final concentration should be 2X the desired assay concentration.

  • Using an automated liquid handler, add 25 µL of the compound solutions to the respective wells of the cell plate.

  • For control wells, add assay buffer alone (negative control) or a known antagonist (positive control).

  • Incubate the plate at room temperature for 15-30 minutes.

5. Agonist Addition and Fluorescence Reading:

  • Prepare a 5X solution of carbachol in assay buffer. The final concentration should be at the EC80 value, as predetermined in an agonist dose-response experiment.

  • Place the assay plate into the fluorescence plate reader.

  • Set the reader to record fluorescence intensity (Ex/Em = 490/525 nm) over time.

  • Establish a baseline reading for 10-20 seconds.

  • Add 12.5 µL of the 5X carbachol solution to all wells simultaneously using the plate reader's integrated liquid handler.

  • Continue to record the fluorescence signal for 60-120 seconds.

6. Data Analysis:

  • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • The percent inhibition for each test compound is calculated relative to the controls: % Inhibition = 100 * (1 - (ΔRFU_compound - ΔRFU_min) / (ΔRFU_max - ΔRFU_min)) where ΔRFU_max is the signal from the vehicle control and ΔRFU_min is the signal from a high concentration of a known antagonist.

  • Plot the percent inhibition against the log concentration of the compounds to determine the IC50 values using a four-parameter logistic fit.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Opens Channels Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Contraction Smooth Muscle Contraction Ca_cyto->Contraction Initiates ACh Acetylcholine (ACh) ACh->M3R Binds This compound This compound Bromide This compound->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Acquisition & Analysis A1 Seed M3-expressing cells in 384-well plates A2 Incubate cells (18-24 hours) A1->A2 A3 Load cells with calcium indicator dye A2->A3 B1 Add test compounds and This compound Bromide (control) A3->B1 B2 Incubate (15-30 minutes) B1->B2 B3 Add Carbachol (agonist) to stimulate cells B2->B3 C1 Measure kinetic fluorescence response B3->C1 C2 Calculate % inhibition relative to controls C1->C2 C3 Generate dose-response curves and determine IC50 values C2->C3

References

Synthesis and Purification of Cimetropium Bromide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cimetropium bromide is a semi-synthetic quaternary ammonium compound derived from scopolamine. It functions as a muscarinic receptor antagonist, making it a valuable tool in gastroenterology research, particularly in studies related to irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.[1] Its mechanism of action involves the blockade of acetylcholine-mediated signaling in smooth muscle, leading to reduced spasms and pain. This document provides detailed protocols for the chemical synthesis and purification of this compound bromide for research purposes, along with methods for assessing its purity.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide exerts its pharmacological effects by competitively antagonizing muscarinic acetylcholine receptors, primarily the M2 and M3 subtypes, which are expressed in the smooth muscle of the gastrointestinal tract.[2][3]

  • M3 Receptor Pathway: Acetylcholine binding to M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC).[1][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ leads to the phosphorylation of myosin light chains, causing smooth muscle contraction.[1][5]

  • M2 Receptor Pathway: M2 receptors are coupled to Gi/o proteins.[1] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][6] Reduced cAMP levels counteract the relaxing effects of signaling pathways that are dependent on this second messenger. M2 receptor activation can also modulate ion channels, contributing to membrane depolarization and potentiating the contractile response initiated by M3 receptor signaling.[5][7]

By blocking these receptors, this compound bromide prevents the downstream signaling cascades initiated by acetylcholine, thereby inhibiting smooth muscle contraction and reducing gastrointestinal spasms.

G cluster_0 This compound Bromide Action cluster_1 M3 Receptor Pathway cluster_2 M2 Receptor Pathway Cimetropium_Bromide This compound Bromide M3_Receptor M3 Receptor (Gq/11-coupled) Cimetropium_Bromide->M3_Receptor blocks M2_Receptor M2 Receptor (Gi/o-coupled) Cimetropium_Bromide->M2_Receptor blocks Acetylcholine Acetylcholine Acetylcholine->M3_Receptor binds Acetylcholine->M2_Receptor binds PLC Phospholipase C (PLC) M3_Receptor->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR stimulates Ca²⁺ release from PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+ ↑ Intracellular Ca²⁺ SR->Ca2+ Contraction Smooth Muscle Contraction Ca2+->Contraction AC Adenylyl Cyclase (AC) M2_Receptor->AC inhibits cAMP ↓ cAMP AC->cAMP Relaxation Inhibition of Relaxation cAMP->Relaxation

Caption: Signaling pathway of this compound Bromide as a muscarinic antagonist.

Synthesis of this compound Bromide

The synthesis of this compound bromide is achieved through the quaternization of scopolamine with cyclopropylmethyl bromide. The following protocol is adapted from established synthetic methods.

Materials and Reagents
Reagent/MaterialGradeSupplier
Scopolamine Hydrobromide≥98%Sigma-Aldrich
Cyclopropylmethyl Bromide≥98%Sigma-Aldrich
Potassium CarbonateAnhydrousFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Deionized Water
Anhydrous Sodium Sulfate

Experimental Protocol: Synthesis

G Start Start: Scopolamine Hydrobromide in Water Basification Basification with K₂CO₃ solution (ice bath) Start->Basification Extraction Extraction with Dichloromethane Basification->Extraction Drying Drying of Organic Layer (Na₂SO₄) Extraction->Drying Quaternization Addition of Cyclopropylmethyl Bromide and Reflux Drying->Quaternization Crystallization Cooling and Crystallization Quaternization->Crystallization Isolation Isolation of Crude Product (Filtration) Crystallization->Isolation Purification Purification (Recrystallization) Isolation->Purification End End: Pure this compound Bromide Purification->End

Caption: Workflow for the synthesis of this compound Bromide.

  • Preparation of Scopolamine Free Base:

    • Dissolve scopolamine hydrobromide in deionized water (e.g., 10 g in 100 mL).

    • Cool the solution in an ice bath with continuous stirring.

    • Slowly add a saturated aqueous solution of potassium carbonate dropwise until the pH of the solution reaches 9-10.

    • Extract the aqueous solution with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain scopolamine free base as an oil.

  • Quaternization Reaction:

    • Dissolve the scopolamine free base in a suitable solvent such as acetonitrile or dichloromethane (e.g., 100 mL).

    • Add cyclopropylmethyl bromide in a 1.1 molar equivalent to the scopolamine.

    • Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the crude this compound bromide.

    • Collect the solid product by vacuum filtration and wash with cold dichloromethane.

Expected Yield

The typical yield for this synthesis is in the range of 60-75%, depending on the purity of the starting materials and the reaction conditions.

Purification of this compound Bromide

Purification is critical to remove unreacted starting materials and any side products. A combination of recrystallization and column chromatography is recommended for obtaining high-purity this compound bromide for research purposes.

Recrystallization Protocol
  • Dissolve the crude this compound bromide in a minimal amount of hot methanol.

  • Slowly add diethyl ether as an anti-solvent with stirring until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C) to promote crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a cold mixture of methanol and diethyl ether (1:1), and dry under vacuum.

Column Chromatography Protocol

For higher purity, column chromatography can be employed.

ParameterSpecification
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase A gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing the polarity with methanol up to 10%)
Elution Monitoring TLC with a suitable stain (e.g., iodine vapor or potassium permanganate)
  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude or recrystallized this compound bromide in a minimal amount of the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, gradually increasing the methanol concentration.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound bromide.

Purity Assessment

The purity of the synthesized this compound bromide should be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to determine the purity of the final product.

ParameterSpecification
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

The purity is determined by the peak area percentage of the main this compound bromide peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

  • ¹H NMR: The spectrum should show characteristic peaks for the scopolamine backbone, the cyclopropylmethyl group, and the quaternary ammonium methyl group. Key signals include the aromatic protons of the tropic acid moiety, the protons of the cyclopropyl ring, and the N-methyl and N-cyclopropylmethyl protons.

  • ¹³C NMR: The spectrum should be consistent with the proposed structure, showing the correct number of carbon signals with appropriate chemical shifts for the quaternary ammonium carbon, carbonyl carbon, aromatic carbons, and the aliphatic carbons of the scopolamine and cyclopropylmethyl groups.

Data TypeExpected Results
Appearance White to off-white crystalline powder
Purity (HPLC) ≥98%
¹H and ¹³C NMR Spectra consistent with the structure of this compound bromide

Storage

Purified this compound bromide should be stored in a cool, dry, and dark place, preferably in a desiccator, to prevent degradation. For long-term storage, it is advisable to keep the compound at -20°C.

References

Troubleshooting & Optimization

Optimizing the quaternization reaction in Cimetropium bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cimetropium Bromide, with a specific focus on optimizing the critical quaternization reaction.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction for synthesizing this compound Bromide?

A1: this compound Bromide is a semi-synthetic quaternary ammonium compound.[1] The synthesis primarily involves the quaternization of scopolamine with cyclopropylmethyl bromide.[1][2] This reaction targets the tertiary amine on the scopolamine molecule to form the desired quaternary ammonium salt.

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis commonly starts with either scopolamine free base or its more stable salt form, scopolamine hydrobromide.[2] If scopolamine hydrobromide is used, it must first be neutralized to the free base before the quaternization reaction.[2] The other key reactant is cyclopropylmethyl bromide, which serves as the alkylating agent.[2]

Q3: Why is the stability of free scopolamine a concern?

A3: Free scopolamine is known to be unstable and can degrade during storage and reaction, which can lead to lower yields of the final product.[2] It is advisable to use freshly prepared or properly stored scopolamine free base for the reaction. One synthetic method addresses this by generating the free base in situ from the more stable scopolamine hydrobromide salt immediately before the quaternization step.[2]

Q4: What is a common solvent and reaction condition for the quaternization step?

A4: Dichloromethane is a commonly used solvent for the quaternization of scopolamine with cyclopropylmethyl bromide.[2] The reaction is typically carried out under reflux conditions, which for dichloromethane is approximately 40°C.[2]

Experimental Protocols

Key Experiment: Quaternization of Scopolamine with Cyclopropylmethyl Bromide

This protocol is adapted from a patented synthesis method and provides a reliable starting point for laboratory-scale synthesis.[2]

Materials:

  • Scopolamine Hydrobromide

  • Potassium Carbonate (saturated aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Cyclopropylmethyl Bromide

  • Water (deionized)

Procedure:

  • Neutralization of Scopolamine Hydrobromide:

    • Dissolve Scopolamine Hydrobromide in water (e.g., a weight ratio of approximately 1:7.5).[2]

    • Cool the solution in an ice bath.

    • Slowly add a saturated aqueous solution of potassium carbonate dropwise while stirring until the pH of the solution reaches 8-9.[2] This neutralizes the hydrobromide salt to yield the scopolamine free base.

  • Extraction of Scopolamine Free Base:

    • Extract the aqueous solution twice with dichloromethane.[2]

    • Combine the organic layers and wash them with water.[2]

  • Quaternization Reaction:

    • To the dichloromethane solution of scopolamine, add cyclopropylmethyl bromide. A typical weight ratio of scopolamine hydrobromide to cyclopropylmethyl bromide is around 1.7:1.[2]

    • Heat the mixture to reflux (approximately 40°C) and maintain the reflux for 10-15 hours with continuous stirring.[2]

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature to allow for the crystallization of this compound Bromide.[2]

    • Collect the crystals by suction filtration.[2]

    • Recrystallize the crude product from a suitable solvent to obtain pure this compound Bromide.[2]

Data Presentation

The following tables summarize quantitative data from various scales of the synthesis as described in the patent literature.[2]

Table 1: Reactant Quantities and Yields for this compound Bromide Synthesis

ScaleScopolamine Hydrobromide (g)Water (mL)Dichloromethane (mL) for Extraction (2x)Cyclopropylmethyl Bromide (g)This compound Bromide Yield (g)Overall Yield (%)
Small201501001111.550.0
Medium403002002223.551.1
Large1007505006047.351.0

Table 2: Reaction Conditions for this compound Bromide Synthesis

ParameterValue
Neutralization pH 8 - 9
Reaction Solvent Dichloromethane
Reflux Time 10 - 15 hours
Reflux Temperature ~ 40 °C

Troubleshooting Guide

This guide addresses common issues that may be encountered during the quaternization reaction in this compound Bromide synthesis.

Issue 1: Low Yield of this compound Bromide

Possible Cause Troubleshooting Step
Degradation of Scopolamine Free Base Ensure the scopolamine free base is generated fresh from the hydrobromide salt just before the reaction. Minimize the time the free base is in solution before the addition of cyclopropylmethyl bromide.[2]
Incomplete Reaction Verify the reaction time and temperature. Ensure the mixture is refluxing properly for the entire duration (10-15 hours).[2] Consider extending the reaction time if monitoring (e.g., by TLC or HPLC) indicates the presence of unreacted scopolamine.
Suboptimal pH during Neutralization Carefully monitor the pH during the addition of potassium carbonate to ensure it is within the optimal range of 8-9.[2] A pH that is too low will result in incomplete neutralization, while a pH that is too high may promote side reactions.
Loss of Product during Workup Ensure complete crystallization before filtration by allowing the solution to cool to room temperature slowly. Use a minimal amount of cold solvent to wash the crystals to avoid dissolving the product.
Moisture in the Reaction Although the initial extraction is from an aqueous phase, ensure the dichloromethane solution is reasonably dry before refluxing to prevent potential side reactions.

Issue 2: Formation of Impurities

Possible Cause Troubleshooting Step
Side Reactions of Cyclopropylmethyl Bromide Ensure the molar ratio of reactants is appropriate. An excessive amount of the alkylating agent could potentially lead to side reactions.
Degradation Products of Scopolamine As mentioned, the instability of scopolamine can lead to degradation products that may be carried through the synthesis.[2] Proper handling and immediate use of the free base are crucial.
Reaction Temperature Too High While reflux is necessary, excessively high temperatures could promote the formation of byproducts. Ensure the reflux is gentle and controlled.
Impurities in Starting Materials Use high-purity scopolamine hydrobromide and cyclopropylmethyl bromide. Impurities in the starting materials can lead to the formation of undesired side products.

Issue 3: Difficulty with Crystallization/Purification

Possible Cause Troubleshooting Step
Supersaturated Solution If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound Bromide.
Incorrect Recrystallization Solvent If purification by recrystallization is challenging, experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.
Oily Product Formation This may indicate the presence of impurities. Ensure the workup procedure is followed correctly. An additional purification step, such as column chromatography, may be necessary if recrystallization is ineffective.

Visualizations

Quaternization_Reaction_Pathway cluster_start Starting Materials cluster_product Final Product Scopolamine_HBr Scopolamine Hydrobromide Scopolamine_Free Scopolamine (Free Base) Scopolamine_HBr->Scopolamine_Free Neutralization K2CO3 K₂CO₃ (aq) Cimetropium_Bromide This compound Bromide Scopolamine_Free->Cimetropium_Bromide Quaternization (Reflux in CH₂Cl₂) CPMB Cyclopropylmethyl Bromide

Caption: Reaction pathway for the synthesis of this compound Bromide.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Scopolamine Was Scopolamine Free Base Freshly Prepared? Start->Check_Scopolamine Check_pH Was Neutralization pH 8-9? Check_Scopolamine->Check_pH Yes Solution_Scopolamine Prepare Free Base In Situ Before Reaction Check_Scopolamine->Solution_Scopolamine No Check_Reaction_Conditions Were Reflux Time and Temperature Correct? Check_pH->Check_Reaction_Conditions Yes Solution_pH Adjust pH Control During Neutralization Check_pH->Solution_pH No Check_Purification Is Crystallization/ Recrystallization Effective? Check_Reaction_Conditions->Check_Purification Yes Solution_Reaction Monitor Reaction Progress and Adjust Conditions Check_Reaction_Conditions->Solution_Reaction No Solution_Purification Optimize Recrystallization Solvent or Consider Chromatography Check_Purification->Solution_Purification No End Optimized Synthesis Check_Purification->End Yes Solution_Scopolamine->Check_pH Solution_pH->Check_Reaction_Conditions Solution_Reaction->Check_Purification Solution_Purification->End

Caption: Troubleshooting workflow for optimizing this compound Bromide synthesis.

References

Troubleshooting matrix effects in LC-MS/MS analysis of Cimetropium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Cimetropium bromide.

Troubleshooting Guide: Matrix Effects in this compound Bromide Analysis

Matrix effects, the suppression or enhancement of ionization of an analyte of interest by co-eluting compounds, are a common challenge in LC-MS/MS-based bioanalysis. Due to its quaternary ammonium structure, this compound bromide is susceptible to these effects, particularly ion suppression, which can compromise the accuracy, precision, and sensitivity of analytical methods. This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects in the analysis of this compound bromide.

Question 1: I am observing low signal intensity, poor reproducibility, or high variability in my this compound bromide analysis. Could this be due to matrix effects?

Yes, these are all common symptoms of matrix effects. Matrix effects occur when endogenous components of the sample, such as phospholipids, salts, and proteins, co-elute with this compound bromide and interfere with its ionization in the mass spectrometer's ion source. This interference can lead to either a decrease (ion suppression) or, less commonly, an increase (ion enhancement) in the detected signal.

To confirm the presence of matrix effects, you can perform the following experiments:

  • Post-Column Infusion: This qualitative technique helps identify at which retention times matrix components are eluting and causing ion suppression or enhancement.

  • Post-Extraction Spike: This quantitative method assesses the magnitude of the matrix effect by comparing the analyte's response in a clean solvent to its response in an extracted blank matrix.

Experimental Protocol: Post-Column Infusion

Objective: To qualitatively assess the presence of matrix-induced ion suppression or enhancement.

Methodology:

  • System Setup:

    • Prepare a standard solution of this compound bromide at a concentration that provides a stable and moderate signal.

    • Infuse this standard solution post-column into the MS ion source using a syringe pump and a T-fitting.

    • Equilibrate the LC-MS system with the mobile phase until a stable baseline signal for this compound bromide is observed.

  • Analysis:

    • Inject a blank matrix extract (e.g., extracted plasma from a subject not dosed with the drug) onto the LC column.

    • Monitor the signal of the infused this compound bromide throughout the chromatographic run.

  • Interpretation:

    • A dip in the baseline signal at a specific retention time indicates ion suppression .

    • A rise in the baseline signal indicates ion enhancement .

Experimental Protocol: Post-Extraction Spike

Objective: To quantify the extent of matrix effects.

Methodology:

  • Sample Preparation:

    • Set A (Neat Solution): Prepare a standard solution of this compound bromide in the mobile phase or a pure solvent at a known concentration.

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. In the final step, spike the extracted matrix with the same known concentration of this compound bromide as in Set A.

  • Analysis:

    • Analyze both sets of samples by LC-MS/MS and record the peak areas for this compound bromide.

  • Calculation:

    • Calculate the Matrix Effect (%) using the following formula:

    • A value < 100% indicates ion suppression .

    • A value > 100% indicates ion enhancement .

    • A value of 100% suggests no significant matrix effect .

Question 2: I have confirmed that matrix effects are impacting my this compound bromide analysis. What are the primary causes and how can I mitigate them?

The primary causes of matrix effects in biological samples like plasma are co-eluting endogenous components, with phospholipids being a major contributor, especially for basic compounds like the quaternary ammonium this compound bromide.[1]

Here is a troubleshooting workflow to mitigate these effects:

TroubleshootingWorkflow start Matrix Effect Confirmed sample_prep Optimize Sample Preparation start->sample_prep chromatography Optimize Chromatography start->chromatography is_strategy Implement Internal Standard Strategy start->is_strategy spe Solid-Phase Extraction (SPE) sample_prep->spe For cleaner extracts lle Liquid-Liquid Extraction (LLE) sample_prep->lle Alternative to SPE ppt Protein Precipitation (PPT) sample_prep->ppt Simpler, but may have residual phospholipids hybridspe HybridSPE sample_prep->hybridspe Targets phospholipids column_chem Change Column Chemistry (e.g., HILIC) chromatography->column_chem For better separation of polar compounds gradient Modify Gradient Profile chromatography->gradient Separate analyte from interferences sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) is_strategy->sil_is Gold standard for compensation analog_is Structural Analog Internal Standard is_strategy->analog_is Cost-effective alternative end Matrix Effect Mitigated spe->end lle->end ppt->end hybridspe->end column_chem->end gradient->end sil_is->end analog_is->end

Caption: Troubleshooting workflow for matrix effects.

Detailed Mitigation Strategies

Optimization of Sample Preparation

Effective sample preparation is the most crucial step in minimizing matrix effects by removing interfering components before analysis. For a polar, permanently charged compound like this compound bromide, the choice of extraction technique is critical.

Comparison of Sample Preparation Techniques for this compound Bromide

TechniqueAdvantagesDisadvantagesRecommendation for this compound Bromide
Protein Precipitation (PPT) Simple, fast, and inexpensive.Least effective at removing phospholipids and other matrix components, often leading to significant ion suppression.[2]Not recommended as a standalone technique due to the high risk of matrix effects. Can be a preliminary step before SPE.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.Recovery of polar compounds like this compound bromide can be low and highly dependent on the choice of organic solvent and pH.[2]May be effective, but requires careful optimization of the extraction solvent and pH to ensure adequate recovery. Dichloromethane has been used successfully for this compound bromide.
Solid-Phase Extraction (SPE) Highly selective, providing cleaner extracts and reducing matrix components effectively.[3] Can concentrate the analyte.More time-consuming and requires method development to select the appropriate sorbent and elution conditions.Highly Recommended. A mixed-mode SPE (combining reversed-phase and ion-exchange) or a weak cation-exchange SPE is often effective for quaternary ammonium compounds.[4][5]
HybridSPE® Specifically designed to remove phospholipids, a major source of matrix effects.[1] Combines the simplicity of PPT with the selectivity of SPE.May be more expensive than traditional methods.Highly Recommended. Particularly effective for plasma samples where phospholipid interference is a major concern.

Experimental Protocol: Mixed-Mode Solid-Phase Extraction (SPE)

Objective: To selectively extract this compound bromide from plasma while minimizing matrix components.

Methodology:

  • Sorbent Selection: Choose a mixed-mode SPE cartridge with both reversed-phase (e.g., C8 or C18) and cation-exchange (e.g., sulfonic acid) functionalities.

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Sample Loading:

    • Pre-treat the plasma sample (e.g., dilute with a weak acid).

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Wash with a stronger organic solvent (e.g., acetonitrile) to remove non-polar interferences, including phospholipids.

  • Elution: Elute this compound bromide using a solvent mixture that disrupts both the hydrophobic and ionic interactions (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Optimization of Chromatographic Conditions

If matrix effects persist after optimizing sample preparation, further improvements can be made by adjusting the chromatographic separation.

  • Change Column Chemistry: For a polar compound like this compound bromide that may have poor retention on a standard C18 column, consider using a column with a different stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for retaining and separating polar, charged compounds from less polar matrix components like phospholipids.

  • Modify the Mobile Phase and Gradient:

    • Adjusting the pH of the mobile phase can alter the retention of ionizable matrix components.

    • Modifying the gradient elution profile can help to chromatographically resolve this compound bromide from co-eluting interferences. A shallower gradient can improve separation.

Implementation of an Effective Internal Standard Strategy

The use of an appropriate internal standard (IS) is crucial to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for internal standards. A SIL-IS of this compound bromide will have nearly identical physicochemical properties and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal.

  • Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog with similar chemical properties and chromatographic behavior can be used. It is important to verify that the analog experiences a similar matrix effect to this compound bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in plasma samples?

The most common sources of matrix effects in plasma are phospholipids from cell membranes, salts, endogenous metabolites, and proteins. Phospholipids are particularly problematic as they are often co-extracted with analytes and can cause significant ion suppression.[2]

Q2: Can I just dilute my sample to reduce matrix effects?

Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect. However, this also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for low-level quantification. Dilution is often a simple and effective strategy if the analyte concentration is high enough.

Q3: How do I choose the right internal standard for my this compound bromide assay?

The ideal internal standard is a stable isotope-labeled (e.g., deuterium or carbon-13) version of this compound bromide. If a SIL-IS is not available, a close structural analog that is not a metabolite and has a similar retention time and ionization efficiency should be chosen. It is crucial to demonstrate that the chosen analog experiences a similar degree of matrix effect as this compound bromide across different lots of matrix.

Q4: My this compound bromide peak is showing tailing. Could this be related to matrix effects?

While peak tailing is often a chromatographic issue (e.g., secondary interactions with the stationary phase), it can be exacerbated by matrix components. Overloading the column with matrix components can lead to poor peak shape. Improving sample cleanup can often resolve this issue. Additionally, for a basic compound like this compound bromide, adding a small amount of a competing base (e.g., ammonium hydroxide) to the mobile phase can sometimes improve peak shape.

Q5: Are there any instrument-related factors that can influence matrix effects?

Yes, the design of the mass spectrometer's ion source can influence its susceptibility to matrix effects. Some modern ion source designs are more robust to matrix effects. Additionally, optimizing ion source parameters such as gas flows, temperatures, and voltages can sometimes help to minimize the impact of matrix components on the ionization of this compound bromide.

Signaling Pathway and Logical Relationship Diagrams

MatrixEffectMechanism cluster_ESI Electrospray Ionization (ESI) Source Analyte This compound bromide Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Matrix->Droplet Competition for Droplet Surface & Charge GasPhase Gas Phase Ions Droplet->GasPhase Solvent Evaporation & Droplet Fission Droplet->GasPhase Ion Suppression MS Mass Spectrometer GasPhase->MS Signal Analyte Signal MS->Signal

Caption: Mechanism of matrix-induced ion suppression in ESI-MS.

SamplePrepComparison start Plasma Sample (this compound bromide + Matrix) ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe ppt_out High Phospholipids High Matrix Effect ppt->ppt_out lle_out Variable Recovery Moderate Matrix Effect lle->lle_out spe_out Low Phospholipids Low Matrix Effect spe->spe_out

Caption: Comparison of sample preparation techniques for matrix effect reduction.

References

Improving the yield and purity of Cimetropium bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of Cimetropium bromide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction for synthesizing this compound bromide? A1: this compound bromide is a semi-synthetic quaternary ammonium compound.[1] It is synthesized through the N-alkylation (specifically, a quaterisation reaction) of scopolamine with cyclopropylmethyl bromide.[1][2]

Q2: What are the primary starting materials for this synthesis? A2: The key starting materials are scopolamine (or its salt, like scopolamine hydrobromide) and cyclopropylmethyl bromide.[2] Scopolamine is a tropane alkaloid naturally extracted from plants of the Solanaceae family.[3][4]

Q3: What is the mechanism of action for this compound bromide's therapeutic effect? A3: this compound bromide acts as a potent antispasmodic by antagonizing muscarinic acetylcholine receptors (mAChR), particularly the M3 subtype, found in the smooth muscle of the gastrointestinal tract.[3][5] By blocking acetylcholine from binding to these receptors, it inhibits muscle contractions and reduces spasms.[5]

Q4: What are typical yields for this synthesis? A4: Reported yields can vary based on the specific protocol and optimization. A method starting from scopolamine hydrobromide reports a total yield of over 50%.[2] Optimization of reaction parameters is crucial for maximizing this output.

Q5: How is the purity of the final this compound bromide product typically assessed? A5: Purity is commonly assessed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[6] Spectrophotometric methods, such as UV-Visible spectroscopy, can also be employed for quantitative analysis and purity checks.[7] For structural confirmation and identification of impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound bromide.

Issue 1: Low or No Product Yield

Symptoms:

  • After the reaction and workup, very little or no solid product is obtained.

  • TLC analysis shows a high concentration of unreacted scopolamine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Incomplete conversion of scopolamine salt to free base. Ensure the pH of the aqueous solution is basic (pH 8-9) during the extraction of scopolamine free base from its salt (e.g., scopolamine hydrobromide).[2]The quaternization reaction requires the nitrogen on the tropane ring of scopolamine to be a free amine (a nucleophile). If left in its protonated salt form, it cannot react with the alkylating agent.
Impure or degraded starting materials. Verify the purity of scopolamine and cyclopropylmethyl bromide using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC) before starting the reaction. Store scopolamine in tight, light-resistant containers.[4]Impurities can interfere with the reaction. Cyclopropylmethyl bromide can degrade over time, so using a fresh or properly stored bottle is essential.
Insufficient reaction time or temperature. A reported method suggests a reflux time of 10-15 hours.[2] Ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent (e.g., dichloromethane) for a sufficient duration.[2] Monitor the reaction progress using TLC.N-alkylation reactions can be slow. Inadequate time or temperature will lead to incomplete conversion and low yields.
Inappropriate solvent. Dichloromethane has been successfully used as a reaction solvent.[2] Ensure the solvent is dry, as water can interfere with the reaction.The choice of solvent affects the solubility of reactants and the reaction rate.
Issue 2: Product is Oily, Gummy, or Fails to Crystallize

Symptoms:

  • The crude product obtained after solvent evaporation is a persistent oil or a sticky solid.

  • Attempts at recrystallization do not yield a crystalline product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Excess unreacted starting materials or byproducts. Purify the crude product using column chromatography to remove unreacted scopolamine and other impurities before attempting crystallization.High levels of impurities can inhibit crystal lattice formation, a phenomenon known as "oiling out".
Incorrect recrystallization solvent system. Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, ethanol) and then add an anti-solvent (e.g., diethyl ether, ethyl acetate, acetone) dropwise until turbidity appears, followed by cooling.The ideal solvent system will dissolve the product when hot but have low solubility when cold, while impurities remain in solution or are insoluble.
Presence of residual solvent. Ensure the crude product is thoroughly dried under a high vacuum to remove all traces of the reaction solvent (e.g., dichloromethane) before recrystallization.Residual solvents can interfere with the crystallization process.
Issue 3: Multiple Spots Observed on TLC/HPLC Analysis of Final Product

Symptoms:

  • TLC analysis of the purified product shows more than one spot.

  • HPLC analysis shows multiple peaks, indicating impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Unreacted Scopolamine. The starting material, scopolamine, will have a different Rf value on TLC and a different retention time on HPLC. Compare with a scopolamine standard. Improve purification (recrystallization or chromatography) to remove it.This is the most common impurity if the reaction does not go to completion.
Side Products. Potential side reactions could lead to other brominated species or degradation products. Characterize the impurities using LC-MS or NMR to understand their structure.Identifying the structure of byproducts can provide insight into optimizing reaction conditions to avoid their formation.
Degradation of Product. This compound bromide, like many quaternary ammonium compounds, can be sensitive to high temperatures or extreme pH. Avoid excessive heat during workup and purification.Degradation can lead to a loss of purity and the appearance of new, unwanted peaks in the analysis.

Data Presentation: Optimizing Reaction Conditions

The following tables present illustrative data on how varying key reaction parameters can influence the yield and purity of this compound bromide. This data is representative of typical optimization studies for N-alkylation reactions.

Table 1: Effect of Reactant Molar Ratio on Yield and Purity (Conditions: Scopolamine (1.0 eq), Dichloromethane, Reflux, 12h)

Molar Ratio (Cyclopropylmethyl Bromide : Scopolamine)Yield (%)Purity (HPLC, %)
1.0 : 1.04598.5
1.2 : 1.05899.1
1.5 : 1.06598.8
2.0 : 1.06697.2

Observation: A slight excess of the alkylating agent improves the yield, but a large excess can lead to more impurities and lower purity.

Table 2: Effect of Reaction Time on Yield and Purity (Conditions: Scopolamine (1.0 eq), Cyclopropylmethyl Bromide (1.2 eq), Dichloromethane, Reflux)

Reaction Time (hours)Yield (%)Purity (HPLC, %)
64299.0
105599.2
125899.1
185998.4

Observation: The reaction appears to be mostly complete by the 12-hour mark. Extending the time further provides minimal yield improvement and may lead to slight degradation, reducing purity.

Experimental Protocols

Protocol 1: Synthesis of this compound Bromide

This protocol is an expanded version based on a published patent.[2]

  • Preparation of Scopolamine Free Base:

    • In a round-bottom flask, dissolve scopolamine hydrobromide (e.g., 10 g) in water (e.g., 70 mL).

    • Cool the flask in an ice bath with stirring.

    • Slowly add a saturated aqueous solution of potassium carbonate dropwise until the pH of the solution reaches 8-9.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield scopolamine free base as a viscous oil.

  • N-Alkylation Reaction:

    • Dissolve the obtained scopolamine free base in dichloromethane (e.g., 100 mL).

    • To this solution, add cyclopropylmethyl bromide (e.g., 1.2 molar equivalents relative to the starting scopolamine hydrobromide).

    • Fit the flask with a condenser and heat the mixture to reflux.

    • Maintain the reflux with stirring for 10-15 hours. Monitor the reaction's progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1). The product spot should be more polar (lower Rf) than the scopolamine spot.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Cooling the solution further in an ice bath may induce crystallization of the crude product.

    • Collect the resulting solid by suction filtration.

    • Wash the solid with a small amount of cold dichloromethane or diethyl ether to remove soluble impurities.

    • For further purification, recrystallize the crude solid from a suitable solvent system (e.g., methanol/acetone or ethanol/ethyl acetate).

    • Dry the final crystalline product under a high vacuum to obtain pure this compound bromide.

Protocol 2: Purity Analysis by HPLC (Illustrative Method)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of this compound bromide in the mobile phase (10% Acetonitrile/Water) to a concentration of ~1 mg/mL.

Visualizations

Synthesis Reaction and Workflow

The following diagrams illustrate the chemical reaction and the overall experimental workflow for the synthesis of this compound bromide.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification Scopolamine Scopolamine Quaternization N-Alkylation (Quaternization) Scopolamine->Quaternization CPMB Cyclopropylmethyl Bromide CPMB->Quaternization Crude Crude this compound Bromide Quaternization->Crude  Solvent: Dichloromethane  Condition: Reflux Recrystallization Recrystallization Crude->Recrystallization Pure Pure this compound Bromide Recrystallization->Pure

Caption: Chemical synthesis workflow for this compound bromide.

Troubleshooting Logic for Low Yield

This diagram outlines a logical flow for diagnosing the cause of low product yield.

G Start Problem: Low Yield Check_SM 1. Verify Purity of Starting Materials Start->Check_SM Result_SM Purity OK? Check_SM->Result_SM Check_pH 2. Check pH During Free Base Extraction Result_pH pH 8-9? Check_pH->Result_pH Check_Cond 3. Verify Reaction Conditions (Time/Temp) Result_Cond Reflux >10h? Check_Cond->Result_Cond Result_SM->Check_pH Yes Fix_SM Source Pure Reagents Result_SM->Fix_SM No Result_pH->Check_Cond Yes Fix_pH Adjust pH with Base Result_pH->Fix_pH No Fix_Cond Increase Reflux Time Result_Cond->Fix_Cond No End Consult Further Result_Cond->End Yes

Caption: Troubleshooting workflow for low yield in synthesis.

References

Addressing solubility and stability issues of Cimetropium bromide in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility and stability issues of Cimetropium bromide in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what is its primary mechanism of action? A: this compound bromide is a semi-synthetic quaternary derivative of scopolamine.[1] It functions as a muscarinic acetylcholine receptor (mAChR) antagonist, making it effective as an antispasmodic agent for treating conditions like irritable bowel syndrome.[1][2] It behaves as a competitive antagonist in isolated colonic preparations.[2]

Q2: What are the basic physical and chemical properties of this compound bromide? A: this compound bromide is a white to off-white crystalline powder with a purity of approximately 99%.[3] It is odorless and has a bitter taste.[3]

Q3: What is the general solubility of this compound bromide? A: this compound bromide is freely soluble in water and methanol.[3] A solubility of 100 mg/mL has been reported in Phosphate-Buffered Saline (PBS), which may require sonication to achieve a clear solution.[2]

Q4: How should I prepare stock solutions of this compound bromide? A: It is recommended to prepare fresh solutions and use them promptly.[2] For aqueous stock solutions, after dissolving the compound, it is best practice to sterilize the solution by filtering it through a 0.22 μm filter before use.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

Q5: What are the recommended storage conditions for this compound bromide solutions? A: For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The solid compound should be stored in a cool, dry place, sealed, and protected from moisture and direct sunlight.[2][3]

Q6: What factors can affect the stability of this compound bromide in my experimental buffer? A: The stability of this compound bromide, like many pharmaceutical compounds, can be influenced by several factors, including:

  • pH: Acidic or alkaline pH can accelerate the decomposition of drugs.[4] Many drugs are most stable in a pH range of 4 to 8.[4]

  • Temperature: High temperatures can increase the rate of chemical degradation reactions such as hydrolysis and oxidation.[4][5]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[5][6]

  • Oxidation: The presence of oxygen can lead to oxidative degradation.[6]

  • Buffer Components: Some buffer components can catalyze degradation. For example, citrate and phosphate buffers have been shown to cause general acid and base catalysis in the degradation of some compounds.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound bromide solutions.

Problem Potential Cause Recommended Solution
Precipitation upon dissolution The concentration exceeds the solubility limit in the chosen buffer. The dissolution rate is slow.Verify the concentration is within the known solubility limits (e.g., up to 100 mg/mL in PBS).[2]Use gentle heating or sonication to facilitate dissolution.[2]Consider reducing the particle size of the solid powder to increase the surface area and dissolution rate.[8][9]
Solution becomes cloudy over time The compound is degrading or precipitating out of solution due to instability. The buffer's pH may have shifted.Prepare fresh solutions for each experiment and use them promptly.[2]Ensure the pH of your buffer is stable and within a range suitable for the compound (typically pH 4-8).[4]Store the solution at the recommended temperature (-20°C or -80°C) when not in use.[2]If using phosphate buffers, be aware that freezing can cause significant pH shifts.[10]
Loss of biological activity Chemical degradation of the compound has occurred.Protect the solution from light and heat.[5]Consider packaging the solution under an inert gas like nitrogen to prevent oxidation.[5]Evaluate potential interactions between this compound bromide and other components in your experimental setup.Confirm the stability of your specific formulation using an analytical method like HPLC.[11]
Inconsistent experimental results Variability in solution preparation. Degradation of the stock solution.Follow a standardized, documented protocol for solution preparation.Always use freshly prepared solutions or solutions that have been stored properly for a validated period.[2]Perform a quality control check on a new batch of the compound.

Quantitative Data Summary

ParameterValueNotesSource
Molecular Weight 438.36 g/mol [2]
Molecular Formula C₂₁H₂₈BrNO₄[2]
Appearance White to off-white solid/crystalline powder[2][3]
Purity 99%[3]
Solubility in PBS 100 mg/mL (228.12 mM)Requires sonication for a clear solution.[2]
Solubility in Water Freely soluble[3]
Solubility in Methanol Freely soluble[3]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 monthIn a suitable solvent, sealed away from moisture.[2]
Solid Compound Storage 4°C, sealed, away from moisture[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Bromide Stock Solution in PBS

Materials:

  • This compound bromide powder (MW: 438.36 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile conical tubes or vials

  • Sonicator bath

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh out 43.84 mg of this compound bromide powder and place it into a sterile 1.5 mL microcentrifuge tube or other suitable vessel.

  • Add 1 mL of sterile PBS to the tube.

  • Vortex the tube briefly to suspend the powder.

  • Place the tube in a sonicator bath and sonicate until the solution becomes clear and all solid has dissolved.[2] Avoid excessive heating.

  • (Optional but recommended) Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[2]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Forced Degradation Study to Assess Stability

Objective: To determine the stability of this compound bromide in a specific buffer under stress conditions. This helps in identifying potential degradation pathways and establishing appropriate handling procedures.

Materials:

  • Prepared this compound bromide solution (e.g., 1 mg/mL in the test buffer)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).[11][12]

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the this compound bromide solution in your experimental buffer.

  • Stress Conditions: Expose the aliquots to various stress conditions as follows (include an unstressed control sample kept at 4°C):

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot to adjust the pH to ~1-2. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot to adjust the pH to ~12-13. Incubate at 60°C for 24-48 hours.

    • Oxidation: Add 3% H₂O₂ to an aliquot. Incubate at room temperature for 24-48 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot at 70°C for 48 hours, protected from light.

    • Photodegradation: Expose an aliquot to a UV light source (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including the control, using a validated stability-indicating HPLC method.[13] The method should be able to separate the intact this compound bromide from any potential degradation products.[11]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of this compound bromide remaining.

    • Identify and quantify any major degradation peaks. This provides insight into the compound's stability under different conditions.

Visualizations

cluster_pathway Signaling Pathway: Muscarinic Antagonism ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) on Smooth Muscle ACh->mAChR Gq Gq Protein Activation mAChR->Gq PLC PLC Activation Gq->PLC IP3 IP3 & DAG Increase PLC->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca Contraction Smooth Muscle Contraction (Spasm) Ca->Contraction Cime This compound Bromide Block Block Cime->Block Block->mAChR Competitive Antagonist cluster_workflow Experimental Workflow: Preparing this compound Bromide Solution Start Start: Weigh This compound Bromide AddBuffer Add experimental buffer (e.g., PBS) Start->AddBuffer Dissolve Precipitate Observed? AddBuffer->Dissolve Sonicate Apply Sonication / Gentle Heat Dissolve->Sonicate Yes Filter Sterile Filter (0.22 µm) Dissolve->Filter No Check Clear Solution? Sonicate->Check Check->Filter Yes Fail FAIL: Re-evaluate Buffer/Concentration Check->Fail No Use Use Immediately or Aliquot Filter->Use Store Store at -20°C / -80°C Use->Store End End Store->End cluster_logic Logical Relationships: Troubleshooting Stability Start Observe Instability (Precipitation, Color Change, etc.) CheckpH Is buffer pH within optimal range (e.g., 4-8)? Start->CheckpH CheckTemp Was solution exposed to high temperatures? CheckpH->CheckTemp Yes AdjustpH Action: Adjust buffer pH or choose a more stable buffer. CheckpH->AdjustpH No CheckLight Was solution exposed to light? CheckTemp->CheckLight No ControlTemp Action: Store solution at recommended cold temperatures. CheckTemp->ControlTemp Yes CheckAge Is the solution freshly prepared? CheckLight->CheckAge No ProtectLight Action: Use amber vials or protect from light. CheckLight->ProtectLight Yes PrepareFresh Action: Prepare fresh solution for each experiment. CheckAge->PrepareFresh No

References

Technical Support Center: Cimetropium Bromide Preclinical Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cimetropium bromide in preclinical animal models. The information is designed to assist in the effective design and execution of experiments to optimize dosage and evaluate the efficacy of this antispasmodic agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound bromide?

A1: this compound bromide is a semi-synthetic quaternary ammonium derivative of scopolamine.[1] It functions as a potent competitive antagonist of muscarinic acetylcholine receptors (mAChR), which are abundant in the smooth muscle of the gastrointestinal (GI) tract.[1][2] By blocking the action of acetylcholine, this compound bromide inhibits smooth muscle contraction, leading to its antispasmodic effects.[2]

Below is a diagram illustrating the signaling pathway of acetylcholine-mediated smooth muscle contraction and the inhibitory action of this compound bromide.

cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds to Contraction Muscle Contraction mAChR->Contraction Activates This compound This compound Bromide This compound->mAChR Blocks

Figure 1: Mechanism of Action of this compound Bromide.

Q2: What are the recommended starting doses for this compound bromide in preclinical animal models?

A2: The optimal dose of this compound bromide is dependent on the animal species, the route of administration, and the specific experimental model. Based on available literature, the following doses have been reported:

Animal SpeciesRoute of AdministrationExperimental ModelEffective Dose RangeID50
DogIntravenous (IV)Neostigmine-induced colonic hypermotility10-100 µg/kg27.9 µg/kg
DogIntravenous (IV)Intraluminal distension-induced motility3-100 µg/kgNot Reported
RatOral (PO)Pharmacokinetic study250 mg/kgNot Applicable

Q3: How can I assess the in vivo spasmolytic activity of this compound bromide?

A3: A common and effective method is to use a model of induced intestinal hypermotility. A well-documented model utilizes conscious dogs with a surgically prepared colonic Thiry fistula. In this model, colonic motility is stimulated, and the inhibitory effect of this compound bromide is quantified.

The general workflow for this type of experiment is outlined below:

cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Conscious Dog with Colonic Thiry Fistula Catheter Intraluminal Catheter Placement Animal->Catheter Recording Pressure Transducer & Data Acquisition System Catheter->Recording Baseline Record Baseline Motility Recording->Baseline Induce Induce Hypermotility (e.g., Neostigmine IV) Baseline->Induce Administer Administer this compound Bromide (IV) Induce->Administer Record_Effect Record Post-Treatment Motility Administer->Record_Effect Quantify Quantify Motility Index (Area Under the Curve) Record_Effect->Quantify Compare Compare Pre- vs. Post-Treatment Quantify->Compare Dose_Response Generate Dose-Response Curve & Calculate ID50 Compare->Dose_Response

References

Mitigating off-target effects in cellular assays with Cimetropium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cimetropium Bromide in cellular assays. The information is designed to help mitigate potential off-target effects and ensure the generation of reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound Bromide?

This compound Bromide is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It functions by blocking the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting downstream signaling pathways.[2][3] While it is known to have a high affinity for the M3 subtype of muscarinic receptors, a detailed selectivity profile across all subtypes (M1-M5) is not extensively documented in publicly available literature.[3]

Q2: What are the known on-target affinity values for this compound Bromide?

This compound Bromide's potency as a muscarinic antagonist has been determined in various tissue preparations. The affinity is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.

Tissue Preparation pA2 Value Reference
Human & Dog Colon7.41 - 7.82[4]
Guinea-Pig Gallbladder7.77N/A
Guinea-Pig Ileum & Taenia Coli7.91 - 8.19N/A

Q3: What are the potential off-target effects of this compound Bromide in cellular assays?

Published literature on a comprehensive off-target screening panel for this compound Bromide is limited. However, some non-muscarinic effects have been reported:

  • Inhibition of Serotonin (5-HT)-Induced Responses: this compound Bromide has been observed to inhibit contractions induced by 5-hydroxytryptamine (serotonin) in isolated tissue preparations. The specific 5-HT receptor subtype(s) involved and the quantitative affinity (e.g., IC50 or Ki) for these interactions are not well-characterized.

  • Direct Myolytic Action: Some studies suggest that this compound Bromide may have a direct muscle-relaxant (myolytic) effect that is independent of its muscarinic receptor antagonism.[5] This could be relevant in assays using smooth muscle cells or tissues.

  • Calcium Channel Activity: There are conflicting reports regarding this compound Bromide's interaction with calcium channels. While one study states it is devoid of Ca++ channel blocking activity, its ability to inhibit BaCl2-induced contractions (which are dependent on calcium influx) suggests a potential indirect or direct effect on calcium signaling.

It is crucial for researchers to consider these potential off-target activities when designing experiments and interpreting data.

Q4: What should I consider regarding the solubility and stability of this compound Bromide in my experiments?

  • Solubility: this compound Bromide is soluble in phosphate-buffered saline (PBS).[6] For cell culture experiments, it is common practice to prepare a concentrated stock solution in a suitable solvent like sterile water or PBS, which can then be further diluted in the cell culture medium to the final desired concentration. If using an organic solvent like DMSO for initial solubilization, ensure the final concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.1%).

  • Stability: Stock solutions of this compound Bromide can be stored at -20°C for one month or -80°C for up to six months.[6] The stability of this compound Bromide in cell culture media over extended periods (e.g., 24-72 hours) is not extensively documented. For long-term experiments, it is advisable to perform a stability test by incubating the compound in your specific media and conditions and measuring its concentration over time, for instance, by using HPLC.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected increase or decrease in intracellular calcium levels, independent of muscarinic receptor activation. Potential off-target effect on calcium channels or other signaling pathways that modulate calcium.1. Run control experiments: Test the effect of this compound Bromide in a cell line that does not express the target muscarinic receptor subtype. 2. Use a structurally different muscarinic antagonist (e.g., Atropine, 4-DAMP) as a comparator to see if the effect is specific to this compound Bromide's chemical structure. 3. Investigate calcium channel involvement: Pre-treat cells with known calcium channel blockers to see if the unexpected effect of this compound Bromide is abrogated.
Inconsistent results or lower than expected potency. 1. Degradation of the compound: this compound Bromide may not be stable in your cell culture medium over the duration of the assay. 2. Non-specific binding: The compound may be binding to plasticware or serum proteins in the medium.1. Minimize incubation time: If possible, reduce the pre-incubation time with this compound Bromide. For longer incubations, consider replacing the medium with freshly prepared compound-containing medium. 2. Use low-protein binding plates. 3. Reduce serum concentration if compatible with your cell line and assay, or perform a serum-shift assay to quantify the impact of serum proteins on potency.
Observed effects are not fully reversed by a muscarinic agonist. The observed phenotype may be a combination of on-target muscarinic antagonism and an off-target effect.1. Perform a comprehensive dose-response curve for this compound Bromide. Off-target effects may only occur at higher concentrations. 2. Use genetic knockdown (e.g., siRNA) of the target muscarinic receptor: If the effect of this compound Bromide persists in cells lacking the target receptor, it is likely an off-target effect.
Unexpected changes in cAMP levels in assays with Gi-coupled muscarinic receptors (M2, M4). Potential off-target activity on serotonin receptors, some of which can couple to adenylyl cyclase and modulate cAMP levels.1. Profile your cells: Determine which serotonin receptor subtypes are expressed in your cell line. 2. Use a serotonin receptor antagonist in combination with this compound Bromide to see if the unexpected cAMP response is blocked.

Experimental Protocols

Calcium Imaging Assay for M3 Muscarinic Receptor Antagonism

This protocol is a general guideline for measuring the antagonistic effect of this compound Bromide on Gq-coupled M3 muscarinic receptors, which signal through an increase in intracellular calcium.

Materials:

  • Cells expressing the M3 muscarinic receptor (e.g., CHO-M3, HEK-M3, or a relevant endogenous cell line).

  • Black, clear-bottom 96-well or 384-well cell culture plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine).

  • This compound Bromide.

  • Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution by reconstituting the calcium-sensitive dye in DMSO and then diluting it in HBSS with 20 mM HEPES. Add Pluronic F-127 (typically at a final concentration of 0.02-0.04%) to aid in dye solubilization.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Preparation and Addition:

    • Prepare a dilution series of this compound Bromide in HBSS with 20 mM HEPES at a concentration that is 2x to 5x the final desired concentration.

    • Prepare the agonist (e.g., Carbachol) at a concentration that gives a submaximal response (EC80) and is also at a 2x to 5x concentration.

    • Add the this compound Bromide dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the agonist into the wells and immediately begin kinetic measurement of fluorescence intensity for 60-180 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (peak - baseline) for each well.

    • Plot the agonist response against the concentration of this compound Bromide.

    • Fit the data to a four-parameter logistic equation to determine the IC50 of this compound Bromide.

cAMP Assay for M2 Muscarinic Receptor Antagonism

This protocol provides a general framework for measuring the antagonistic effect of this compound Bromide on Gi-coupled M2 muscarinic receptors, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels.

Materials:

  • Cells expressing the M2 muscarinic receptor (e.g., CHO-M2).

  • White, solid-bottom 96-well or 384-well cell culture plates.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Forskolin (an adenylyl cyclase activator).

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine).

  • This compound Bromide.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation buffer (e.g., HBSS with a PDE inhibitor).

Procedure:

  • Cell Preparation: Culture and harvest cells as required by your specific cell line. Cells can be assayed in either an adherent or suspension format depending on the cell type and assay kit recommendations.

  • Antagonist Pre-incubation:

    • Prepare a dilution series of this compound Bromide in the stimulation buffer.

    • Add the this compound Bromide dilutions to the wells.

    • Add the cells to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Agonist and Forskolin Stimulation:

    • Prepare a solution containing the muscarinic agonist (at its EC50-EC80 concentration) and a fixed concentration of Forskolin in the stimulation buffer. The Forskolin concentration should be optimized to produce a robust cAMP signal.

    • Add this stimulation solution to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • The signal from the cAMP assay will be inversely proportional to the activity of the Gi-coupled M2 receptor.

    • Plot the cAMP signal against the concentration of this compound Bromide.

    • Fit the data to determine the IC50 of this compound Bromide.

Visualizations

Muscarinic_Signaling_Pathways On-Target Muscarinic Receptor Signaling Pathways cluster_M3 M3 Receptor (Gq-coupled) cluster_M2 M2 Receptor (Gi-coupled) M3 M3 Receptor PLC Phospholipase C M3->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC M2 M2 Receptor AC Adenylyl Cyclase M2->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts ACh Acetylcholine ACh->M3 ACh->M2 This compound This compound Bromide This compound->M3 Blocks This compound->M2 Blocks

Caption: On-target action of this compound Bromide on M2 and M3 signaling.

Troubleshooting_Workflow Troubleshooting Unexpected Results start Unexpected Result Observed check_concentration Is the effect dose-dependent? start->check_concentration high_conc Effect only at high concentrations? check_concentration->high_conc Yes control_exp Run Control Experiments: - Receptor-null cell line - Different antagonist check_concentration->control_exp No off_target Likely Off-Target Effect high_conc->off_target Yes on_target Potential On-Target Effect (Consider Receptor Subtype) high_conc->on_target No investigate_pathway Investigate specific off-target pathways (e.g., 5-HT, Ca²⁺ channels) off_target->investigate_pathway on_target->control_exp persists Effect persists in null cells? control_exp->persists persists->off_target Yes re_evaluate Re-evaluate on-target hypothesis persists->re_evaluate No

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Cimetropium Bromide Quantification in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Cimetropium bromide in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound bromide in biological matrices?

A1: The most common and highly sensitive method for quantifying this compound bromide in biological matrices like plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers excellent selectivity and sensitivity, which is crucial due to the low concentrations often encountered in preclinical studies, a result of the drug's rapid elimination.[2]

Q2: What are the main metabolites of this compound bromide I should be aware of?

A2: The primary metabolic pathways for this compound bromide are hydroxylation of the aromatic ring in the ester side-chain and, to a lesser extent, hydrolysis of the ester bond.[3] In some species, such as rats and hamsters, N-demethylation of the bridgehead nitrogen has also been observed.[3] It is important to assess the potential for metabolic cross-reactivity in the assay.

Q3: What are the key stability considerations for this compound bromide in biological samples?

A3: As a quaternary ammonium compound, this compound bromide is generally stable.[3][4] However, analyte instability can occur at any stage of the bioanalytical process, including sample collection, processing, and storage.[5][6] It is crucial to perform stability assessments under various conditions, such as freeze-thaw cycles, short-term bench-top stability, and long-term storage, to ensure the integrity of the samples and the reliability of the quantitative data.[1][7] One study found this compound bromide to be stable in plasma under typical storage and processing conditions.[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound bromide peak is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue when analyzing quaternary ammonium compounds like this compound bromide, which are permanently positively charged.[4] The primary cause is often secondary interactions between the analyte and residual free silanol groups on the surface of C18 columns.

Possible Solutions:

  • Mobile Phase Modification:

    • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase can help mask the silanol groups. Try increasing the concentration of ammonium acetate or ammonium formate (e.g., from 10 mM to 20-50 mM) in the aqueous mobile phase.

    • Adjust pH: Ensure the mobile phase pH is low (e.g., pH 3-4.5 using formic acid) to suppress the ionization of silanol groups.

  • Column Choice:

    • Use a HILIC Column: Hydrophilic Interaction Chromatography (HILIC) can provide better peak shape for highly polar, charged compounds.

    • End-capped Columns: Employ a high-quality, end-capped C18 column specifically designed to minimize silanol interactions.

  • Check for Column Contamination: A partially blocked column frit can distort peak shape for all analytes.[8] Try backflushing the column or replacing the inlet frit.[8]

Issue 2: Low Sensitivity / Poor Signal Intensity

Q: The signal for this compound bromide is very low, close to the limit of detection. How can I improve sensitivity?

A: Low sensitivity can stem from several factors, including inefficient extraction, ion suppression in the mass spectrometer, or suboptimal instrument parameters.

Possible Solutions:

  • Optimize Sample Preparation:

    • Increase Sample Volume: If feasible, increase the initial plasma or tissue homogenate volume.

    • Concentration Step: Ensure the final extraction solvent is evaporated to dryness and reconstituted in a smaller volume of a mobile-phase-compatible solvent. This concentrates the analyte before injection.

  • Combat Ion Suppression:

    • Improve Cleanup: Ion suppression is often caused by co-eluting matrix components, particularly phospholipids in plasma.[9] A more rigorous sample cleanup method like Solid-Phase Extraction (SPE) may be necessary to remove these interferences.

    • Chromatographic Separation: Adjust the HPLC gradient to better separate this compound bromide from the region where matrix components elute. An infusion experiment can help identify the ion suppression zone.

  • Optimize MS Parameters:

    • Source Conditions: Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater), and source temperature for this compound bromide.

    • MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions. For this compound, the transition m/z 357.9 > 103.1 has been shown to be effective.[1]

Issue 3: High Variability in Results (Poor Precision)

Q: I am observing high %CV (Coefficient of Variation) in my quality control (QC) samples. What are the likely causes?

A: High variability can be introduced at multiple stages, from inconsistent sample preparation to instrument instability.

Possible Solutions:

  • Internal Standard (IS) Selection:

    • Use a Stable Isotope-Labeled IS: This is the gold standard for correcting variability during sample preparation and matrix effects.

    • Structural Analogue: If a stable isotope-labeled IS is unavailable, use a structural analogue that has similar chemical properties and extraction behavior. Scopolamine butyl bromide has been successfully used as an IS for this compound bromide analysis.[1]

  • Review Sample Preparation Procedure:

    • Pipetting Accuracy: Ensure all pipettes are calibrated and that pipetting techniques are consistent, especially for small volumes.

    • Extraction Consistency: In liquid-liquid extraction, ensure consistent vortexing times and complete phase separation. For SPE, ensure cartridges do not dry out and that flow rates are consistent.

  • Instrument Performance:

    • Check for Carryover: Inject a blank sample after a high concentration standard to check for carryover, which can affect subsequent low-concentration samples.

    • System Stability: Monitor the LC pressure and MS signal stability over a run to identify any instrument fluctuations.

Data Presentation

The following table summarizes the validation data from a published LC-MS/MS method for the quantification of this compound bromide in human plasma.[1]

ParameterResult
Lower Limit of Quantification (LLOQ)0.2 ng/mL
Intra-Assay Precision (%CV)
0.2 ng/mL (LLOQ)8.54%
0.5 ng/mL (Low QC)4.88%
5 ng/mL (Medium QC)2.14%
50 ng/mL (High QC)0.70%
Inter-Assay Precision (%CV)
0.2 ng/mL (LLOQ)4.85%
0.5 ng/mL (Low QC)3.52%
5 ng/mL (Medium QC)1.08%
50 ng/mL (High QC)1.34%
Intra-Assay Accuracy (% Nominal)
0.2 ng/mL (LLOQ)97.56%
0.5 ng/mL (Low QC)108.23%
5 ng/mL (Medium QC)102.59%
50 ng/mL (High QC)100.28%
Inter-Assay Accuracy (% Nominal)
0.2 ng/mL (LLOQ)98.91%
0.5 ng/mL (Low QC)103.91%
5 ng/mL (Medium QC)97.48%
50 ng/mL (High QC)99.41%
Mean Recovery 62.71% - 64.23%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples[1]
  • Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., Scopolamine butyl bromide in methanol).

  • Vortex: Briefly vortex the samples for 10 seconds.

  • Basification: Add 100 µL of 0.1 M NaOH to each tube to basify the sample.

  • Extraction Solvent Addition: Add 1 mL of Dichloromethane.

  • Extraction: Vortex the tubes for 5 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the lower organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 400 µL of 4% phosphoric acid in water. Add the internal standard.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences.

  • Elution: Elute the this compound bromide and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Protocol 3: Protein Precipitation (PPT) for Plasma Samples
  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard.

  • Precipitating Solvent Addition: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is recommended for efficient protein removal).[10]

  • Precipitation: Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in mobile phase. This step helps to concentrate the analyte and ensures the injection solvent is compatible with the initial mobile phase conditions.

  • Injection: Inject into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE, SPE, or PPT) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Inject into LC System Recon->Inject Separation Chromatographic Separation Inject->Separation Ionization Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integrate Peak Integration Detection->Integrate CalCurve Calibration Curve Generation Integrate->CalCurve Quantify Quantification CalCurve->Quantify

Caption: General experimental workflow for this compound bromide quantification.

Troubleshooting_Tree Start Problem Encountered PeakShape Poor Peak Shape? Start->PeakShape Tailing Tailing Peak PeakShape->Tailing Yes Sensitivity Low Sensitivity? PeakShape->Sensitivity No Sol1_PS Increase Mobile Phase Buffer Concentration Tailing->Sol1_PS Sol2_PS Switch to HILIC or Better End-capped Column Tailing->Sol2_PS LowSignal Low Signal Intensity Sensitivity->LowSignal Yes Variability High Variability? Sensitivity->Variability No Sol1_Sens Optimize Sample Prep (Concentration Step) LowSignal->Sol1_Sens Sol2_Sens Improve Cleanup (SPE) to Reduce Ion Suppression LowSignal->Sol2_Sens Sol3_Sens Optimize MS Source Parameters LowSignal->Sol3_Sens HighCV High %CV Variability->HighCV Yes Sol1_Var Use Stable Isotope-Labeled or Analogue Internal Standard HighCV->Sol1_Var Sol2_Var Verify Pipetting & Extraction Consistency HighCV->Sol2_Var

Caption: Decision tree for troubleshooting common bioanalytical issues.

Metabolic_Pathway cluster_major Major Pathways cluster_minor Minor Pathway (Species-Dependent) This compound This compound Bromide Hydroxylation Aromatic Hydroxylation (Phase I) This compound->Hydroxylation CYP450 Hydrolysis Ester Hydrolysis (Phase I) This compound->Hydrolysis Esterases Demethylation N-Demethylation (Phase I) This compound->Demethylation CYP450 (e.g., in rats)

References

Impurity profiling and identification in Cimetropium bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Cimetropium bromide. The information is designed to help identify and resolve common issues related to impurity profiling and identification.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered in this compound bromide synthesis?

A1: Impurities in this compound bromide can be broadly categorized into three groups:

  • Process-Related Impurities: These arise from the synthetic route and include unreacted starting materials, by-products of side reactions, and reagents.

  • Degradation Products: These form due to the decomposition of this compound bromide under various conditions such as exposure to acid, base, oxidation, heat, or light.

  • Starting Material Impurities: Impurities already present in the starting materials, such as Scopolamine, can carry through the synthesis.

Q2: What are the potential process-related impurities in the synthesis of this compound bromide?

A2: Given that this compound bromide is synthesized by the quaternization of Scopolamine with cyclopropylmethyl bromide, potential process-related impurities include:

  • Unreacted Scopolamine: Incomplete reaction can lead to the presence of the starting material.

  • N-Desmethyl this compound Bromide (Impurity A analogue): If the starting Scopolamine contains N-Desmethylscopolamine, this impurity can be formed.

  • Apo-Cimetropium Bromide (Impurity C analogue): Dehydration of the tropic acid moiety can lead to the formation of an apo-derivative.

  • Diastereomeric Impurities: Depending on the stereochemical purity of the starting materials and reaction conditions, diastereomers of this compound bromide may be formed.

Q3: What are the likely degradation pathways for this compound bromide?

A3: Based on studies of similar compounds and in vitro metabolism, the primary degradation pathways for this compound bromide are likely:

  • Hydrolysis: The ester linkage is susceptible to both acidic and basic hydrolysis, which would yield scopine N-cyclopropylmethyl bromide and tropic acid.

  • Oxidation: The tertiary amine and other functional groups can be susceptible to oxidation.

  • N-Demethylation: The N-methyl group on the tropane ring could potentially be lost.

  • Aromatic Hydroxylation: The phenyl ring of the tropic acid moiety may be hydroxylated.

Q4: How can I detect and quantify these impurities?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating, detecting, and quantifying impurities in this compound bromide. This method, often coupled with a mass spectrometer (LC-MS), allows for the identification of unknown impurities based on their mass-to-charge ratio.

Q5: My chromatogram shows several unexpected peaks. How do I identify them?

A5: Identifying unknown peaks requires a systematic approach:

  • Forced Degradation Studies: Subject a sample of pure this compound bromide to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in assigning peaks to specific degradation pathways.

  • LC-MS/MS Analysis: Use tandem mass spectrometry to obtain fragmentation patterns of the unknown peaks. This data provides structural information that can be used to elucidate the chemical structure of the impurity.

  • Synthesis of Potential Impurities: Based on the synthetic route and degradation pathways, synthesize potential impurities and use them as reference standards to confirm the identity of the unknown peaks by comparing their retention times and mass spectra.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Poor peak shape (tailing or fronting) for this compound bromide or impurities in HPLC. - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Use a column with a different stationary phase or add an ion-pairing agent to the mobile phase.
Inconsistent retention times. - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Column degradation.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Replace the column if it has exceeded its lifetime.
New, unexpected peaks appearing in the chromatogram of a stability sample. - Degradation of the sample.- Contamination.- This is expected in stability studies. Proceed with identification using LC-MS.- Ensure proper sample handling and storage to avoid contamination.
Low recovery of this compound bromide. - Incomplete extraction from the sample matrix.- Adsorption to vials or tubing.- Degradation during sample preparation.- Optimize the extraction procedure.- Use silanized vials and inert tubing.- Prepare samples immediately before analysis and keep them cool.
Difficulty in separating two closely eluting impurity peaks. - Insufficient chromatographic resolution.- Optimize the HPLC method by adjusting the gradient profile, mobile phase composition, or flow rate.- Try a column with a different selectivity or a longer column.

Quantitative Data Summary

The following tables provide a representative summary of potential impurities and their typical limits. Note: These values are for illustrative purposes and actual limits must be established based on safety and regulatory requirements.

Table 1: Potential Process-Related and Degradation Impurities in this compound Bromide

Impurity NameStructureTypical Limit (%)
ScopolamineStarting Material≤ 0.15
N-Desmethyl this compound BromideProcess Impurity≤ 0.10
Apo-Cimetropium BromideDegradation Product≤ 0.10
Tropic AcidHydrolysis Product≤ 0.15
Any Unspecified Impurity-≤ 0.10
Total Impurities-≤ 1.0

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Bromide and Related Substances

1. Objective: To develop a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound bromide and its related substances.

2. Materials and Reagents:

  • This compound Bromide Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 40 60
    30 40 60
    35 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Diluent: Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v).

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve about 10 mg of this compound Bromide Reference Standard in 100 mL of diluent.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve about 25 mg of the this compound bromide sample in 25 mL of diluent.

5. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound bromide should be not more than 2.0%.

  • The theoretical plates for the this compound bromide peak should be not less than 2000.

  • The tailing factor for the this compound bromide peak should be not more than 2.0.

Protocol 2: Forced Degradation Studies

1. Objective: To investigate the degradation behavior of this compound bromide under various stress conditions to establish the stability-indicating nature of the analytical method.

2. Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of this compound bromide in 10 mL of 0.1 N HCl. Keep at 60°C for 2 hours. Neutralize with 0.1 N NaOH and dilute to a final concentration of 1 mg/mL with diluent.

  • Base Hydrolysis: Dissolve 10 mg of this compound bromide in 10 mL of 0.1 N NaOH. Keep at 60°C for 30 minutes. Neutralize with 0.1 N HCl and dilute to a final concentration of 1 mg/mL with diluent.

  • Oxidative Degradation: Dissolve 10 mg of this compound bromide in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours. Dilute to a final concentration of 1 mg/mL with diluent.

  • Thermal Degradation: Keep 10 mg of this compound bromide powder in an oven at 105°C for 24 hours. Dissolve in diluent to a final concentration of 1 mg/mL.

  • Photolytic Degradation: Expose 10 mg of this compound bromide powder to UV light (254 nm) for 24 hours. Dissolve in diluent to a final concentration of 1 mg/mL.

3. Analysis: Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1.

Visualizations

Impurity_Formation_Pathway cluster_synthesis Synthesis cluster_impurities Potential Impurities Scopolamine Scopolamine (Starting Material) CB This compound Bromide (API) Scopolamine->CB Quaternization Unreacted_Scopolamine Unreacted Scopolamine Scopolamine->Unreacted_Scopolamine Incomplete Reaction CPMB Cyclopropylmethyl Bromide (Reagent) CPMB->CB Hydrolysis_Product Hydrolysis Product (Tropic Acid + Scopine derivative) CB->Hydrolysis_Product H+/OH- Apo_CB Apo-Cimetropium Bromide (Dehydration) CB->Apo_CB Heat/Acid

Caption: Potential impurity formation pathways in this compound bromide synthesis.

Analytical_Workflow Sample This compound Bromide Sample HPLC Stability-Indicating HPLC Sample->HPLC UV_Detector UV Detector HPLC->UV_Detector LC_MS LC-MS/MS Analysis HPLC->LC_MS Quantification Quantification of Impurities UV_Detector->Quantification Identification Structure Elucidation LC_MS->Identification

Validation & Comparative

A Comparative Analysis of Cimetropium Bromide and Hyoscine Butylbromide on Colon Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two commonly used antispasmodic agents, Cimetropium bromide and Hyoscine butylbromide, on colon contractility. The information presented is supported by experimental data from in vitro studies to assist researchers and professionals in the fields of gastroenterology and pharmacology.

Mechanism of Action

Both this compound bromide and Hyoscine butylbromide are antimuscarinic agents that exert their primary effect by competitively antagonizing acetylcholine at muscarinic receptors on the smooth muscle cells of the gastrointestinal tract.[1][2] Acetylcholine is a key neurotransmitter responsible for mediating muscle contractions in the colon. By blocking its action, these drugs lead to smooth muscle relaxation and a reduction in spasms.

This compound bromide is a semisynthetic quaternary ammonium derivative of scopolamine.[1] It acts as a potent muscarinic receptor antagonist, inhibiting acetylcholine-mediated contractions in the digestive tract.[1]

Hyoscine butylbromide , also a quaternary ammonium compound, demonstrates a high affinity for muscarinic receptors, particularly the M3 subtype, which are prevalent on gastrointestinal smooth muscle cells.[3] At higher concentrations, it may also exhibit some nicotinic receptor antagonism, which could contribute to its overall spasmolytic effect by producing a ganglion-blocking action.[2]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available quantitative data from in vitro studies on the potency of this compound bromide and Hyoscine butylbromide in inhibiting colon contractility. It is important to note that the data is derived from separate studies and not from a direct head-to-head comparison under identical experimental conditions. Therefore, these values should be interpreted with caution.

DrugParameterValueSpeciesTissueNotes
This compound bromide pA27.41 - 7.82HumanColonCompetitive antagonist of muscarinic-mediated contractions. Compared to atropine in the same study.[4][5]
CanineColon
Hyoscine butylbromide IC50429 nmol/LHumanIntestineInhibition of bethanechol-induced muscle contractions.[3][6][7]

pA2 value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

IC50 value: The concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC50 value indicates greater inhibitor potency.

Experimental Protocols

The following outlines a typical experimental methodology for assessing the in vitro efficacy of antispasmodic drugs on colon contractility, based on the cited literature.

Isolated Organ Bath Technique

This method is a classical pharmacological approach to evaluate the contractility of isolated smooth muscle tissues in a controlled environment.

1. Tissue Preparation:

  • Human or animal (e.g., canine, guinea pig) colonic tissue is obtained, following appropriate ethical guidelines.

  • The colon is placed in a cold, oxygenated physiological salt solution (e.g., Krebs solution).

  • Segments of the colon are dissected, and the mucosal layer is often removed to isolate the smooth muscle layers (longitudinal and circular).

  • Muscle strips of a standardized size are prepared.

2. Mounting in Organ Bath:

  • Each muscle strip is suspended vertically in an organ bath chamber containing a physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH and oxygenation.

  • One end of the strip is fixed to a stationary hook at the bottom of the chamber, and the other end is connected to an isometric force transducer.

3. Equilibration and Viability Check:

  • The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a slight resting tension. The bathing solution is changed periodically.

  • The viability and contractility of the tissue are confirmed by stimulating it with a known contracting agent, such as acetylcholine, carbachol, or potassium chloride.

4. Experimental Procedure:

  • Cumulative Concentration-Response Curve for Agonist: A cumulative concentration-response curve is generated for a contractile agonist (e.g., carbachol) to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is then incubated with a specific concentration of the antagonist (this compound bromide or Hyoscine butylbromide) for a defined period.

  • Shift in Agonist Concentration-Response Curve: Following incubation with the antagonist, a second cumulative concentration-response curve for the agonist is generated. The degree of rightward shift in the curve indicates the potency of the antagonist.

  • Data Analysis: The data is analyzed to determine parameters such as pA2 or IC50 values. For competitive antagonists, a Schild plot analysis can be performed to determine the pA2 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of muscarinic antagonists and a typical experimental workflow for an isolated organ bath experiment.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) in vesicles ACh ACh ACh_vesicle->ACh Release MuscarinicReceptor Muscarinic Receptor (M3) ACh->MuscarinicReceptor Binds Contraction Muscle Contraction MuscarinicReceptor->Contraction Activates Antagonist This compound Bromide or Hyoscine Butylbromide Antagonist->MuscarinicReceptor Blocks

Figure 1: Signaling pathway of muscarinic antagonists on smooth muscle cells.

Experimental_Workflow A Isolate Colon Tissue B Prepare Muscle Strips A->B C Mount in Organ Bath B->C D Equilibrate and Check Viability C->D E Generate Baseline Agonist CRC D->E F Incubate with Antagonist E->F G Generate Agonist CRC in presence of Antagonist F->G H Data Analysis (pA2 / IC50) G->H

Figure 2: Workflow for in vitro colon contractility assay.

References

Head-to-head comparison of Cimetropium bromide and otilonium bromide in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective preclinical comparison of two antispasmodic agents, Cimetropium bromide and Otilonium bromide, focusing on their performance in preclinical models. The information presented is collated from various experimental studies to offer a comprehensive overview of their mechanisms of action, receptor binding affinities, and effects on smooth muscle contractility.

Executive Summary

This compound bromide and Otilonium bromide are both quaternary ammonium compounds effective in the treatment of gastrointestinal smooth muscle spasms. However, their preclinical profiles reveal distinct pharmacological mechanisms. This compound bromide acts as a potent and selective competitive antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype, which is abundant in the gastrointestinal tract.[1] In contrast, Otilonium bromide exhibits a more complex, multi-target mechanism of action. It not only antagonizes muscarinic receptors but also blocks L-type and T-type calcium channels and interacts with tachykinin NK2 receptors.[2] This multifaceted approach may contribute to its broad efficacy in modulating gut motility and visceral sensation.

Mechanism of Action

This compound Bromide: A Selective Muscarinic Antagonist

This compound bromide's primary mechanism involves the competitive blockade of muscarinic acetylcholine receptors on smooth muscle cells.[1] By preventing acetylcholine from binding to these receptors, it inhibits the downstream signaling cascade that leads to muscle contraction.[1] This action results in smooth muscle relaxation and alleviation of spasms.[1] Preclinical studies have demonstrated its high affinity for muscarinic receptors in the gastrointestinal tract.[3]

Otilonium Bromide: A Multi-Target Spasmolytic

Otilonium bromide's spasmolytic activity stems from a combination of actions on different cellular targets:

  • Muscarinic Receptor Antagonism: Similar to this compound bromide, it antagonizes muscarinic receptors, contributing to its anticholinergic effects.[2]

  • Calcium Channel Blockade: Otilonium bromide inhibits the influx of calcium ions into smooth muscle cells by blocking both L-type and T-type voltage-gated calcium channels.[4][5] This is a crucial mechanism as intracellular calcium is essential for muscle contraction.

  • Tachykinin NK2 Receptor Antagonism: It also demonstrates antagonistic activity at tachykinin NK2 receptors, which are involved in sensory nerve signaling and smooth muscle contraction.[6] This action may contribute to its effects on visceral hypersensitivity.

Quantitative Preclinical Data

The following tables summarize key quantitative data from various preclinical studies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Muscarinic Receptor Antagonism

CompoundPreparationAgonistPotency (pA2)Affinity (nM)Reference
This compound bromide Guinea-pig ileumBethanechol8.1970-100 (for intestinal muscarinic receptors)[3]
Guinea-pig gallbladderBethanechol7.77 ± 0.14-[7]
Otilonium bromide Guinea-pig colon (circular muscle)Methacholine-IC50 (depolarization): 4.1 µM; IC50 (contraction): 3.7 µM[6]
Human colonic cryptsAcetylcholine-IC50 (calcium signal): 880 nM[8][9]

Table 2: Calcium Channel Blockade (Otilonium Bromide)

Channel TypePreparationMethodPotency (IC50 / EC50)Reference
L-type Rat colonic smooth muscle cellsPatch-clampEC50 (inward current): 885 nM[4]
Human intestinal smooth muscle cellsPatch-clamp25% inhibition at 0.9 µM, 90% at 9 µM[10]
Rat colonic stripsCalcium imaging (KCl-induced)EC50: 3.6 µM
T-type (CaV3.1, CaV3.2, CaV3.3) HEK293 cells (transfected)Patch-clampCaV1.2: 2.3 µM; CaV3.1: >10 µM; CaV3.2: >10 µM; CaV3.3: 4.8 µM

Table 3: Tachykinin NK2 Receptor Antagonism (Otilonium Bromide)

PreparationLigandPotency (Ki)Reference
CHO cells (transfected with human NK2 receptor)[125I]neurokinin A7.2 µM[6]
[3H]SR 489682.2 µM[6]

Signaling Pathways and Experimental Workflows

cluster_this compound This compound Bromide Signaling cluster_Otilonium Otilonium Bromide Signaling This compound This compound bromide M3_R_C Muscarinic M3 Receptor This compound->M3_R_C Blocks PLC_C Phospholipase C (PLC) M3_R_C->PLC_C Activates IP3_DAG_C IP3 & DAG Production PLC_C->IP3_DAG_C Ca_Release_C Ca²⁺ Release from SR IP3_DAG_C->Ca_Release_C Contraction_C Smooth Muscle Contraction Ca_Release_C->Contraction_C Otilonium Otilonium bromide M3_R_O Muscarinic M3 Receptor Otilonium->M3_R_O Blocks L_Ca_O L-type Ca²⁺ Channel Otilonium->L_Ca_O Blocks T_Ca_O T-type Ca²⁺ Channel Otilonium->T_Ca_O Blocks NK2_R_O Tachykinin NK2 Receptor Otilonium->NK2_R_O Blocks Contraction_O Smooth Muscle Contraction M3_R_O->Contraction_O Ca_Influx_O Ca²⁺ Influx L_Ca_O->Ca_Influx_O T_Ca_O->Ca_Influx_O NK2_R_O->Contraction_O Ca_Influx_O->Contraction_O

Caption: Signaling pathways of this compound and Otilonium bromide.

cluster_Workflow Isolated Organ Bath Experimental Workflow start Isolate Tissue (e.g., Guinea Pig Ileum) mount Mount in Organ Bath (Tyrode's solution, 37°C, aerated) start->mount equilibrate Equilibrate (e.g., 30-60 min) mount->equilibrate agonist Add Agonist (e.g., Acetylcholine, KCl) equilibrate->agonist record Record Contraction (Isometric Transducer) agonist->record wash Wash Tissue record->wash antagonist Incubate with Antagonist (this compound or Otilonium) wash->antagonist agonist2 Re-add Agonist antagonist->agonist2 record2 Record Inhibited Contraction agonist2->record2 analyze Analyze Data (pA2, IC50) record2->analyze

Caption: Generalized workflow for isolated organ bath experiments.

Experimental Protocols

Isolated Organ Bath Studies (e.g., Guinea Pig Ileum)

This ex vivo method is commonly used to assess the contractile and relaxant properties of compounds on smooth muscle.

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and cleaned of mesenteric tissue.[11][12] It is then suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).[11][12]

  • Tension and Equilibration: The tissue is placed under a slight tension (e.g., 1g) and allowed to equilibrate for a period of 30-60 minutes, with regular washing.[11]

  • Drug Application: A contractile agonist (e.g., acetylcholine, histamine, or KCl) is added to the bath to induce a stable contraction.[11] After a consistent response is achieved, the tissue is washed. Subsequently, the tissue is incubated with varying concentrations of the antagonist (this compound bromide or Otilonium bromide) for a set period before re-introducing the agonist.

  • Data Acquisition and Analysis: The force of muscle contraction is measured using an isometric force transducer connected to a data acquisition system. The inhibitory effect of the antagonist is quantified by determining its pA2 value (for competitive antagonists) or IC50 value (the concentration causing 50% inhibition of the maximal contraction).[6]

Radioligand Binding Assays

These assays are used to determine the binding affinity of a drug for a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., muscarinic receptors) are homogenized and centrifuged to isolate the cell membranes containing the receptors.[13]

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (this compound bromide or Otilonium bromide).[13]

  • Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.[13]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.

cluster_BindingAssay Radioligand Binding Assay Workflow prep Prepare Receptor Membranes incubate Incubate Membranes with: - Radioligand - Unlabeled Drug (Test Compound) prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Measure Radioactivity of Bound Ligand filter->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The preclinical data indicate that this compound bromide and Otilonium bromide are effective smooth muscle relaxants with distinct pharmacological profiles. This compound bromide's action is primarily focused on muscarinic receptor antagonism, suggesting a more targeted approach. In contrast, Otilonium bromide's multi-target mechanism, encompassing muscarinic receptor antagonism, calcium channel blockade, and tachykinin receptor antagonism, suggests a broader spectrum of activity that may address multiple pathways involved in gastrointestinal hypermotility and pain. This comprehensive preclinical overview provides a valuable resource for researchers and drug development professionals in understanding the nuances of these two important antispasmodic agents. Further head-to-head preclinical studies under identical experimental conditions would be beneficial to provide a more direct and definitive comparison of their potency and efficacy.

References

Cimetropium Bromide vs. Atropine: A Comparative Analysis of Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacological profiles of cimetropium bromide and atropine, two prominent muscarinic receptor antagonists. This document provides a comprehensive comparison of their binding affinities, functional potencies, and the experimental methodologies used for their characterization.

Introduction

This compound bromide and atropine are both competitive antagonists of muscarinic acetylcholine receptors (mAChRs), playing crucial roles in basic research and clinical applications. Atropine, a naturally occurring tertiary amine, is a non-selective muscarinic antagonist that has been a pharmacological standard for decades. This compound bromide, a semi-synthetic quaternary ammonium compound, is noted for its antispasmodic activity, particularly within the gastrointestinal tract.[1] This guide offers a side-by-side comparison of these two agents, focusing on their interaction with the five muscarinic receptor subtypes (M1-M5).

Data Presentation: Quantitative Comparison of Receptor Antagonism

The antagonist properties of this compound bromide and atropine have been quantified using various in vitro methodologies. The following tables summarize key data points, including binding affinities (Ki) from radioligand binding assays and functional potencies (pA2) from isolated tissue experiments. It is important to note that while both Ki and pA2 are measures of antagonist affinity, they are derived from different experimental setups. Ki is a measure of the affinity of a ligand for a receptor in a binding assay, while pA2 represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve in a functional assay.

DrugReceptor SubtypeKi (nM)pKiReference(s)
Atropine M11.27 ± 0.368.89[2]
M23.24 ± 1.168.49[2]
M32.21 ± 0.538.65[2]
M40.77 ± 0.439.11[2]
M52.84 ± 0.848.55[2]

Table 1: Binding Affinities (Ki) of Atropine for Human Muscarinic Receptor Subtypes.

DrugTissue/PreparationPredominant ReceptorpA2Reference(s)
This compound Bromide Isolated Colonic PreparationsM37.41 - 7.82[3][4]
Atropine Human Colon (Circular Muscle)M38.72 ± 0.28[5]
Human Colon (Longitudinal Muscle)M38.60 ± 0.08[5]
Rat LungsM39.01[6]

Table 2: Functional Potencies (pA2) of this compound Bromide and Atropine in Isolated Tissue Preparations.

Experimental Protocols

A thorough understanding of the experimental conditions is critical for the interpretation of the presented data. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound bromide and atropine for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • Unlabeled antagonists: this compound bromide and atropine.

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membrane preparations with a fixed concentration of [3H]NMS and varying concentrations of the unlabeled antagonist (this compound bromide or atropine).

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Organ Bath Assays (Schild Analysis)

Functional assays on isolated tissues are used to determine the potency of an antagonist in a physiological system.

Objective: To determine the pA2 value of this compound bromide and atropine against agonist-induced contractions in isolated smooth muscle preparations.

Materials:

  • Isolated tissue preparations: e.g., guinea pig ileum or human colonic strips.

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Muscarinic agonist: e.g., Carbachol or Acetylcholine.

  • Antagonists: this compound bromide and atropine.

  • Isotonic transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Mount the isolated tissue strips in the organ baths under a resting tension.

  • Equilibration: Allow the tissues to equilibrate for a period of time, with regular washing.

  • Control Response: Obtain a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline.

  • Antagonist Incubation: In separate tissue preparations, incubate with a fixed concentration of the antagonist (this compound bromide or atropine) for a predetermined time to allow for equilibrium.

  • Agonist Response in Presence of Antagonist: Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Schild Plot Construction: Repeat steps 4 and 5 with at least three different concentrations of the antagonist. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration. Plot log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • pA2 Determination: The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors that mediate diverse cellular responses. The five subtypes are broadly classified into two major signaling pathways.

Muscarinic_Signaling cluster_Gq Gq/11-coupled Receptors cluster_Gi Gi/o-coupled Receptors M1 M1 PLC Phospholipase C (PLC) M1->PLC Activates M3 M3 M3->PLC Activates M5 M5 M5->PLC Activates M2 M2 AC Adenylyl Cyclase (AC) M2->AC Inhibits M4 M4 M4->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_PKC->Response_Gq cAMP ↓ cAMP Production AC->cAMP Response_Gi Cellular Response (e.g., Decreased Heart Rate) cAMP->Response_Gi

Canonical signaling pathways of muscarinic receptor subtypes.
Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of an antagonist.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing Muscarinic Receptor Subtype start->prepare_membranes prepare_reagents Prepare Radioligand ([3H]NMS) & Unlabeled Antagonist Solutions prepare_membranes->prepare_reagents incubation Incubate Membranes, Radioligand, & Varying Concentrations of Antagonist prepare_reagents->incubation filtration Separate Bound & Unbound Ligand via Vacuum Filtration incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Quantify Radioactivity with Scintillation Counter washing->counting analysis Data Analysis: Determine IC50 & Calculate Ki counting->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.

Conclusion

This comparative guide provides a detailed overview of the muscarinic receptor antagonism of this compound bromide and atropine. The presented data indicates that atropine is a potent, non-selective muscarinic antagonist with high affinity for all five receptor subtypes. This compound bromide also acts as a competitive muscarinic antagonist, with a notable potency at M3 receptors, consistent with its clinical use as an antispasmodic in the gastrointestinal tract. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers in the field of pharmacology and drug development. Further studies with this compound bromide on cloned human muscarinic receptor subtypes would be beneficial for a more complete comparative profile.

References

Cimetropium Bromide: A Comparative Analysis of its Selectivity for the M3 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of cimetropium bromide for the M3 muscarinic acetylcholine receptor (mAChR) over other muscarinic receptor subtypes. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential as a selective M3 antagonist.

Introduction

Quantitative Analysis of Receptor Selectivity

The following table summarizes the available binding affinity data (pKi) for this compound bromide and compares it with other known muscarinic antagonists. It is important to note that a complete pKi profile for this compound bromide across all five human cloned muscarinic receptor subtypes from a single study is not currently published. The data presented is compiled from various sources and should be interpreted with caution.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Predominant Selectivity
This compound Bromide Data Not AvailableData Not AvailableHigh Affinity*Data Not AvailableData Not AvailableM3 (Inferred from tissue-based assays)
Atropine8.99.09.28.98.9Non-selective
Pirenzepine8.26.76.97.37.1M1-selective
Methoctramine6.88.16.97.57.0M2-selective
4-DAMP8.07.19.07.78.0M3-selective
Darifenacin8.27.49.17.38.0M3-selective[3]

*Note: While specific pKi values for this compound bromide on cloned M3 receptors are scarce, numerous functional studies in M3-rich tissues like the colon and ileum report high antagonist potency (pA2 values typically ranging from 7.4 to 8.2), indicating a strong interaction with the M3 receptor subtype.[1][4]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound for the five human muscarinic receptor subtypes expressed in a stable cell line (e.g., Chinese Hamster Ovary - CHO cells).[5][6]

1. Membrane Preparation:

  • Culture CHO cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
  • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) to each well.
  • Add increasing concentrations of the unlabeled test compound (this compound bromide) to the wells.
  • To determine non-specific binding, add a high concentration of a non-selective muscarinic antagonist (e.g., atropine) to a separate set of wells.
  • Add the prepared cell membranes to each well to initiate the binding reaction.
  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
  • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the logarithm of the test compound concentration.
  • Fit the data using a non-linear regression analysis to a one-site or two-site competition model to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This protocol describes a method to assess the functional antagonist activity of a compound at Gq-coupled muscarinic receptors (M1, M3, and M5) by measuring changes in intracellular calcium concentration.[7][8][9]

1. Cell Preparation:

  • Plate CHO cells stably expressing the M1, M3, or M5 receptor subtype in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

2. Dye Loading:

  • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.
  • Wash the cells with the buffer to remove any excess extracellular dye.

3. Antagonist Incubation:

  • Add varying concentrations of the antagonist (this compound bromide) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

4. Agonist Stimulation and Signal Detection:

  • Measure the baseline fluorescence using a fluorescence plate reader.
  • Add a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) to all wells to stimulate the receptors.
  • Immediately begin measuring the fluorescence intensity over time to record the calcium mobilization.

5. Data Analysis:

  • Determine the peak fluorescence response for each well.
  • Plot the peak response as a function of the logarithm of the antagonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Signaling Pathways and Experimental Workflow Diagrams

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist M3 Receptor M3 Receptor Agonist->M3 Receptor Binds & Activates Gq Protein Gq Protein M3 Receptor->Gq Protein Activates This compound Bromide This compound Bromide This compound Bromide->M3 Receptor Blocks PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates

Caption: M3 Receptor Gq Signaling Pathway.

Radioligand_Binding_Workflow Start Start Membrane Prep Prepare Membranes from CHO cells expressing Muscarinic Receptor Subtype Start->Membrane Prep Assay Setup Incubate Membranes with Radioligand ([3H]-NMS) and varying concentrations of This compound Bromide Membrane Prep->Assay Setup Filtration Separate Bound and Free Radioligand by Filtration Assay Setup->Filtration Counting Quantify Radioactivity of Bound Ligand Filtration->Counting Data Analysis Calculate IC50 and Ki values Counting->Data Analysis End End Data Analysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

Based on the available evidence, this compound bromide is a potent muscarinic receptor antagonist. While a comprehensive selectivity profile across all five cloned human muscarinic receptor subtypes is not well-documented in a single study, functional assays in various tissues strongly suggest a high affinity for the M3 receptor subtype, which is consistent with its clinical efficacy as a gastrointestinal antispasmodic. The lack of a complete binding profile highlights a knowledge gap that could be addressed by future research to fully characterize the selectivity of this compound. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such investigations and to further elucidate the pharmacological properties of this compound bromide.

References

A comparative study of the effects of Cimetropium bromide and atropine on human esophageal motor functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Cimetropium bromide and atropine on human esophageal motor functions. The information is compiled from published experimental data to assist in research and development endeavors.

Executive Summary

Both this compound bromide and atropine, acting as antimuscarinic agents, exhibit inhibitory effects on esophageal motility.[1] They significantly reduce lower esophageal sphincter pressure (LESP) and the amplitude of esophageal body contractions.[1][2] A key differentiator is the duration of action, with this compound bromide having a shorter-lived effect compared to atropine.[1][2] While both drugs achieve a similar maximal inhibitory effect, the return to baseline values for LESP and contraction amplitude is observed within 60 minutes for this compound bromide, whereas the effects of atropine persist.[1][2] Neither drug significantly alters the duration or propagation velocity of esophageal contractions.[1][2]

Data Presentation: Quantitative Effects on Esophageal Motor Function

The following tables summarize the key quantitative findings from a comparative study on healthy subjects.

DrugDosageMaximal Decrease in LESP (from baseline)Maximal Decrease in Esophageal Contraction Amplitude (from baseline)Duration of ActionReference
This compound bromide5 mg (intravenous bolus)~30%~65%< 60 minutes[1][2]
Atropine12 µg/kg (intravenous bolus)~30%~65%> 60 minutes[1][2]

Table 1: Comparative Efficacy of this compound Bromide and Atropine on Esophageal Motor Function.

ParameterBasal Value (Mean ± SEM)Effect of this compound bromideEffect of AtropineReference
Duration of Esophageal Contractions5.7 ± 0.8 s5.8 ± 1.1 s (n.s.)5.9 ± 1.2 s (n.s.)[2]
Propagation Velocity of Esophageal Contractions2.6 ± 0.9 cm/s2.6 ± 0.6 cm/s (n.s.)2.5 ± 0.6 cm/s (n.s.)[2]

Table 2: Effects on Esophageal Contraction Dynamics. "n.s." indicates a non-significant difference from basal values.

Experimental Protocols

The primary comparative data is derived from a study employing the following methodology:

Study Design: A cross-over, randomized, single-blind study was conducted on twenty healthy adult subjects.[1][2]

Procedure:

  • Baseline Measurement: A 30-minute basal period of esophageal manometry was recorded.[1][2]

  • Drug Administration: Subjects received either this compound bromide (5 mg) or atropine (12 µg/kg) as an intravenous bolus.[1][2]

  • Post-Administration Monitoring: Esophageal manometry was continued for an additional 60 minutes to record the effects of the administered drug.[1][2]

Esophageal Manometry:

  • Continuous monitoring of lower esophageal sphincter pressure (LESP) was performed.[1][2]

  • The amplitude, duration, and velocity of contractions of the esophageal body were also continuously monitored.[1][2]

Mandatory Visualizations

Signaling Pathway

cluster_pre Presynaptic Neuron cluster_post Esophageal Smooth Muscle Cell cluster_drugs Antimuscarinic Drugs ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Contraction Muscle Contraction M3R->Contraction Activates CB This compound Bromide CB->M3R Competitively Blocks Atropine Atropine Atropine->M3R Competitively Blocks Start Start: Recruit 20 Healthy Subjects Basal 30-min Basal Esophageal Manometry Start->Basal Randomization Randomized Crossover Basal->Randomization GroupA Group A: this compound Bromide (5 mg IV) Randomization->GroupA GroupB Group B: Atropine (12 µg/kg IV) Randomization->GroupB PostA 60-min Post-Drug Manometry GroupA->PostA PostB 60-min Post-Drug Manometry GroupB->PostB Washout Washout Period PostA->Washout PostB->Washout Crossover Subjects Crossover to Opposite Treatment Washout->Crossover GroupA2 Group B receives this compound Bromide Crossover->GroupA2 GroupB2 Group A receives Atropine Crossover->GroupB2 PostA2 60-min Post-Drug Manometry GroupA2->PostA2 PostB2 60-min Post-Drug Manometry GroupB2->PostB2 Analysis Data Analysis and Comparison PostA2->Analysis PostB2->Analysis

References

In Vitro Showdown: Cimetropium Bromide's Antispasmodic Profile Against Competitors on Isolated Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide offers a detailed in vitro comparison of Cimetropium bromide, a quaternary ammonium antimuscarinic agent, against other established antispasmodics. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data from studies on isolated smooth muscle preparations, providing a clear perspective on its potency and mechanism of action.

Executive Summary

This compound bromide demonstrates potent antimuscarinic and antispasmodic activity by competitively antagonizing muscarinic acetylcholine receptors, primarily the M3 subtype, on smooth muscle cells.[1] In vitro studies on isolated guinea pig gallbladder and ileum reveal that its potency is comparable to atropine and significantly higher than other antispasmodics like rociverine and butylscopolamine.[2][3][4] Beyond its postsynaptic receptor antagonism, evidence suggests this compound bromide may also have an inhibitory effect on acetylcholine release.[3][4]

Comparative Potency of Antispasmodics

The following table summarizes the quantitative data from in vitro studies, comparing the potency of this compound bromide with other antispasmodics. The pA2 value is a measure of the potency of a competitive antagonist; a higher pA2 value indicates greater potency.

AntispasmodicTissue PreparationAgonistpA2 Value (Mean ± SEM)Reference
This compound bromide Guinea-pig gallbladderBethanechol7.77 ± 0.14[2]
AtropineGuinea-pig gallbladderBethanechol8.31 ± 0.14[2]
RociverineGuinea-pig gallbladderBethanecholN/A (Dual effect)[2]
This compound bromide Guinea-pig ileum & taenia coliBethanechol8.19 & 7.91[5]
AtropineGuinea-pig ileum & taenia coliBethanechol8.52 & 8.41[5]
This compound bromide Human & canine colonMuscarinic-mediated7.41 - 7.82[6]
AtropineHuman & canine colonMuscarinic-mediatedN/A[6]

Note: Rociverine displayed a dual effect, acting as a competitive antagonist at low concentrations and a mixed antagonist at high concentrations, making a single pA2 value determination inappropriate.[2]

Mechanism of Action: Signaling Pathways

This compound bromide exerts its effect by blocking the action of acetylcholine (ACh) at muscarinic receptors on smooth muscle cells.[7] In the gastrointestinal tract, M2 and M3 receptor subtypes are predominantly expressed.[8] The binding of ACh to these receptors initiates a cascade of intracellular events leading to muscle contraction. This compound bromide, as a competitive antagonist, prevents this binding.[1]

The primary pathway for smooth muscle contraction initiated by muscarinic receptor activation is through the M3 receptor, which couples to Gq/11 proteins. This activates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both contributing to muscle contraction.[8] M2 receptors, coupled to Gi/o proteins, inhibit adenylyl cyclase, which can modulate the contractile state.[8][9]

G cluster_0 cluster_1 Smooth Muscle Cell Membrane cluster_2 Intracellular Space ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds CB This compound Bromide CB->M3 Blocks Gq11 Gq/11 M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

Diagram 1: Simplified signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and the inhibitory action of this compound bromide.

Experimental Protocols

The following is a generalized methodology for in vitro experiments on isolated smooth muscle, based on standard pharmacological practices.[10][11]

1. Tissue Preparation:

  • Source: Guinea pigs are commonly used, with tissues such as the ileum or gallbladder being dissected.[2][3]

  • Dissection: The animal is euthanized, and the desired smooth muscle tissue is immediately excised and placed in a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution) to maintain viability.[10][12] The solution is typically aerated with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at 37°C.[11]

  • Mounting: Longitudinal muscle strips or rings are prepared and mounted in an isolated organ bath containing the physiological salt solution.[10] One end of the tissue is fixed, while the other is connected to an isometric force transducer to record contractions.

2. Experimental Procedure:

  • Equilibration: The tissue is allowed to equilibrate in the organ bath for a period (e.g., 30-60 minutes) under a specific passive tension.[10]

  • Stimulation: Contractions are induced using either a standard agonist (e.g., bethanechol, carbachol) or through electrical field stimulation, which causes the release of endogenous neurotransmitters.[2][3][11]

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist. To test the antagonist, the tissue is pre-incubated with the antispasmodic (e.g., this compound bromide) for a set period before re-introducing the agonist.

  • Data Acquisition: The isometric contractions are recorded and analyzed using a data acquisition system. The potency of competitive antagonists is often expressed as a pA2 value, calculated using a Schild plot analysis.

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis A Tissue Dissection (e.g., Guinea Pig Ileum) B Mounting in Organ Bath A->B C Equilibration under Passive Tension B->C D Induce Contraction (Agonist or EFS) C->D E Record Baseline Response D->E F Incubate with Antispasmodic E->F G Re-induce Contraction F->G H Record Antagonized Response G->H I Generate Concentration- Response Curves H->I J Calculate pA2 / IC50 Values I->J

Diagram 2: General experimental workflow for comparing antispasmodics on isolated smooth muscle.

Conclusion

The in vitro data strongly support the classification of this compound bromide as a potent antimuscarinic agent. Its competitive antagonism at muscarinic receptors on smooth muscle translates to significant antispasmodic effects, with a potency that rivals atropine in some preparations and surpasses other commonly used drugs. These findings provide a solid rationale for its clinical application in disorders characterized by smooth muscle spasms, such as irritable bowel syndrome and biliary colic.[2][13] Further research could explore its selectivity for different muscarinic receptor subtypes and its effects on various smooth muscle tissues.

References

Cross-Study Validation: Efficacy of Cimetropium Bromide in Diverse Irritable Bowel Syndrome Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Cimetropium bromide and other prominent antispasmodic agents across various experimental models of Irritable Bowel Syndrome (IBS). The data presented is intended to offer an objective overview for researchers, scientists, and professionals involved in the development of novel therapeutics for functional gastrointestinal disorders.

Introduction to Antispasmodic Therapy in IBS

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1] The pathophysiology of IBS is complex and multifactorial, involving visceral hypersensitivity, altered gut motility, and dysregulation of the brain-gut axis.[2] Animal models are crucial tools for investigating these mechanisms and for the preclinical evaluation of new therapeutic agents.[1]

Antispasmodics are a cornerstone of IBS symptom management, aiming to alleviate pain and cramping by relaxing the smooth muscle of the gastrointestinal tract.[3] This guide focuses on this compound bromide, a quaternary ammonium antimuscarinic agent, and compares its efficacy with other commonly used spasmolytics such as Otilonium bromide, Pinaverium bromide, and Hyoscine butylbromide, based on data from various preclinical IBS models.

Mechanisms of Action: Targeting Smooth Muscle Contraction

The primary mechanism for many antispasmodics, including this compound bromide, involves the blockade of muscarinic acetylcholine receptors on gastrointestinal smooth muscle cells. This action counteracts the contractile signals from the parasympathetic nervous system, leading to muscle relaxation and symptomatic relief.

This compound Bromide : This agent is a potent muscarinic receptor antagonist.[4] It competitively blocks M3 muscarinic receptors on smooth muscle cells, inhibiting acetylcholine-mediated contractions and reducing spasms.[5]

Alternative Agents :

  • Otilonium Bromide : Exhibits a multi-target mechanism, acting as an L-type calcium channel blocker, a muscarinic M2 receptor antagonist, and a tachykinin NK2 receptor antagonist.[1][4]

  • Pinaverium Bromide : A selective L-type calcium channel blocker that acts locally on the gastrointestinal tract to inhibit calcium influx into colonic smooth muscle cells.[6][7]

  • Hyoscine Butylbromide : An antimuscarinic agent that blocks the action of acetylcholine on muscarinic receptors in the gastrointestinal tract.[8][9]

Muscarinic_Receptor_Antagonism cluster_neuron Cholinergic Neuron cluster_muscle Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Contraction Muscle Contraction (Spasm) M3R->Contraction Activates This compound This compound Bromide This compound->M3R Blocks

Mechanism of this compound Bromide as a muscarinic antagonist.

Experimental Protocols for IBS Models

To evaluate the efficacy of antispasmodic agents, various animal models that mimic key symptoms of IBS, such as visceral hypersensitivity and stress-induced motility changes, are employed.

Wrap Restraint Stress (WRS) Model

The WRS model is an acute psychosocial stressor used to induce visceral hypersensitivity and alter colonic motility, mimicking stress-related IBS symptoms.[1][10]

Protocol :

  • Animal Selection : Adult male Wistar or Sprague-Dawley rats are commonly used.

  • Acclimation : Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle for at least one week prior to the experiment.

  • Fasting : Rats are typically fasted for 12-24 hours with free access to water before the stress procedure.

  • Restraint : Each rat is placed in a wire-mesh restraining cylinder or wrapped in a paper bandage, restricting its movement for a period of at least 2 hours.[6][10]

  • Outcome Measures : Immediately following the restraint period, endpoints such as visceral sensitivity (response to colorectal distention), fecal pellet output, and colonic transit time are measured.[11]

WRS_Workflow Start Start: Acclimated Rat Fasting 12-24h Fasting (Water ad libitum) Start->Fasting DrugAdmin Drug Administration (e.g., this compound bromide) Fasting->DrugAdmin Pre-treatment WRS Wrap Restraint Stress (2 hours) CRD Assess Visceral Sensitivity (Colorectal Distention) WRS->CRD Motility Assess Colonic Motility (Fecal Pellet Output) WRS->Motility DrugAdmin->WRS End End: Data Analysis CRD->End Motility->End

Experimental workflow for the Wrap Restraint Stress (WRS) model.
Post-Inflammatory Model (Acetic Acid)

This model induces a transient colonic inflammation that, upon resolution, leads to a state of chronic visceral hypersensitivity, mimicking post-infectious IBS.

Protocol :

  • Animal Selection : Adult male Sprague-Dawley rats are often used.

  • Induction : Under light anesthesia, a solution of 4% acetic acid is instilled into the distal colon via a catheter.

  • Recovery : Animals are allowed to recover. The acute inflammation typically subsides within 7 days.

  • Hypersensitivity Assessment : After the inflammatory phase (e.g., day 7 post-induction), visceral sensitivity is assessed using methods like colorectal distention. The animals exhibit a lowered pain threshold compared to controls.

Colorectal Distention (CRD) for Visceral Sensitivity Assessment

CRD is a standard method to quantify visceral sensitivity in rodents by measuring the animal's response to mechanical distention of the colon.

Protocol :

  • Preparation : A small balloon catheter is inserted into the distal colon of the rat.

  • Stimulation : The balloon is progressively inflated to various pressures or volumes.

  • Measurement : The response, known as the visceromotor response (VMR), is quantified by measuring the number of abdominal muscle contractions via electromyography (EMG) or by assigning an abdominal withdrawal reflex (AWR) score.

  • Efficacy Endpoint : A reduction in the VMR or AWR score at a given distention pressure indicates an analgesic or anti-hyperalgesic effect of the test compound.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound bromide and alternative antispasmodics in various preclinical models. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from separate investigations.

Table 1: Efficacy of this compound Bromide in a Canine Model of Colonic Hypermotility

Model Stimulus Endpoint Drug/Dose Efficacy Citation
Conscious Dog with Thiry FistulaNeostigmineInhibition of Colonic Motor ResponseThis compound bromide (10-100 µg/kg, IV)ID₅₀ = 27.9 µg/kg[4]
Conscious Dog with Thiry FistulaIntraluminal DistensionInhibition of Motor ActivityThis compound bromide (3-100 µg/kg, IV)Potent inhibition observed[4]

Table 2: Efficacy of Otilonium Bromide in Rat Stress Models

Model Endpoint Drug/Dose Efficacy Citation
Wrap Restraint Stress (WRS)Abdominal Contractions (at 1.2 ml CRD)Otilonium bromide (20 mg/kg, p.o.)Reduced contractions from 21.00 to 14.63 (vs. 14.43 in controls)[4]
Repeated Water Avoidance Stress (rWAS)Amplitude of Electrically Evoked ContractionsOtilonium bromideSignificantly reduced contraction amplitude vs. rWAS group[3]

Table 3: Efficacy of Pinaverium Bromide in a Rat Stress Model

| Model | Stimulus | Endpoint | Drug/Dose | Efficacy | Citation | | :--- | :--- | :--- | :--- | :--- | | Cold-Restraint Stress | Acetylcholine (10⁻⁵ mol/L) | Inhibition of Muscle Contraction | Pinaverium bromide | IC₅₀ = 1.66 x 10⁻⁶ mol/L | | | Cold-Restraint Stress | KCl (60 mmol/L) | Inhibition of Muscle Contraction | Pinaverium bromide | IC₅₀ = 8.13 x 10⁻⁷ mol/L |[6] |

Discussion

The available preclinical data demonstrates that this compound bromide is a potent inhibitor of induced colonic motility in a canine model, acting on both chemically and mechanically stimulated contractions.[4] This supports its primary mechanism as a muscarinic antagonist and provides a strong rationale for its use in treating IBS symptoms related to colonic spasm.

When comparing across studies, Otilonium bromide and Pinaverium bromide also show significant efficacy in rodent stress models, which are widely accepted for mimicking IBS pathophysiology. Otilonium bromide effectively reduces visceral hypersensitivity in the WRS model and counteracts stress-induced cholinergic changes in the WAS model.[3][4] Pinaverium bromide demonstrates potent inhibition of smooth muscle contractility in vitro following stress induction in rats.[6]

A significant gap in the current literature is the lack of direct, head-to-head comparative studies of these agents in the same standardized IBS models. While all compounds demonstrate efficacy through their respective mechanisms, the differences in experimental models (dog vs. rat), specific protocols (WRS vs. cold-restraint), and endpoints measured make direct quantitative comparisons challenging. For instance, the data for this compound bromide is from an in vivo large animal model measuring motility, whereas the data for Pinaverium bromide is from an in vitro muscle strip contractility assay. Furthermore, specific preclinical data for Hyoscine butylbromide in these stress-induced visceral hypersensitivity models was not prominently available in the reviewed literature, although its antimuscarinic properties are well-established.[8][9]

Conclusion

Cross-study validation indicates that this compound bromide possesses significant spasmolytic activity, consistent with its mechanism of action as a muscarinic antagonist. Its efficacy in a large animal model of colonic hypermotility provides robust preclinical evidence for its therapeutic potential in IBS. While other agents like Otilonium and Pinaverium bromide have demonstrated efficacy in validated rodent stress models, the lack of standardized, comparative preclinical trials highlights an important area for future research. Such studies would be invaluable for differentiating the pharmacological profiles of these agents and for guiding the development of next-generation therapies for Irritable Bowel Syndrome.

References

Unveiling the Side Effect Profiles: A Comparative Analysis of Cimetropium Bromide and Other Anticholinergics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anticholinergic agents, a nuanced understanding of their side effect profiles is paramount for researchers, scientists, and drug development professionals. This comprehensive guide provides a comparative analysis of the side effect profiles of Cimetropium bromide against other commonly used anticholinergics, namely Atropine, Dicyclomine, and Hyoscine butylbromide. This analysis is supported by quantitative data from clinical studies and detailed experimental methodologies.

This compound bromide, a quaternary ammonium antimuscarinic agent, primarily targets M3 muscarinic receptors in the gastrointestinal tract.[1] Its therapeutic action in conditions like Irritable Bowel Syndrome (IBS) stems from its ability to relax smooth muscle and reduce spasms. While effective, its use, like other anticholinergics, is associated with a range of side effects. This guide aims to contextualize the incidence of these effects in comparison to other agents in its class.

Comparative Analysis of Side Effect Incidence

The following table summarizes the incidence of common anticholinergic side effects as reported in various clinical studies. It is important to note that direct head-to-head trials for all these compounds under uniform conditions are limited; therefore, the data is compiled from individual studies and should be interpreted with consideration of the different patient populations and study designs.

Side EffectThis compound BromideDicyclomineAtropineHyoscine Butylbromide
Dry Mouth 48% (mainly dry mouth and sleepiness)[2], 50%[3]33%[4], "Primarily" reported[5]-2.6%[6]
Blurred Vision -27%[4]2.9% (blurred near vision)[7][8]-
Dizziness -40%[4]<1%[7]-
Constipation ----
Sleepiness/Drowsiness 48% (mainly dry mouth and sleepiness)[2]9% (Somnolence)[4]37.0% (in children)[9]-
Photophobia --9.1%[7][8]-
Flushing --40.8% (in children)[9]-
Fever --30.0% (in children)[9]-
Thirst ---7.8%[6]
Overall Incidence of Adverse Events 48%[2]61%[10], 69%[5]5.9%[7][8], 8.8% (in children)[9]Generally well-tolerated with few adverse events[11]

Note: The data presented is sourced from different clinical trials with varying patient populations, dosages, and durations. Direct comparison should be made with caution.

Muscarinic Receptor Signaling Pathway

Anticholinergic drugs exert their effects by blocking the action of acetylcholine at muscarinic receptors. The diagram below illustrates the general signaling pathway initiated by acetylcholine binding to a muscarinic receptor, which is then inhibited by anticholinergic agents.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Binds to Anticholinergic Anticholinergic Drug Anticholinergic->M_Receptor Blocks G_Protein G-Protein (Gq/11 or Gi/o) M_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Second_Messenger->Cellular_Response Initiates Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Period cluster_followup Follow-up Assessments cluster_analysis Data Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Vitals Baseline Vitals & Physical Exam Informed_Consent->Baseline_Vitals Baseline_SE Baseline Side Effect Assessment (e.g., Salivary Flow, Visual Acuity, Bowel Habits) Baseline_Vitals->Baseline_SE Randomization Randomization Baseline_SE->Randomization Drug_Admin Drug Administration (Test Drug vs. Comparator/Placebo) Randomization->Drug_Admin Monitoring Ongoing Monitoring for Adverse Events Drug_Admin->Monitoring Follow_Up_SE Scheduled Side Effect Assessments Monitoring->Follow_Up_SE Data_Collection Data Collection & Patient Diaries Follow_Up_SE->Data_Collection Data_Analysis Statistical Analysis of Side Effect Incidence Data_Collection->Data_Analysis Reporting Final Report & Publication Data_Analysis->Reporting

References

Comparative Analysis of Cimetropium Bromide and Atropine as M3 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the inhibitory potency of Cimetropium bromide and Atropine on the M3 muscarinic acetylcholine receptor (mAChR). The M3 receptor, a G-protein coupled receptor, plays a crucial role in mediating smooth muscle contraction, glandular secretion, and various central nervous system functions.[1][2] Antagonists of this receptor, such as this compound bromide and Atropine, are of significant interest for their therapeutic applications, particularly as antispasmodic agents.

This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview based on experimental data.

Quantitative Comparison of Receptor Affinity and Potency

The inhibitory activity of a compound on a receptor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.[3] Another relevant measure is the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For a competitive antagonist, the pA2 value is theoretically equal to the pKi (the negative logarithm of the inhibition constant, Ki).

The following table summarizes the available quantitative data for this compound bromide and Atropine at the M3 receptor.

CompoundParameterValue (nM)Receptor SubtypeCommentsSource
Atropine IC504.16 ± 1.04M3Competitive antagonist[4]
IC501.7M3[5]
This compound Bromide pA27.41 - 7.82 (unitless)Muscarinic ReceptorsDetermined in isolated guinea pig and human colonic preparations. This pA2 range corresponds to an approximate Ki range of 15.5 - 38.9 nM.[6][7]

Note: A direct IC50 value for this compound bromide specifically at the M3 receptor was not available in the reviewed literature. The pA2 value provides a measure of its functional antagonist potency. Studies indicate a relative potency order of Atropine > this compound bromide based on both pA2 and IC50 values.[8]

M3 Muscarinic Receptor Signaling Pathway

The M3 receptor primarily signals through the Gq family of G proteins.[1][9] Agonist binding initiates a cascade that leads to an increase in intracellular calcium, ultimately resulting in physiological responses like smooth muscle contraction.[2][10] Antagonists like Atropine and this compound bromide block this pathway by preventing the initial binding of acetylcholine.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Antagonist Atropine / This compound Bromide Antagonist->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Increased Intracellular [Ca²⁺] Ca_ER->Ca_cyto Releases Ca_cyto->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_cyto->Response Leads to PKC->Response Modulates

Caption: M3 receptor signaling pathway and point of antagonist action.

Experimental Protocols

The determination of IC50 and pA2 values for muscarinic antagonists typically involves radioligand binding assays and functional organ bath experiments.

Radioligand Competition Binding Assay (for IC50/Ki Determination)

This assay measures the ability of an unlabeled antagonist (the "competitor," e.g., Atropine or this compound bromide) to displace a radioactively labeled ligand from the M3 receptor.

Objective: To determine the concentration of the test compound that displaces 50% of the radioligand binding (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

  • Biological Sample: Cell membranes from a cell line stably expressing human M3 muscarinic receptors (e.g., CHO-K1 or HEK293 cells) or tissue homogenates known to be rich in M3 receptors (e.g., bladder detrusor, submandibular gland).[11][12]

  • Radioligand: A high-affinity muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS).[13]

  • Test Compounds: Atropine and this compound bromide, dissolved and serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity antagonist like Atropine.[13]

  • Assay Buffer: e.g., 50 mM Tris-HCl.

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Workflow:

Radioligand_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare M3 Receptor Membrane Suspension I1 Incubate Membranes with: 1. Radioligand ([³H]NMS) 2. Test Compound (Varying Conc.) P1->I1 P2 Prepare Serial Dilutions of Test Compounds (Atropine, this compound) P2->I1 S1 Rapidly Filter Mixture to Separate Bound from Free Radioligand I1->S1 I2 Set up Controls: - Total Binding (No Competitor) - Non-specific Binding (+ High Conc. Atropine) I2->S1 S2 Wash Filters to Remove Unbound Ligand S1->S2 S3 Measure Radioactivity on Filters using Scintillation Counter S2->S3 A1 Calculate Specific Binding (Total - Non-specific) S3->A1 A2 Plot % Specific Binding vs. log[Test Compound] A1->A2 A3 Fit Data to Sigmoidal Curve to Determine IC50 A2->A3

References

A Comparative Guide to Stability-Indicating Method Development: Cimetropium Bromide vs. Hyoscine Butylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the development of stability-indicating analytical methods for two antispasmodic drugs: Cimetropium bromide and a proposed alternative, Hyoscine butylbromide. Due to the limited publicly available data on forced degradation studies for this compound bromide, this document outlines a proposed stability-indicating method development strategy for it, based on the known characteristics of its parent compound, scopolamine, and its chemical class. This is then compared against established and validated methods for Hyoscine butylbromide, a widely used alternative for similar clinical indications such as irritable bowel syndrome (IBS).[1][2][3][4][5]

Introduction to the Compounds

This compound bromide is a semi-synthetic quaternary ammonium derivative of scopolamine. It acts as a muscarinic receptor antagonist, primarily used in the treatment of gastrointestinal disorders.

Hyoscine butylbromide, also a semi-synthetic derivative of scopolamine, is another quaternary ammonium compound. It is a well-established antispasmodic agent used to relieve cramps in the gastrointestinal and urinary tracts.[6]

Proposed Forced Degradation and Stability-Indicating Method for this compound Bromide

Given the absence of specific forced degradation studies for this compound bromide in the public domain, a scientifically sound approach would be to design a study based on the known degradation pathways of its parent molecule, scopolamine, and the general behavior of quaternary ammonium compounds.

Experimental Protocol: Proposed Forced Degradation Study for this compound Bromide

  • Objective: To generate potential degradation products of this compound bromide under various stress conditions to facilitate the development of a stability-indicating analytical method.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound bromide in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 12 hours.

      • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose the solid drug powder to 105°C for 48 hours.

      • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for 7 days.

    • Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze using a suitable chromatographic method.

Proposed Stability-Indicating HPLC Method for this compound Bromide

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution of a mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

Established Stability-Indicating Method for Hyoscine Butylbromide

Several stability-indicating methods for Hyoscine butylbromide have been reported. A representative method is summarized below for comparison.

Experimental Protocol: Forced Degradation Study for Hyoscine Butylbromide

A published study subjected Hyoscine Butylbromide (HBB) to various ICH-prescribed stress conditions.[6]

  • Stress Conditions Applied:

    • Acid Hydrolysis: 0.1 N HCl and 5 N HCl.

    • Base Hydrolysis: 0.1 N NaOH and 5 N NaOH. HBB showed significant decomposition under basic conditions.[6][7][8]

    • Oxidative Degradation: Hydrogen peroxide. Moderate degradation was observed.[6]

    • Photolysis: No significant degradation was observed.[6]

Established Stability-Indicating HPLC Method for Hyoscine Butylbromide

A validated stability-indicating RP-HPLC method for the simultaneous estimation of Hyoscine butylbromide and paracetamol has been reported.[9][10]

  • Instrumentation: RP-HPLC with UV detection.

  • Chromatographic Conditions:

    • Column: YMC C18 (250 × 4.6 mm, 5 μm).[10]

    • Mobile Phase: Phosphate buffer–Methanol (60:40, v/v).[10]

    • Flow Rate: 1 mL/min.[10]

    • Detection Wavelength: 210 nm.[10]

    • Retention Time for HBB: 9.509 min.[9][10]

Another study utilized an LC-MS method for the identification of degradation products.[6][7][8]

  • Chromatographic Conditions (LC-MS):

    • Column: Sunfire® C-18 (50 mm×4.6 mm i.d., 5 µm).[6]

    • Mobile Phase: Acetonitrile: 0.1 M ammonium acetate (80:20, V/V).[6]

    • Flow Rate: 1 mL/min.[6]

Data Presentation: Comparative Summary

ParameterProposed Method for this compound BromideEstablished Method for Hyoscine Butylbromide[6][9][10]
Analytical Technique HPLC-PDARP-HPLC with UV detection, LC-MS
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)YMC C18 (250 × 4.6 mm, 5 μm) or Sunfire® C-18
Mobile Phase Gradient: Phosphate buffer (pH 3.0) and Acetonitrile/MethanolIsocratic: Phosphate buffer–Methanol (60:40, v/v) or Acetonitrile: 0.1M ammonium acetate (80:20, V/V)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 210 nm210 nm
Forced Degradation Conditions Acid, Base, Oxidation, Thermal, PhotolyticAcid, Base, Oxidation, Photolytic
Key Degradation Pathway Expected to be susceptible to hydrolysisSignificant degradation in basic conditions

Mandatory Visualization

Forced_Degradation_Workflow cluster_Stress_Conditions Forced Degradation Stress Conditions cluster_Drug Drug Substance cluster_Analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 N HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1 N NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 105°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis Light) Photo->HPLC Drug This compound Bromide / Hyoscine Butylbromide Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo LCMS LC-MS for Degradant Identification HPLC->LCMS Characterize Degradants Method_Comparison cluster_this compound Proposed Method: this compound Bromide cluster_Hyoscine Established Method: Hyoscine Butylbromide C_Method HPLC-PDA C_Column C18 Column Comparison vs. C_MobilePhase Gradient Elution (Buffer + Organic) C_Degradation Comprehensive Stress Testing (Acid, Base, Oxidative, Thermal, Photo) H_Method RP-HPLC-UV / LC-MS H_Column C18 Column H_MobilePhase Isocratic Elution (Buffer + Organic) H_Degradation ICH Stress Conditions (Significant base degradation)

References

Safety Operating Guide

Proper Disposal of Cimetropium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of cimetropium bromide, a semisynthetic quaternary ammonium compound. Due to its chemical properties and potential environmental impact, specific procedures must be followed to ensure the safety of personnel and the protection of our ecosystems.

Understanding the Regulatory Framework

The disposal of pharmaceutical compounds in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A key determination for disposal is whether the substance is classified as a "hazardous waste." While this compound bromide is not explicitly listed as a P- or U-series hazardous waste under RCRA, its toxicological profile necessitates careful handling and disposal. A Safety Data Sheet (SDS) for a similar compound indicates it is "very toxic to aquatic life," a characteristic that can classify a waste as hazardous.

Given the environmental risks, it is prudent to manage this compound bromide as a non-RCRA hazardous waste at a minimum, and to consult with your institution's Environmental Health and Safety (EHS) department for a final hazardous waste determination based on its specific characteristics and any state or local regulations that may be more stringent than federal rules.

Quantitative Data Summary

For easy reference, the following table summarizes key physicochemical properties of this compound bromide.

PropertyValue
Molecular Formula C21H28BrNO4
Molecular Weight 438.36 g/mol
Melting Point 174 °C
Solubility Soluble in water

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound bromide from a laboratory setting. This procedure is designed to minimize exposure and ensure regulatory compliance.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

2. Waste Segregation and Collection:

  • Do not mix this compound bromide waste with other waste streams.

  • Collect all solid this compound bromide waste, including contaminated items such as weighing papers, pipette tips, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • For solutions containing this compound bromide, use a designated liquid hazardous waste container.

3. Labeling:

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound Bromide," and the approximate quantity.

  • Include the date of accumulation.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

5. Disposal Request:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound bromide down the drain or in the regular trash.[1][2] Wastewater treatment plants are not designed to remove such pharmaceutical compounds, which can harm aquatic organisms.[1]

6. Emergency Spill Procedures:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable decontaminating agent.

  • Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound bromide.

CimetropiumDisposalWorkflow start Start: this compound Bromide Waste Generated consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS Policy start->consult_sds is_hazardous RCRA Hazardous Waste Determination consult_sds->is_hazardous non_rcra_path Treat as Non-RCRA Hazardous Waste is_hazardous->non_rcra_path No (or uncertain) rcra_path Follow RCRA Hazardous Waste Procedures is_hazardous->rcra_path Yes segregate Segregate in Designated, Labeled Container non_rcra_path->segregate rcra_path->segregate store Store in Satellite Accumulation Area segregate->store request_pickup Request Pickup by EHS for Incineration store->request_pickup end End: Compliant Disposal request_pickup->end

Caption: this compound Bromide Disposal Decision Workflow.

Key Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound bromide are not detailed in publicly available literature, the procedures outlined above are based on established best practices for the management of pharmaceutical waste in a laboratory setting, as guided by regulations from the EPA and OSHA. The core principle is the cradle-to-grave management of hazardous waste, ensuring it is handled safely from generation to final disposal.[3] For non-RCRA hazardous waste, incineration is the preferred method of disposal to prevent environmental contamination.[4][5]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound bromide, fostering a secure work environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Handling Guide for Cimetropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cimetropium bromide. Adherence to these procedures is vital for ensuring a safe laboratory environment.

This compound bromide is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] Appropriate precautions must be taken to minimize exposure risk.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound bromide to prevent skin and eye contact, inhalation, and ingestion.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.
Hand Protection Protective GlovesChemically resistant gloves are required.
Body Protection Impervious ClothingA lab coat or other protective clothing that is impervious to chemicals.
Respiratory Protection Suitable RespiratorUse in well-ventilated areas. A respirator is necessary if dust or aerosols may be generated.

Operational Plans: Handling and Storage

Handling:

  • Avoid all direct contact with the substance. Do not inhale dust or aerosols.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Ensure that an emergency eye-wash station and safety shower are readily accessible.

Storage:

  • Store in a tightly sealed container in a dry, well-ventilated place.

  • Keep away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.

Disposal Plan

Dispose of this compound bromide and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1]

General Disposal Procedure:

  • Unused Product: The preferred method for disposing of unused medicines is through a drug take-back program.[2][3] Check with your institution's environmental health and safety department for established procedures.

  • Household Trash Disposal (if take-back is unavailable): If a take-back program is not accessible, the unused drug can be disposed of in the household trash by following these steps:

    • Remove the medicine from its original container.

    • Mix it with an undesirable substance like used coffee grounds, dirt, or cat litter.[3][4] This makes the drug less appealing to children and pets.

    • Place the mixture in a sealed container, such as a sealable bag or an empty can, to prevent leakage.[3][4]

    • Dispose of the sealed container in the trash.

  • Empty Containers: Before disposing of the original container, scratch out all personal or identifying information to protect privacy.[3][4]

  • Flushing: Do not flush this compound bromide down the toilet unless specifically instructed to do so by official guidelines.[4][5] Flushing can introduce pharmaceuticals into the water supply.[3]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wear the full personal protective equipment as detailed in the table above.

  • Contain the spill to prevent it from spreading.

  • Absorb the spilled material with an inert, liquid-binding material (e.g., diatomite, universal binders).

  • Collect the absorbed material and any contaminated soil into a suitable, sealed container for disposal.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

  • Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_ContainmentCleanup Containment & Cleanup cluster_Disposal Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate DonPPE Don Full PPE Ventilate->DonPPE Contain Contain Spill DonPPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Surfaces Collect->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose

Caption: Workflow for this compound Bromide Spill Response.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and shoes. Rinse the affected skin area thoroughly with plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimetropium
Reactant of Route 2
Cimetropium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.